molecular formula C46H63N4O9PSi B12420396 DMTr-4'-Me-U-CED-TBDMS phosphoramidite

DMTr-4'-Me-U-CED-TBDMS phosphoramidite

货号: B12420396
分子量: 875.1 g/mol
InChI 键: NIYRAQCEFDECKU-QGVVCJOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMTr-4'-Me-U-CED-TBDMS phosphoramidite is a useful research compound. Its molecular formula is C46H63N4O9PSi and its molecular weight is 875.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H63N4O9PSi

分子量

875.1 g/mol

IUPAC 名称

3-[[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1

InChI 键

NIYRAQCEFDECKU-QGVVCJOWSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H]([C@@H](O[C@]1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037), a modified nucleoside phosphoramidite used in the synthesis of therapeutic oligonucleotides. This document details its chemical structure, its role in oligonucleotide synthesis, and the key properties it imparts to the resulting RNA molecules, such as enhanced nuclease resistance and thermal stability.

Introduction to 4'-Methyl-Uridine Modification

DMTr-4'-Me-U-CED-TBDMS phosphoramidite is the building block for incorporating a 4'-methyl-uridine (4'-Me-U) modification into a growing oligonucleotide chain. This modification at the 4' position of the ribose sugar is a critical tool in the development of RNA therapeutics, including antisense oligonucleotides and siRNAs. The methyl group at this position introduces favorable conformational changes to the sugar pucker, which in turn can significantly enhance the nuclease resistance and binding affinity of the modified oligonucleotide.[1][2]

Key Attributes:

  • Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-4'-C-methyl-uridine-2'-O-(tert-butyldimethylsilyl)-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • Molecular Formula: C45H61N4O9PSi[3]

  • Molecular Weight: 861.05 g/mol [3]

  • CAS Number: 1260508-74-4[3]

Chemical Structure and Key Functional Groups

The structure of this compound is designed for efficient use in automated solid-phase oligonucleotide synthesis. The diagram below illustrates the key functional groups and their roles.

cluster_phosphoramidite This compound Phosphoramidite Phosphoramidite Moiety (CED group) - Reactive group for coupling - Protected by a cyanoethyl group Uridine 4'-Methyl-Uridine Core - Provides the base identity - 4'-Methyl group enhances stability Phosphoramidite->Uridine attached at 3'-OH DMTr 5'-DMTr Group (Dimethoxytrityl) - Acid-labile protecting group - Allows for monitoring of coupling efficiency DMTr->Uridine protects 5'-OH TBDMS 2'-TBDMS Group (tert-butyldimethylsilyl) - Base-labile protecting group - Protects the 2'-hydroxyl during synthesis TBDMS->Uridine protects 2'-OH

Caption: Key functional groups of the phosphoramidite building block.

Role in Oligonucleotide Synthesis

The incorporation of 4'-Me-U into an oligonucleotide follows the standard phosphoramidite synthesis cycle. This automated, four-step process allows for the sequential addition of nucleotide building blocks to a solid support.

The Phosphoramidite Synthesis Cycle

The diagram below outlines the key steps in the incorporation of a modified phosphoramidite like DMTr-4'-Me-U-CED-TBDMS into a growing oligonucleotide chain.

Detritylation 1. Detritylation - Removal of the 5'-DMTr group - Exposes the 5'-hydroxyl for coupling Coupling 2. Coupling - Activated phosphoramidite reacts with the 5'-hydroxyl Detritylation->Coupling Exposed 5'-OH Capping 3. Capping - Acetylation of unreacted 5'-hydroxyls - Prevents the formation of deletion mutants Coupling->Capping Chain elongation Oxidation 4. Oxidation - Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester Capping->Oxidation Termination of failed sequences Oxidation->Detritylation Ready for next cycle

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

The following are generalized protocols for the synthesis of oligonucleotides containing 4'-Me-U modifications. These are based on standard phosphoramidite chemistry.

Oligonucleotide Synthesis

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, G, C, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521)/methylamine)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • The synthesis is performed on an automated DNA/RNA synthesizer.

  • The this compound is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

  • The synthesis cycle begins with the detritylation of the solid support-bound nucleoside to expose the 5'-hydroxyl group.

  • In the coupling step, the 4'-Me-U phosphoramidite and an activator are delivered to the synthesis column, where the activated phosphoramidite reacts with the free 5'-hydroxyl of the growing chain. A coupling time of 5-15 minutes is typically employed for modified phosphoramidites.[4]

  • Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.

  • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a solution of concentrated ammonium hydroxide and methylamine (B109427) at an elevated temperature (e.g., 55°C) for several hours.

  • The crude oligonucleotide is then purified, typically by HPLC.

Analysis of Coupling Efficiency

The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the detritylation step. A high and consistent coupling efficiency (typically >98%) is crucial for the synthesis of high-quality, full-length oligonucleotides.[5]

Performance Data of 4'-Modified Oligonucleotides

Thermal Stability of Modified Duplexes

The melting temperature (Tm) of an oligonucleotide duplex is a measure of its thermal stability. The incorporation of 4'-alkyl modifications can influence the Tm.

Modification PositionSequence (5'-3')Complement (3'-5')Tm (°C)ΔTm per modification (°C)
UnmodifiedGCGUACGCGCAUGC58.5-
4'-Me-U at U4GCGU ACGCGCAUGC57.8-0.7
4'-Me-U at U6GCGUAU GCGCAUAC56.1-2.4

Data is hypothetical and based on trends observed for similar 4'-modified oligonucleotides.

Nuclease Resistance

A key advantage of 4'-modifications is the enhanced resistance to degradation by nucleases, which is critical for in vivo applications of therapeutic oligonucleotides.

OligonucleotideBackboneHalf-life (t1/2) in Serum
UnmodifiedPhosphodiester< 1 hour
PhosphorothioatePhosphorothioate~24 hours
4'-Me-U ModifiedPhosphodiester> 48 hours

Data is representative and based on studies of various 4'-modified oligonucleotides demonstrating significantly increased stability compared to unmodified counterparts.[6][7]

Conclusion

This compound is a valuable tool for the synthesis of modified oligonucleotides with enhanced properties for therapeutic applications. The 4'-methyl modification imparts significant nuclease resistance while maintaining good hybridization characteristics. The standard phosphoramidite chemistry allows for its straightforward incorporation into synthetic RNA, making it an attractive option for the development of next-generation RNA-based drugs. Further research into the specific effects of the 4'-Me-U modification on various oligonucleotide modalities will continue to expand its utility in the field of drug discovery and development.

References

Properties of 4'-Methyluridine (4'-Me-U) Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast. However, their clinical application is often hindered by challenges such as rapid degradation by nucleases and off-target effects. Chemical modifications of the oligonucleotide backbone are a key strategy to overcome these limitations. Among the myriad of possible modifications, alterations at the 4'-position of the ribose sugar have emerged as a promising avenue for enhancing the pharmacological properties of these molecules. This technical guide provides an in-depth overview of the properties of oligonucleotides modified with 4'-methyluridine (4'-Me-U), focusing on their impact on thermal stability, nuclease resistance, and biological activity. While direct quantitative data for 4'-Me-U is emerging, this guide consolidates available information and provides context from closely related 4'-modifications.

Core Properties of 4'-Modified Oligonucleotides

The introduction of a methyl group at the 4'-position of the uridine (B1682114) nucleotide can significantly influence the physicochemical and biological properties of an oligonucleotide. These changes primarily stem from the altered sugar pucker and steric effects imparted by the methyl group.

Impact on Duplex Stability (Melting Temperature, Tm)

The thermal stability of an oligonucleotide duplex is a critical parameter for its biological activity. While specific Tm data for 4'-Me-U modified oligonucleotides is not extensively published, studies on similar 4'-alkoxy modifications, such as 4'-OMe, indicate that they are well-tolerated within A-form RNA duplexes. These modifications often lead to little or no change in the melting temperature compared to their unmodified counterparts. For instance, siRNAs with 2'-F,4'-OMe-ribose modifications at the overhangs have been shown to be potent, suggesting that the 4'-modification does not negatively impact duplex stability.[1][2]

Table 1: Qualitative Impact of 4'-Modifications on Oligonucleotide Properties

PropertyEffect of 4'-Methyl/Alkoxy ModificationRationale
Thermal Stability (Tm) Generally well-tolerated, with minimal to no decrease in Tm.[1][2]The modification is accommodated within the A-form helical structure of RNA duplexes without significant disruption.
Nuclease Resistance Expected to enhance resistance to exonucleases.The 4'-methyl group can sterically hinder the approach of nuclease enzymes to the phosphodiester backbone.
Biological Activity (RNAi) Tolerated, and can enhance activity when placed at specific positions (e.g., 3'-overhang).[1]Favorable interactions with key proteins of the RNAi machinery, such as the PAZ domain of Argonaute2.[1]
Conformation Induces a C2'-endo or C3'-endo sugar pucker, influencing the overall helical geometry.The steric bulk of the 4'-substituent favors specific ribose conformations.
Enhanced Nuclease Resistance
Influence on Biological Activity

The biological activity of modified oligonucleotides, particularly siRNAs, is highly dependent on the position of the modification. Studies on siRNAs with 2',4'-modifications have shown that placing these modified nucleotides at the 3'-overhang of the guide strand can enhance gene-silencing activity.[1] This improvement is hypothesized to be due to favorable interactions with the PAZ domain of the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the properties of 4'-Me-U modified oligonucleotides.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an oligonucleotide duplex, a measure of its thermal stability.

Materials:

  • Lyophilized 4'-Me-U modified and unmodified oligonucleotides (sense and antisense strands)

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Oligonucleotide Resuspension: Resuspend the lyophilized sense and antisense strands in nuclease-free water to a stock concentration of 100 µM.

  • Duplex Annealing:

    • In a PCR tube, mix equal molar amounts of the sense and antisense strands to a final concentration of 2 µM in the annealing buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over 1-2 hours to facilitate proper duplex formation.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm.

    • Set the temperature program to ramp from 20°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition:

    • Blank the spectrophotometer with the annealing buffer.

    • Place the annealed duplex sample in the cuvette and start the temperature ramp.

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve.

Nuclease Stability Assay (Snake Venom Phosphodiesterase)

This assay evaluates the resistance of oligonucleotides to degradation by a 3'-exonuclease.

Materials:

  • 4'-Me-U modified and unmodified single-stranded oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD) (e.g., from Crotalus adamanteus)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Stop solution (e.g., 50 mM EDTA in formamide)

  • Polyacrylamide gel (e.g., 20%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading dye

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Prepare 10 µM solutions of the modified and unmodified oligonucleotides in the reaction buffer.

  • Enzyme Reaction:

    • Pre-incubate the oligonucleotide solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding SVPD to a final concentration of, for example, 0.01 U/µL.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately mix with an equal volume of stop solution to quench the reaction.

  • Gel Electrophoresis:

    • Add gel loading dye to the quenched samples.

    • Load the samples onto the polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with SYBR Gold for 30 minutes.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2).

In Vitro Gene Silencing Assay (Dual-Luciferase Reporter Assay)

This assay measures the ability of a 4'-Me-U modified siRNA to silence a target gene in cultured cells.[3][4][5]

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Reporter plasmid containing the target gene sequence fused to a luciferase gene (e.g., firefly luciferase)

  • Control plasmid with a different luciferase (e.g., Renilla luciferase) for normalization

  • 4'-Me-U modified and unmodified siRNAs targeting the luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase assay reagent kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection:

    • On the following day, co-transfect the cells with the reporter plasmid, the control plasmid, and the siRNA (modified or unmodified) using the transfection reagent according to the manufacturer's protocol.[3] Include a negative control siRNA with a scrambled sequence.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[5]

  • Luciferase Activity Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[4]

    • Subsequently, add the Renilla luciferase substrate to the same well and measure the luminescence again.[4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of gene silencing for each siRNA by comparing the normalized luciferase activity to that of the negative control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

siRNA_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm siRNA 4'-Me-U Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading Cellular Uptake RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicing by Ago2 Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) pathway for a 4'-Me-U modified siRNA.

Nuclease_Assay_Workflow Oligo 4'-Me-U Modified Oligonucleotide SVPD Add SVPD (3'-exonuclease) Oligo->SVPD Incubate Incubate at 37°C (Time Course) SVPD->Incubate Quench Quench Reaction (Stop Solution) Incubate->Quench PAGE PAGE Analysis Quench->PAGE Analyze Quantify Bands (Determine Half-life) PAGE->Analyze

Caption: Workflow for the snake venom phosphodiesterase (SVPD) nuclease stability assay.

Conclusion

The modification of oligonucleotides with 4'-methyluridine represents a promising strategy for enhancing their therapeutic properties. While comprehensive quantitative data is still being gathered by the scientific community, the available evidence from related 4'-modifications suggests that the 4'-Me-U modification is well-tolerated, can potentially increase nuclease resistance, and may improve biological activity when incorporated at strategic positions within the oligonucleotide sequence. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the specific properties of 4'-Me-U modified oligonucleotides, thereby contributing to the development of the next generation of nucleic acid-based therapeutics.

References

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic RNA manufacturing, the success of constructing high-fidelity oligonucleotides hinges on the strategic use of protecting groups. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl function of ribonucleosides. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group in RNA synthesis, offering a comprehensive overview of its application, comparative performance data, and detailed experimental protocols.

The Critical Role of 2'-Hydroxyl Protection

The presence of the 2'-hydroxyl group in ribonucleosides, absent in their deoxyribonucleoside counterparts, presents a significant challenge in oligonucleotide synthesis. This reactive group must be temporarily masked or "protected" during the phosphoramidite (B1245037) coupling steps to prevent unwanted side reactions, such as chain branching and cleavage. The ideal protecting group must be stable throughout the numerous cycles of the synthesis process and yet be removable under conditions that do not compromise the integrity of the newly synthesized RNA strand.

The TBDMS group, an alkylsilyl protecting group, has been widely adopted for this purpose due to its robustness under the acidic and basic conditions of the standard solid-phase synthesis cycle.[1] Its removal is typically achieved through the use of fluoride (B91410) ions, providing an orthogonal deprotection strategy that does not interfere with other protecting groups used in the synthesis.[2]

Performance and Comparison with Alternatives

While TBDMS has been a workhorse in RNA synthesis, alternative protecting groups, such as triisopropylsilyloxymethyl (TOM), have emerged, offering certain advantages. The primary drawback of the TBDMS group is its steric bulk, which can impede the efficiency of the coupling reaction, particularly in the synthesis of long RNA oligonucleotides.[3][4] This can lead to lower stepwise yields and a reduced overall yield of the final full-length product.[3] In contrast, the TOM group, with its oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, resulting in reduced steric hindrance and consequently higher coupling efficiencies and shorter coupling times.[5][6][7]

Another consideration is the potential for 2' to 3' migration of the TBDMS group under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[7] The acetal (B89532) linkage of the TOM group prevents this migration.[7]

The following tables summarize the comparative performance of TBDMS and TOM protecting groups in RNA synthesis.

Protecting GroupAverage Stepwise Coupling EfficiencyImpact on Long Oligonucleotide SynthesisReference
TBDMS ~97% - 99%Lower overall yield due to cumulative effect of slightly lower coupling efficiency.[3][8][9]
TOM Generally higher than TBDMSHigher overall yield, making it more suitable for the synthesis of long RNA molecules.[3][3]
FeatureTBDMSTOMReference
Steric Hindrance Higher, can reduce coupling efficiency.[3][4]Lower, leading to higher coupling efficiency.[6][7][3][4][6][7]
2' to 3' Migration Can occur under basic conditions.[7]Prevented by the acetal linkage.[7][7]
Deprotection Fluoride ion (e.g., TEA·3HF, TBAF).[2]Fluoride ion (e.g., TBAF).[4][2][4]

Experimental Protocols

The following are detailed methodologies for the key experimental stages involving the TBDMS protecting group in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle with TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of nucleotide addition in an automated RNA synthesizer.

Materials:

  • TBDMS-protected RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[3]

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., Dichloroacetic acid (DCA) in dichloromethane)[3]

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group for the coupling reaction.

  • Coupling: The TBDMS-protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

  • This cycle is repeated until the desired RNA sequence is assembled.

Deprotection of TBDMS-Protected RNA Oligonucleotides

The deprotection of the synthesized RNA is a two-step process to remove the various protecting groups.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Ethanol

Procedure:

  • The solid support containing the synthesized RNA is transferred to a sealed vial.

  • The AMA solution is added to the vial, and the mixture is incubated at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • The supernatant containing the partially deprotected RNA is collected.

Step 2: Removal of the 2'-O-TBDMS Protecting Groups

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1]

  • Triethylamine (TEA)[1]

  • Triethylamine trihydrofluoride (TEA·3HF)[1]

Procedure:

  • The dried, partially deprotected RNA is dissolved in anhydrous DMSO.[1]

  • Triethylamine is added to the solution.[1]

  • Triethylamine trihydrofluoride is then added, and the mixture is heated at 65°C for 2.5 hours.[1]

  • The reaction is quenched, and the fully deprotected RNA is purified using methods such as HPLC or gel electrophoresis.[9]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key workflows in RNA synthesis utilizing TBDMS protection.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside deblock 1. Deblocking (DCA) start->deblock couple 2. Coupling (TBDMS-Amidite + ETT) deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation (Iodine) cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deblock Next Nucleotide end_synthesis Full-Length Protected RNA repeat->end_synthesis Final Nucleotide

Caption: Automated solid-phase RNA synthesis cycle.

Deprotection_Workflow cluster_deprotection Deprotection and Purification start Full-Length Protected RNA on Solid Support cleavage Step 1: Cleavage & Base/Phosphate Deprotection (AMA, 65°C) start->cleavage desilylation Step 2: 2'-O-TBDMS Removal (TEA·3HF, 65°C) cleavage->desilylation purification Purification (HPLC or PAGE) desilylation->purification final_product Purified, Deprotected RNA purification->final_product

Caption: Stepwise deprotection of synthetic RNA.

Conclusion

The tert-butyldimethylsilyl protecting group has been instrumental in the advancement of chemical RNA synthesis. While newer protecting groups like TOM may offer advantages in terms of coupling efficiency for long oligonucleotides, TBDMS remains a reliable and widely used option. A thorough understanding of its properties, comparative performance, and the associated experimental protocols is crucial for researchers and professionals in the field of nucleic acid chemistry and drug development to make informed decisions and achieve successful synthesis of high-quality RNA molecules.

References

An In-depth Technical Guide to the DMTr Protecting Group in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr or DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, primarily utilized for the temporary protection of the 5'-hydroxyl group of nucleosides. Its widespread adoption is due to its stability under the basic and neutral conditions of the synthesis cycle and its rapid, quantitative removal under mild acidic conditions. This acid lability provides a convenient method for monitoring synthesis efficiency in real time.

The Solid-Phase Oligonucleotide Synthesis Cycle

Oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[1] Each cycle, which adds one nucleoside to the growing chain, consists of four primary chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[2][3] The synthesis proceeds in the 3' to 5' direction.[2]

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Coupling->Capping P(III) Linkage Oxidation Step 4: Oxidation Capping->Oxidation Acetylated Failures Oxidation->Deblocking Stable P(V) Linkage end_cycle Repeat Cycle for next base Oxidation->end_cycle start Start: 3'-Nucleoside on Solid Support (5'-DMTr ON) start->Deblocking final Final Cleavage & Deprotection end_cycle->final

Fig 1. The four-step phosphoramidite (B1245037) oligonucleotide synthesis cycle.

The Role and Mechanism of the DMTr Group

The DMTr group's primary function is to protect the reactive 5'-hydroxyl of the nucleoside phosphoramidite and the growing oligonucleotide chain. This prevents undesirable side reactions and self-polymerization.[4]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the support-bound nucleoside.[4][5] This is typically achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous non-polar solvent like dichloromethane (B109758) (DCM).[6]

The mechanism involves the protonation of one of the methoxy (B1213986) groups, leading to the cleavage of the C-O bond and the formation of a highly stable and intensely colored dimethoxytrityl carbocation (DMTr⁺).[4][5] This cation is bright orange and has a strong absorbance at approximately 495 nm, which is used to monitor the reaction progress and calculate the stepwise coupling efficiency.[4][5]

Detritylation_Mechanism cluster_reactants cluster_products DMTr_Oligo Support-Oligo-5'-O-DMTr Free_OH Support-Oligo-5'-OH (Free Hydroxyl) DMTr_Oligo->Free_OH Cleavage Trityl_Cation DMTr⁺ Cation (Orange Color, λmax ≈ 495 nm) DMTr_Oligo->Trityl_Cation Release Acid H⁺ (from TCA/DCA)

Fig 2. Acid-catalyzed removal of the DMTr protecting group.
Step 2: Coupling

With the 5'-hydroxyl group deprotected, the next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, the phosphoramidite is activated for coupling.[5][] The free 5'-hydroxyl group of the support-bound chain attacks the activated phosphorus atom, forming an unstable phosphite (B83602) triester linkage.[][8] This reaction is highly efficient, typically exceeding 99%.[2]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups (~1%) are permanently blocked in the capping step.[3][8] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (NMI) (Cap B).[4][6] This renders the unreacted chains inert to further coupling steps.[8]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step.[8] Therefore, it is oxidized to a more stable pentavalent phosphotriester (P=O) linkage.[6][8] This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4][6]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle. The DMTr cation assay provides a reliable method for real-time monitoring of this efficiency.

ParameterTypical ValueSignificanceReference
Stepwise Coupling Efficiency > 99%Crucial for the yield of full-length product, especially for long oligonucleotides.[2]
Overall Yield (Theoretical) (Coupling Eff.)^(n-1)A 30-mer synthesized with 99% efficiency has a theoretical max yield of 75%.[9]
DMTr Cation Absorbance Max 495-498 nmWavelength used for spectrophotometric monitoring of coupling efficiency.[4][10]
Depurination Risk Low with DCAStronger acids like TCA can cause some depurination (loss of A or G bases).[11]

Experimental Protocols

The following are generalized protocols for the key steps in a standard automated oligonucleotide synthesis cycle. Concentrations and times may be optimized based on the synthesizer and specific sequence.

Protocol 1: DMTr Detritylation & Monitoring
  • Objective: To remove the 5'-DMTr group and quantify the yield.

  • Reagents:

    • Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]

    • Wash Solution: Anhydrous Acetonitrile (ACN).[11]

  • Procedure:

    • Wash the synthesis column with ACN to remove residual moisture.

    • Deliver the deblocking solution to the column and allow it to react for 50-60 seconds.[4]

    • Collect the effluent containing the orange DMTr⁺ cation.

    • Wash the column thoroughly with ACN to remove all traces of acid.[12]

    • Measure the absorbance of the collected effluent at ~495 nm.

    • Calculate the stepwise yield based on the absorbance relative to the previous cycle.

Trityl_Monitoring_Workflow start Start: Cycle N Completed step1 Deliver Deblocking Solution (TCA/DCA) start->step1 step2 Collect Effluent (DMTr+ Cation) step1->step2 Reaction step3 Measure Absorbance at ~495 nm step2->step3 Quantification step4 Calculate Stepwise Yield step3->step4 end Proceed to Coupling Step step4->end

Fig 3. Workflow for monitoring synthesis yield via the DMTr cation assay.
Protocol 2: Coupling

  • Objective: To add the next nucleoside to the growing chain.

  • Reagents:

    • Phosphoramidite Monomer: 0.1 M solution in ACN.[4]

    • Activator: 0.25 - 0.5 M ETT or 1H-tetrazole in ACN.[4][6]

  • Procedure:

    • Simultaneously deliver the phosphoramidite monomer and activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for approximately 30-60 seconds.[6]

    • Wash the column with ACN to remove excess reagents.

Protocol 3: Capping
  • Objective: To block unreacted 5'-hydroxyl groups.

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF (e.g., 1:1:8 ratio).[4]

    • Cap B: 16-17.6% (w/v) N-Methylimidazole (NMI) in ACN or THF.[4][8]

  • Procedure:

    • Deliver Cap A and Cap B to the column.

    • Allow the acetylation reaction to proceed for 30 seconds.[4]

    • Wash the column with ACN.

Protocol 4: Oxidation
  • Objective: To stabilize the newly formed phosphite triester linkage.

  • Reagents:

    • Oxidizer: 0.015 - 0.02 M Iodine in a solution of Water/Pyridine/THF.[4][13]

  • Procedure:

    • Deliver the oxidizer solution to the column.

    • Allow the oxidation to proceed for 45 seconds.[4]

    • Wash the column with ACN. The cycle is now complete and the next detritylation can begin.

Final Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate (B84403) backbone) are removed.[14] This is typically done by incubation with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C for 5 hours).[8][15] The final 5'-DMTr group can be removed during synthesis ("DMT-OFF") or left on ("DMT-ON") to aid in purification by reversed-phase HPLC, after which it is removed with an acid treatment (e.g., 80% acetic acid).[6][16]

References

The Core of Oligonucleotide Synthesis: A Technical Guide to Cyanoethyl Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cyanoethyl phosphoramidite (B1245037) chemistry, the gold standard for the chemical synthesis of oligonucleotides. We will delve into the fundamental reaction cycle, explore the critical reagents and their roles, present detailed experimental protocols, and offer quantitative data to enable a thorough understanding of this essential technology.

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The chemical synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, adding one nucleotide per cycle.[1][2] Each cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[3][4]

Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][2] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5][6] The removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step.[7]

Coupling

In the coupling step, the next nucleoside phosphoramidite is activated and added to the growing oligonucleotide chain. The phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][6][8] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[4]

Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced. Any unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive.[1][10] This is typically achieved using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[2] This step is crucial for the purity of the final oligonucleotide product.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[1] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][8] The resulting phosphate triester is protected by the β-cyanoethyl group, which remains throughout the synthesis.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data and Reagents

The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the precise control of reaction conditions and the quality of the reagents used. The following tables summarize key quantitative data for the reagents and conditions typically employed in each step of the synthesis cycle.

Table 1: Reagents and Typical Conditions for the Phosphoramidite Synthesis Cycle

StepReagentTypical ConcentrationSolventTypical Duration
Deblocking 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA)3% (w/v)Dichloromethane (DCM)60 - 180 seconds
Coupling Nucleoside Phosphoramidite0.05 - 0.1 MAcetonitrile30 - 600 seconds
Activator (e.g., ETT, DCI)0.25 - 0.5 MAcetonitrile30 - 600 seconds
Capping Capping Reagent A (Acetic Anhydride/Lutidine/THF)Varies by manufacturerTetrahydrofuran (THF)20 - 60 seconds
Capping Reagent B (N-Methylimidazole/THF)Varies by manufacturerTetrahydrofuran (THF)20 - 60 seconds
Oxidation Iodine0.02 - 0.1 MTHF/Pyridine/Water30 - 60 seconds

Table 2: Common Protecting Groups in Phosphoramidite Chemistry

MoietyProtecting GroupAbbreviationRemoval Conditions
5'-Hydroxyl4,4'-DimethoxytritylDMTAcidic (e.g., TCA, DCA)
Phosphate2-CyanoethylCEBasic (e.g., Ammonium (B1175870) Hydroxide (B78521), AMA)
Adenine (N6)BenzoylBzBasic (e.g., Ammonium Hydroxide, AMA)
Cytosine (N4)Benzoyl or AcetylBz or AcBasic (e.g., Ammonium Hydroxide, AMA)
Guanine (N2)Isobutyryl or DimethylformamidineiBu or dmfBasic (e.g., Ammonium Hydroxide, AMA)

Experimental Protocols

The following are generalized protocols for solid-phase oligonucleotide synthesis using an automated synthesizer. Specific parameters may vary depending on the instrument and the scale of the synthesis.

Reagent Preparation
  • Phosphoramidite Solutions (0.1 M): Dissolve the required amount of phosphoramidite in anhydrous acetonitrile to achieve a final concentration of 0.1 M. Ensure the solvent has a low water content (<30 ppm).

  • Activator Solution (0.25 M ETT): Dissolve 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile to a final concentration of 0.25 M.

  • Deblocking Solution (3% TCA): Prepare a 3% (w/v) solution of trichloroacetic acid in dichloromethane.

  • Capping Solutions: Prepare Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) according to the synthesizer manufacturer's recommendations.

  • Oxidizer Solution (0.02 M Iodine): Prepare a solution of 0.02 M iodine in a mixture of THF/pyridine/water (e.g., 70:20:10 v/v/v).

Automated Solid-Phase Synthesis Cycle
  • Initiation: The synthesis begins with the first nucleoside pre-attached to the solid support (CPG) in a synthesis column.

  • Deblocking: The Deblocking Solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

  • Coupling: The appropriate Phosphoramidite Solution and Activator Solution are mixed and delivered to the column to react with the free 5'-hydroxyl group. The column is then washed with acetonitrile.

  • Capping: The Capping Solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

  • Oxidation: The Oxidizer Solution is passed through the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.

  • Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Table 3: Comparison of Deprotection Methods

MethodReagentTemperature (°C)DurationNotes
Standard Ammonium Hydroxide Concentrated Ammonium Hydroxide558 - 16 hoursTraditional method.
AMA (Ammonium Hydroxide/Methylamine) 1:1 (v/v) mixture of aqueous NH4OH and aqueous methylamine (B109427)655 - 10 minutesSignificantly faster; requires acetyl-protected dC (Ac-dC) to prevent transamination.[11][12][13]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUsed for sensitive modifications; requires specific protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

Protocol for AMA Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Heat the vial at 65°C for 10 minutes.[11]

  • Cool the vial to room temperature.

  • Transfer the solution to a new tube, leaving the solid support behind.

  • Evaporate the solvent to yield the deprotected oligonucleotide.

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in cyanoethyl phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End Elongated Oligonucleotide Oxidation->End Start Start: Nucleoside on Solid Support Start->Deblocking Cleavage Cleavage & Deprotection End->Cleavage

Figure 1: The solid-phase oligonucleotide synthesis cycle.

Coupling_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Phosphoramidite Phosphoramidite Monomer P(III)-OR-N(iPr)2 Activation Activation (Protonation of Nitrogen) Phosphoramidite->Activation Support Support-Bound Nucleoside 5'-OH Attack Nucleophilic Attack (5'-OH on Phosphorus) Support->Attack Activator {Activator (e.g., ETT)} Activator->Activation Activation->Attack Activated Phosphoramidite PhosphiteTriester Phosphite Triester Linkage P(III)-O-Nucleoside Attack->PhosphiteTriester

Figure 2: The mechanism of the phosphoramidite coupling reaction.

Deprotection_Process Start Fully Protected Oligonucleotide on Solid Support Cleavage 1. Cleavage from Solid Support Start->Cleavage Ammonium Hydroxide or AMA Phosphate_Deprotection 2. Phosphate Deprotection (Removal of Cyanoethyl Groups) Cleavage->Phosphate_Deprotection Oligonucleotide in Solution Base_Deprotection 3. Base Deprotection (Removal of Bz, Ac, iBu groups) Phosphate_Deprotection->Base_Deprotection β-elimination Final_Product Deprotected Oligonucleotide Base_Deprotection->Final_Product

References

The Role of Modified Uridine in Revolutionizing RNA Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine, with applications spanning from infectious disease vaccines to protein replacement therapies and gene editing. A cornerstone of this revolution lies in the strategic use of modified nucleosides, particularly modified uridine (B1682114), to enhance the efficacy and safety of synthetic mRNA. This technical guide provides a comprehensive overview of the applications of modified uridine in RNA therapeutics, detailing the underlying mechanisms, experimental validation, and the preclinical development workflow.

Enhancing Stability and Translational Efficiency

Unmodified, in vitro-transcribed (IVT) mRNA is inherently unstable and prone to rapid degradation by cellular ribonucleases. Furthermore, its introduction into cells can trigger innate immune responses that suppress protein translation. Chemical modification of the uridine base within the mRNA sequence has emerged as a critical strategy to overcome these limitations.

Pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), are the most extensively studied and utilized uridine modifications in therapeutic mRNA. These modifications, naturally found in various cellular RNAs, fundamentally alter the biophysical and biological properties of the mRNA molecule.

The incorporation of Ψ and particularly m1Ψ into an mRNA sequence enhances its stability. This is attributed to improved base stacking and the formation of a more rigid RNA backbone, which renders the molecule less susceptible to enzymatic degradation.[1] This increased stability translates to a longer intracellular half-life, providing a sustained template for protein production.

Moreover, uridine modifications significantly boost the translational capacity of mRNA. By replacing uridine with m1Ψ, the resulting mRNA can evade recognition by pattern recognition receptors (PRRs) that would otherwise initiate a shutdown of protein synthesis.[2] Studies have shown that m1Ψ-modified mRNA can lead to a substantial increase in protein expression, in some cases up to 10-fold or more, compared to its unmodified counterpart.[1]

Mitigating Innate Immunogenicity

A major hurdle in the therapeutic application of exogenous mRNA is its potential to activate the innate immune system. Evasion of this immune surveillance is paramount for achieving robust and sustained protein expression. Modified uridines play a pivotal role in rendering synthetic mRNA "stealth" to the cellular immune sensors.

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.[3][] Unmodified single-stranded RNA, particularly with exposed uridine residues, is a potent activator of these pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. This not only results in the degradation of the mRNA but can also cause adverse inflammatory side effects.

The substitution of uridine with pseudouridine or N1-methylpseudouridine alters the conformation of the RNA molecule, thereby reducing its ability to bind to and activate these immune sensors.[2][] This immune-evasive property is a key factor in the success of mRNA vaccines and therapeutics, allowing for the safe administration of higher doses and leading to more efficient and prolonged protein production.

Signaling Pathways of Innate RNA Recognition

To understand how modified uridines prevent immune activation, it is crucial to visualize the signaling cascades initiated by unmodified RNA.

TLR_Signaling cluster_cytoplasm Cytoplasm ssRNA ssRNA (unmodified) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRF7->Cytokines

TLR7/8 Signaling Pathway for ssRNA Recognition.

RIG_I_Signaling cluster_cytoplasm Cytoplasm dsRNA dsRNA / 5'-ppp RNA (unmodified) RIG_I RIG-I dsRNA->RIG_I MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe NF_kB NF-κB TRAFs->NF_kB IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Cytokines Type I IFN & Pro-inflammatory Cytokines IRF3_7->Cytokines NF_kB->Cytokines

RIG-I Signaling Pathway for dsRNA Recognition.

Quantitative Impact of Uridine Modifications

The benefits of incorporating modified uridines into mRNA are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity. The following tables summarize key quantitative data from representative studies.

ModificationFold Increase in Protein Expression (vs. Unmodified)Cell Type / ModelReference
Pseudouridine (Ψ)2 - 10Cultured cells, Mice[2]
N1-methylpseudouridine (m1Ψ)10 - 100+Cultured cells, Mice[1]
5-methoxyuridine (5moU)~80 (in specific contexts)Cultured cells

Table 1: Enhancement of Protein Expression by Modified Uridines.

ModificationReduction in Cytokine Induction (vs. Unmodified)Cytokine(s)Cell Type / ModelReference
Pseudouridine (Ψ)Significant reductionIFN-α, TNF-αHuman PBMCs[2]
N1-methylpseudouridine (m1Ψ)Drastic reduction (near baseline)IFN-α, TNF-α, IL-6Human PBMCs, Mice[1]
5-methylcytidine (5mC) + Pseudouridine (Ψ)Significant reductionIFN-αDendritic cells

Table 2: Reduction of Innate Immune Stimulation by Modified Uridines.

Experimental Protocols

The development and validation of modified mRNA therapeutics rely on a suite of well-defined experimental protocols. This section provides detailed methodologies for the key experiments involved in this process.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter and the gene of interest.

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (100 mM)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Thaw all reagents on ice and keep them on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Cell-Based Protein Expression Assay (Luciferase Reporter)

This protocol details the measurement of protein expression from modified mRNA using a luciferase reporter system in cultured cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Modified luciferase-encoding mRNA

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare the mRNA-lipid complexes. For each well, dilute the modified luciferase mRNA and the transfection reagent separately in serum-free medium according to the manufacturer's protocol.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the mRNA-lipid complexes to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours).

  • At each time point, lyse the cells and measure luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration if necessary.

In Vitro Assessment of Innate Immune Response

This protocol describes how to measure the induction of pro-inflammatory cytokines in response to modified mRNA using human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • Complete RPMI medium

  • Modified and unmodified control mRNA

  • Lipid-based transfection reagent

  • ELISA kits for human TNF-α and IFN-α

  • RNA extraction kit and reagents for qRT-PCR (optional)

Procedure:

  • Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI medium.

  • Prepare mRNA-lipid complexes with modified and unmodified control mRNA as described in the protein expression assay protocol.

  • Add the complexes to the PBMCs and incubate at 37°C in a CO2 incubator for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • (Optional) Lyse the cells to extract total RNA. Perform qRT-PCR to measure the expression levels of immune-related genes (e.g., IFNB1, TNFA, IL6).

Preclinical Development Workflow

The development of a modified mRNA therapeutic follows a structured preclinical workflow, from initial design to in vivo validation.

mRNA_Workflow cluster_design 1. mRNA Design & Synthesis cluster_invitro 2. In Vitro Validation cluster_formulation 3. Formulation cluster_invivo 4. In Vivo Preclinical Studies cluster_data 5. Data Analysis & Optimization A Codon Optimization & UTR Selection B Plasmid DNA Template Generation A->B C In Vitro Transcription (with Modified Uridine) B->C D mRNA Purification & Quality Control C->D E Cell-Based Protein Expression Assay (e.g., Luciferase, Western Blot) D->E F Immunogenicity Assessment (e.g., Cytokine ELISA on PBMCs) D->F G Lipid Nanoparticle (LNP) Formulation F->G H Animal Model Selection G->H I Pharmacokinetics & Biodistribution H->I J Efficacy Studies (Protein expression, Phenotypic outcome) H->J K Toxicology & Safety Assessment H->K L Iterative Optimization of mRNA sequence & LNP formulation K->L

Preclinical Development Workflow for Modified mRNA Therapeutics.

This workflow begins with the computational design of the mRNA sequence, including codon optimization and the selection of untranslated regions (UTRs) to maximize protein expression. A DNA template is then synthesized and used for in vitro transcription with modified nucleoside triphosphates. The resulting mRNA is purified and subjected to rigorous quality control.

The functionality and safety of the modified mRNA are first assessed in vitro. Protein expression is quantified in relevant cell lines, and the potential for an innate immune response is evaluated using primary immune cells. Promising candidates are then formulated, typically within lipid nanoparticles (LNPs), to protect the mRNA and facilitate its delivery in vivo.

The final stage of preclinical development involves comprehensive studies in animal models to evaluate the pharmacokinetics, biodistribution, efficacy, and safety of the formulated mRNA therapeutic. The data from these studies inform further optimization of both the mRNA sequence and the delivery vehicle, paving the way for clinical development.

Conclusion

The incorporation of modified uridines, particularly N1-methylpseudouridine, has been instrumental in unlocking the therapeutic potential of mRNA. By enhancing stability, increasing translational efficiency, and mitigating innate immunogenicity, these modifications have enabled the development of a new class of potent and versatile medicines. The in-depth understanding of the underlying mechanisms, coupled with robust experimental validation and a structured development workflow, will continue to drive innovation in the field of RNA therapeutics, promising new treatments for a wide range of diseases.

References

The Impact of 2'-O-Methyluridine on RNA Duplex Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of ribonucleic acids (RNAs) is a critical aspect of molecular biology and drug development. Among the various chemical modifications, 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is a prevalent and significant modification found in nature. This modification plays a crucial role in the stabilization of RNA structures, offering enhanced resistance to nuclease degradation and improved hybridization properties. Understanding the thermodynamic effects of 2'-O-methylation, specifically the incorporation of 2'-O-methyluridine, is paramount for the rational design of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs. This technical guide provides an in-depth analysis of the effects of 2'-O-methyluridine on RNA duplex stability, supported by quantitative thermodynamic data and detailed experimental protocols.

The Stabilizing Effect of 2'-O-Methylation

The increased thermodynamic stability of RNA duplexes containing 2'-O-methylated nucleotides is primarily attributed to the conformational pre-organization of the ribose sugar. The 2'-O-methyl group favors the C3'-endo sugar pucker, which is the characteristic conformation of nucleotides within an A-form RNA helix.[1] This pre-organization reduces the entropic penalty associated with the transition from a flexible single-stranded RNA to a more rigid double-stranded duplex, thereby leading to a more stable structure.[2] This inherent stability also contributes to increased resistance against nuclease-mediated degradation.[3]

Quantitative Thermodynamic Analysis

The stability of an RNA duplex can be quantified by its thermodynamic parameters: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), as well as its melting temperature (T_m_). The melting temperature is the temperature at which half of the duplex molecules dissociate into single strands. A higher T_m_ indicates a more stable duplex.

The following table summarizes the thermodynamic parameters for an unmodified RNA duplex and a corresponding duplex containing 2'-O-methyluridine modifications, as determined by UV melting experiments.

Duplex SequenceModificationT_m_ (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
5'-GGCCUUUUGGCC-3'Unmodified63.8-90.3-250.2-16.5
5'-GGCC(U_m_)UUU(U_m_)GGCC-3'2'-O-Methyluridine68.2-93.6-258.1-17.0

Data is hypothetical and serves as a representative example based on published literature. Actual values are sequence and condition-dependent.

As the data illustrates, the incorporation of 2'-O-methyluridine leads to an increase in the melting temperature (T_m_) and a more favorable Gibbs free energy (ΔG°37) of duplex formation, confirming the stabilizing effect of the modification.

Experimental Protocols

A thorough understanding of the experimental methodologies used to derive these thermodynamic and structural data is essential for researchers in the field. The following sections detail the protocols for the key experiments.

UV Thermal Denaturation (Melting) Analysis

This is the primary technique used to determine the thermodynamic parameters of RNA duplex formation.

Objective: To measure the change in UV absorbance of an RNA duplex solution as a function of temperature to determine its melting temperature (T_m_) and other thermodynamic properties.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 2'-O-methyluridine-containing RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

    • Quantify the concentration of each RNA strand by measuring the UV absorbance at 260 nm at a high temperature (e.g., 85°C) where the RNA is single-stranded.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[4]

  • Annealing:

    • Heat the duplex solution to 85-90°C for 10 minutes to ensure complete dissociation of any pre-existing structures.[4]

    • Slowly cool the solution to the starting temperature of the experiment (e.g., 15°C) at a rate of 1.0°C/min to allow for proper duplex formation.[4]

  • UV Melting:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Measure the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1.0°C/min).[4]

    • The increase in absorbance upon duplex dissociation is known as the hyperchromic effect.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (T_m_) is the temperature at the midpoint of the transition, which can be determined from the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of melting curves obtained at different RNA concentrations. The Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C) is then calculated using the equation: ΔG° = ΔH° - TΔS°.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the overall conformation of the RNA duplex.

Objective: To obtain the circular dichroism spectrum of the RNA duplex to confirm its A-form helical structure.

Methodology:

  • Sample Preparation:

    • Prepare the RNA duplex sample as described for UV melting analysis, typically at a concentration of around 5 µM.[5]

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).[5]

    • A buffer blank spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • An A-form RNA duplex typically shows a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover near 240 nm.

    • The spectrum of the 2'-O-methylated duplex is compared to the unmodified duplex to assess any conformational changes. Generally, single 2'-O-methyl modifications do not significantly alter the overall A-form geometry of the RNA duplex.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the RNA duplex in solution.

Objective: To determine the three-dimensional structure of the RNA duplex and to probe the local environment of the 2'-O-methyl modification.

Methodology:

  • Sample Preparation:

    • For detailed structural studies, isotopically labeled (¹³C, ¹⁵N) RNA samples are often required, which can be produced by in vitro transcription.

    • The RNA is purified, and the sample is prepared in an appropriate NMR buffer.

  • Data Acquisition:

    • A variety of 2D NMR experiments are performed, such as NOESY (Nuclear Overhauser Effect Spectroscopy) to measure proton-proton distances and COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

  • Data Analysis:

    • The NMR data is used to assign the resonances of the RNA protons.

    • Distance and dihedral angle restraints are derived from the NMR data and used in computational modeling to generate a high-resolution 3D structure of the RNA duplex.

    • The structure of the 2'-O-methylated duplex can reveal details about the sugar pucker and the orientation of the methyl group within the minor groove.

Visualizations

Workflow for Thermodynamic Analysis of Modified RNA Duplexes

workflow Workflow for Thermodynamic Analysis of Modified RNA Duplexes cluster_synthesis Oligonucleotide Preparation cluster_experiment Experimental Analysis cluster_analysis Data Analysis and Interpretation synthesis Chemical Synthesis of Unmodified and Modified RNA purification Purification (e.g., HPLC) synthesis->purification quantification Quantification (UV Absorbance) purification->quantification annealing Duplex Annealing quantification->annealing uv_melting UV Thermal Denaturation annealing->uv_melting cd_spec Circular Dichroism Spectroscopy annealing->cd_spec nmr_spec NMR Spectroscopy annealing->nmr_spec thermo_params Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) uv_melting->thermo_params Melting Curves conformation Helical Conformation (A-form) cd_spec->conformation CD Spectra structure High-Resolution 3D Structure nmr_spec->structure NMR Restraints conclusion Conclusion on Duplex Stability and Structure thermo_params->conclusion conformation->conclusion structure->conclusion stabilization_mechanism Mechanism of RNA Duplex Stabilization by 2'-O-Methylation unmodified Unmodified Uridine in ssRNA unmodified_conf Flexible Ribose Sugar (Equilibrium of C2'-endo and C3'-endo) unmodified->unmodified_conf modified 2'-O-Methyluridine in ssRNA modified_conf Pre-organized Ribose Sugar (Favors C3'-endo) modified->modified_conf duplex_formation Duplex Formation unmodified_conf->duplex_formation modified_conf->duplex_formation unmodified_duplex Unmodified RNA Duplex (A-form) duplex_formation->unmodified_duplex modified_duplex 2'-O-Methylated RNA Duplex (A-form) duplex_formation->modified_duplex entropy_penalty Higher Entropic Penalty unmodified_duplex->entropy_penalty reduced_entropy Lower Entropic Penalty modified_duplex->reduced_entropy stability Increased Duplex Stability (Higher Tm, More Negative ΔG°) reduced_entropy->stability

References

An In-depth Technical Guide to A-form RNA with 4'-C-Methyluridine (4'-Me-U) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-form RNA, the impact of modifications at the 4'-position of the ribose sugar, with a specific focus on the projected characteristics of 4'-C-methyluridine (4'-Me-U). Due to a scarcity of direct experimental data on 4'-Me-U in publicly available literature, this document extrapolates findings from closely related 4'-C-modified analogues to predict its behavior. This guide covers the synthesis, biophysical properties, and analytical methodologies relevant to the study of these modified RNAs, making it a valuable resource for researchers in therapeutics and RNA biology.

Introduction to A-form RNA and 4'-C Modifications

Ribonucleic acid (RNA) predominantly adopts an A-form helical structure, which is characterized by a right-handed double helix with a deep, narrow major groove and a wide, shallow minor groove. The ribose sugar in A-form RNA typically assumes a C3'-endo conformation. This conformation is crucial for the overall structure and function of many RNAs, including double-stranded RNA (dsRNA), and it influences interactions with proteins and other molecules.

Chemical modifications of RNA are a key area of research for therapeutic applications, such as small interfering RNAs (siRNAs) and antisense oligonucleotides. Modifications to the ribose sugar, particularly at the 2' and 4' positions, can significantly alter the properties of RNA, including its stability, nuclease resistance, and binding affinity. Modifications at the 4'-C position are of particular interest as they can lock the sugar pucker into a specific conformation, thereby influencing the helical structure and stability of the RNA duplex. While various 4'-C modifications have been explored, this guide will focus on the implications of a 4'-methyl group on uridine (B1682114) (4'-Me-U).

Synthesis of 4'-C-Modified RNA

The synthesis of RNA oligonucleotides containing 4'-C-modifications is typically achieved through solid-phase phosphoramidite (B1245037) chemistry. This method requires the chemical synthesis of the modified nucleoside phosphoramidite building block, which is then incorporated into the growing RNA chain.

General Workflow for 4'-C-Modified Phosphoramidite Synthesis

The synthesis of a 4'-C-modified phosphoramidite, such as 4'-Me-U, involves a multi-step chemical synthesis starting from a commercially available nucleoside. The general workflow is outlined below.

Phosphoramidite Synthesis Workflow Start Starting Material (e.g., Uridine) Step1 Protection of Hydroxyl Groups (5' and 3') Start->Step1 Step2 Introduction of 4'-C Modification Step1->Step2 Step3 Selective 5'-Deprotection Step2->Step3 Step4 Phosphitylation at 3'-OH Step3->Step4 End 4'-Me-U Phosphoramidite Step4->End

Caption: General workflow for the synthesis of a 4'-C-modified phosphoramidite.

Biophysical Properties of 4'-C-Modified RNA

The introduction of a modification at the 4'-C position of the ribose sugar can have profound effects on the biophysical properties of the RNA duplex. These effects are primarily due to the influence of the modification on the sugar pucker conformation and the resulting changes in the helical structure.

Impact on Thermal Stability

The thermal stability of an RNA duplex, often measured as the melting temperature (Tm), is a critical parameter for its biological function. Modifications at the 4'-C position have been shown to have varied effects on Tm. For instance, some 4'-C modifications can enhance thermal stability by pre-organizing the sugar into the C3'-endo conformation, which is favorable for A-form RNA. However, other modifications can lead to steric hindrance and destabilize the duplex.

Below is a summary of the reported changes in thermal stability for RNA duplexes containing 4'-C modifications analogous to 4'-Me-U.

ModificationRNA Duplex Sequence (5' to 3')Tm (°C) UnmodifiedTm (°C) ModifiedΔTm (°C) per modificationReference
4'-C-Acetamidomethyl-2'-O-methoxyethyl-UGCGUACU ACGC58.562.1+3.6[1]
4'-C-Aminoethoxy-2'-O-methyl-UGCGUACU ACGC55.456.8+1.4[2]
4'-C-Aminopropyl-2'-O-methyl-UGCGUACU ACGC55.450.8-4.6[2]

Based on the trends observed with other small 4'-C modifications, it is plausible that a 4'-methyl group on uridine would have a modest effect on thermal stability, potentially a slight increase or decrease depending on the specific sequence context and interactions within the duplex.

Nuclease Resistance

A key advantage of many RNA modifications is the enhancement of resistance to nuclease degradation, which is crucial for the in vivo stability of RNA therapeutics. Modifications at the 4'-C position have been shown to confer significant nuclease resistance.[1][2] This is attributed to the altered sugar conformation, which can hinder the binding and catalytic activity of nucleases. It is highly probable that the introduction of a 4'-methyl group would similarly enhance the stability of RNA against nucleolytic cleavage.

Sugar Pucker Conformation

The conformation of the ribose sugar is a defining feature of nucleic acid structure. A-form RNA prefers a C3'-endo (North) conformation, while B-form DNA favors a C2'-endo (South) conformation.[3] Modifications at the 4'-C position can strongly influence this equilibrium. For example, the 4'-C-acetamidomethyl-2'-O-methoxyethyl modification has been shown to favor the C3'-endo conformation.[1] A 4'-methyl group, being a small alkyl group, is expected to sterically favor the C3'-endo pucker, thereby stabilizing the A-form helical structure of the RNA duplex.

Experimental Protocols for Analysis

A thorough understanding of the effects of 4'-Me-U modifications requires detailed biophysical characterization. The following are key experimental protocols used to analyze modified RNA.

General Workflow for Biophysical Analysis

Biophysical Analysis Workflow Start Synthesized 4'-Me-U RNA CD Circular Dichroism (CD) Spectroscopy Start->CD Helical Conformation TM UV Thermal Denaturation (Tm) Start->TM Thermal Stability NMR Nuclear Magnetic Resonance (NMR) Start->NMR Detailed 3D Structure MS Mass Spectrometry (MS) Start->MS Integrity and Composition Stability Nuclease Stability Assay Start->Stability In vitro Longevity Conclusion Structural and Functional Insights CD->Conclusion TM->Conclusion NMR->Conclusion MS->Conclusion Stability->Conclusion

Caption: Workflow for the biophysical characterization of 4'-Me-U modified RNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to probe the secondary structure of RNA. The A-form helix of RNA has a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm.[4]

Protocol:

  • Dissolve the purified RNA oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Anneal the RNA duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Record the CD spectrum from 320 nm to 200 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 cm path length.

  • Compare the spectrum of the 4'-Me-U modified RNA to that of the unmodified control to assess any changes in the overall helical conformation. A spectrum consistent with A-form RNA is expected.

UV Thermal Denaturation

This technique is used to determine the melting temperature (Tm) of the RNA duplex, providing a measure of its thermal stability.

Protocol:

  • Prepare the RNA duplex in a buffered solution as described for CD spectroscopy.

  • Place the sample in a spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).

  • The Tm is determined as the temperature at which 50% of the duplex is denatured, which corresponds to the midpoint of the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including details about sugar pucker, base pairing, and stacking interactions.[5][6]

Protocol:

  • Prepare a highly concentrated and pure sample of the 13C/15N-labeled RNA duplex in a suitable NMR buffer.

  • Acquire a series of 1D and 2D NMR spectra (e.g., 1H-1H NOESY, TOCSY, 1H-13C HSQC, 1H-15N HSQC).

  • Assign the resonances of the protons and carbons in the RNA.

  • Analyze the NOE (Nuclear Overhauser Effect) cross-peaks to determine inter-proton distances, which are used as restraints for structure calculation.

  • Analyze scalar coupling constants (e.g., 3JH1'-H2') to determine the sugar pucker conformation of each nucleotide. A small coupling constant is indicative of a C3'-endo pucker.

Nuclease Stability Assay

This assay measures the resistance of the modified RNA to degradation by nucleases present in serum or cell lysates.

Protocol:

  • Incubate the 5'-radiolabeled RNA oligonucleotide (both modified and unmodified) in a solution containing serum (e.g., 50% fetal bovine serum) or a cell extract at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction and analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA bands by autoradiography and quantify the amount of full-length RNA remaining at each time point to determine the degradation rate.

Conclusion and Future Directions

The incorporation of a 4'-C-methyluridine modification into A-form RNA is predicted to have a significant impact on its properties, drawing from evidence from analogous 4'-C modifications. It is expected that 4'-Me-U will favor a C3'-endo sugar pucker, thereby stabilizing the A-form helix, and will likely enhance nuclease resistance. The effect on thermal stability may be modest and context-dependent.

For drug development professionals, 4'-C modifications represent a promising avenue for improving the pharmacokinetic and pharmacodynamic properties of RNA-based therapeutics. The anticipated increase in stability and potential for maintaining or improving binding affinity make 4'-Me-U an attractive candidate for inclusion in siRNA and antisense oligonucleotide designs.

Further research is required to directly elucidate the properties of 4'-Me-U modified RNA. The synthesis of the 4'-Me-U phosphoramidite and its incorporation into various RNA sequences, followed by rigorous biophysical and structural analysis using the techniques outlined in this guide, will be essential to fully understand its potential in therapeutic applications.

References

Technical Guide: DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-4'-C-methyl-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), with a tert-butyldimethylsilyl protecting group presumed at the 2'-O-position (DMTr-4'-Me-U-CED-TBDMS phosphoramidite). This modified nucleoside phosphoramidite is a specialized building block for the synthesis of modified oligonucleotides.

Core Compound Identification

The specified phosphoramidite, DMTr-4'-Me-U-CED-TBDMS, is a chemically modified uridine (B1682114) monomer used in automated solid-phase oligonucleotide synthesis. The modifications are designed to impart specific properties to the resulting RNA or DNA strand, such as increased stability against nucleases.

CAS Number: 1260508-74-4[1][2][3]

Physicochemical and Technical Data

The key quantitative data for this phosphoramidite are summarized below. These data are essential for its proper handling, storage, and use in oligonucleotide synthesis protocols.

PropertyValueReference
Molecular Formula C45H61N4O9PSi[1]
Molecular Weight 861.05 g/mol [1]
Appearance White to off-white powder[][5]
Purity Typically ≥97% by HPLC[]
Solubility Soluble in Acetonitrile, DMF[]
Storage Conditions Store at -20 °C[]

Chemical Structure and Modifications

The structure of this compound incorporates several key chemical groups, each with a specific function in the context of oligonucleotide synthesis.

  • Uridine (U): The core nucleobase.

  • 4'-Methyl (4'-Me): A modification on the ribose sugar, which can enhance nuclease resistance and affect the sugar pucker conformation, influencing duplex stability.[6][7]

  • 5'-O-Dimethoxytrityl (DMTr): A bulky acid-labile protecting group on the 5'-hydroxyl function of the ribose. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.

  • 2'-O-tert-butyldimethylsilyl (TBDMS): A protecting group for the 2'-hydroxyl of the ribose, preventing unwanted side reactions during synthesis. It is stable to the conditions of the synthesis cycle and is typically removed during the final deprotection steps.

  • 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED): The reactive phosphitylating agent at the 3'-position, which, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[8]

The logical relationship between these components is illustrated in the diagram below.

G cluster_components Key Chemical Moieties Phosphoramidite DMTr-4'-Me-U-CED-TBDMS Phosphoramidite Uridine Uridine Nucleoside Phosphoramidite->Uridine is a modified DMTr 5'-DMTr Group (Acid-Labile Protection) Uridine->DMTr protected at 5'-OH by TBDMS 2'-TBDMS Group (Base-Labile Protection) Uridine->TBDMS protected at 2'-OH by CED 3'-CED Group (Reactive Moiety) Uridine->CED activated at 3'-OH by Me 4'-Methyl Group (Structural Modification) Uridine->Me modified at 4'-position with

Component relationship of the phosphoramidite.

Experimental Protocols: Use in Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard automated phosphoramidite chemistry cycle.[][10] A generalized protocol is outlined below.

Materials and Reagents:

  • This compound solution in anhydrous acetonitrile.

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Detritylation Reagent: Dichloroacetic acid in dichloromethane.

  • Activator: Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 5-(Benzylthio)-1H-tetrazole (BTT).

  • Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizing Reagent: Iodine solution (I₂ in THF/water/pyridine).

  • Cleavage and Deprotection Reagent: Typically a mixture containing methylamine (B109427) or concentrated ammonium (B1175870) hydroxide.

  • Desilylation Reagent: Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

Methodology (One Synthesis Cycle):

  • Step 1: Deblocking (Detritylation)

    • The solid support-bound oligonucleotide is treated with the detritylation reagent to remove the 5'-DMTr group from the terminal nucleoside, freeing the 5'-hydroxyl group.

    • The column is washed thoroughly with anhydrous acetonitrile.

  • Step 2: Coupling

    • The this compound and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This intermediate reacts with the free 5'-hydroxyl of the support-bound oligonucleotide, forming a phosphite triester linkage. Coupling efficiency is typically very high (>98%).[10]

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked.

    • The capping reagents are passed through the column to acetylate any free 5'-hydroxyls.

  • Step 4: Oxidation

    • The newly formed, unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the iodine solution.

This four-step cycle is repeated for each monomer to be added to the sequence.

G Start Start Cycle: Oligo on Solid Support (5'-DMTr protected) Deblock 1. Deblocking (DMTr Removal) Start->Deblock Couple 2. Coupling (Add Activated 4'-Me-U Amidite) Deblock->Couple Cap 3. Capping (Block Unreacted Chains) Couple->Cap Oxidize 4. Oxidation (Phosphite to Phosphate) Cap->Oxidize End End Cycle: Oligo (n+1) (5'-DMTr protected) Oxidize->End

References

Technical Guide: 4'-Methyluridine Phosphoramidite for Oligonucleotide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-methyluridine phosphoramidite (B1245037), a modified nucleoside building block for the synthesis of therapeutic oligonucleotides. Due to its specialized nature, 4'-methyluridine phosphoramidite is typically not available as a stock chemical and requires custom synthesis. This guide details potential suppliers for custom synthesis, provides generalized experimental protocols for its synthesis and incorporation into oligonucleotides, and discusses its application in drug development, particularly in the context of antisense technology.

Suppliers of 4'-Methyluridine Phosphoramidite

As a non-standard modified phosphoramidite, 4'-methyluridine phosphoramidite is primarily available through custom synthesis services. Researchers should contact companies specializing in nucleoside and phosphoramidite chemistry to inquire about the synthesis of this specific compound. The following table lists prominent suppliers with established expertise in custom phosphoramidite synthesis.

SupplierServices OfferedKey Features
BOC Sciences Custom synthesis of a wide range of modified phosphoramidites, including nucleoside modifications.[]Offers expertise in nucleoside chemistry and can synthesize compounds from gram to kilogram scales. Provides comprehensive analytical data, including HPLC, NMR, and mass spectrometry.[]
Thermo Fisher Scientific Custom manufacturing and analytical services for phosphoramidites.[2]Provides TheraPure® phosphoramidites with stringent quality control for therapeutic applications.[2] Offers various base and sugar modifications.
TriLink BioTechnologies Custom synthesis of phosphoramidites and solid supports.[3]All custom phosphoramidites undergo a coupling test to ensure high incorporation rates, in addition to analysis by RP-HPLC, 31P NMR, and mass spectrometry.[3]
ChemGenes Custom synthesis of modified phosphoramidites for DNA and RNA synthesis.[4]Over 20 years of experience in developing custom amidites.[4]
Hongene Biotech Custom synthesis services for nucleosides and phosphoramidites.[5]Specializes in a variety of modifications and offers synthesis from research to commercial scale.

Quantitative Data

Quantitative data for custom-synthesized 4'-methyluridine phosphoramidite should be requested from the chosen supplier. Key quality control parameters to specify include:

ParameterRecommended SpecificationAnalytical Method
Purity ≥98%HPLC (High-Performance Liquid Chromatography)
Identity Conforms to expected structure¹H NMR, ³¹P NMR, Mass Spectrometry
Water Content <0.3%Karl Fischer Titration
Coupling Efficiency >98%Functional testing by incorporation into a test oligonucleotide

Experimental Protocols

The following are generalized protocols for the synthesis of 4'-methyluridine phosphoramidite and its incorporation into oligonucleotides. These protocols are based on established phosphoramidite chemistry and procedures for similar modified nucleosides.[6][7] Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical findings.

Synthesis of 5'-O-DMT-4'-C-methyluridine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite

This protocol outlines the key steps for the chemical synthesis of the target phosphoramidite from a suitable 4'-methyluridine nucleoside precursor.

Materials:

  • 5'-O-DMT-4'-C-methyluridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724) (ACN)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve 5'-O-DMT-4'-C-methyluridine in anhydrous dichloromethane.

  • Phosphitylation: To the solution from step 2, add N,N-diisopropylethylamine (DIPEA). Cool the mixture to 0 °C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine).

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using ¹H NMR, ³¹P NMR, and mass spectrometry.

  • Drying: Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the final phosphoramidite as a white foam.

Incorporation of 4'-Methyluridine into Oligonucleotides via Solid-Phase Synthesis

This protocol describes the automated solid-phase synthesis of oligonucleotides containing a 4'-methyluridine modification using standard phosphoramidite chemistry.

Materials:

  • 4'-Methyluridine phosphoramidite dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)).

  • Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

  • Anhydrous acetonitrile for washing.

Procedure (Automated Synthesis Cycle):

  • Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed using the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The 4'-methyluridine phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. An extended coupling time (e.g., 5-15 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[7]

  • Capping: Unreacted 5'-hydroxyl groups are capped by acetylation using the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at an appropriate temperature and duration.

  • Purification and Analysis: The crude oligonucleotide is purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE). The final product is analyzed by mass spectrometry to confirm its identity and purity.

Application in Drug Development: Antisense Oligonucleotides

Modifications to the sugar moiety of nucleosides, such as the introduction of a 4'-methyl group, are a key strategy in the development of antisense oligonucleotides (ASOs). These modifications can enhance the therapeutic properties of ASOs by:

  • Increasing Nuclease Resistance: The 4'-methyl group can sterically hinder the approach of cellular nucleases, thereby increasing the in vivo stability of the oligonucleotide.

  • Modulating Binding Affinity: The modification can influence the sugar pucker conformation, which in turn affects the binding affinity of the ASO to its target mRNA. This can lead to improved potency.

  • Activating RNase H: For ASOs designed to act via an RNase H-mediated mechanism, it is crucial that the modification is compatible with RNase H recognition and cleavage of the target mRNA. Oligonucleotides containing 4'-modified uridines have been shown to support RNase H activity.

The primary mechanism of action for many ASOs involves the recruitment of RNase H to the ASO:mRNA duplex, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.

Visualizations

Generalized Synthesis Workflow for 4'-Methyluridine Phosphoramidite

Synthesis_Workflow Generalized Synthesis of 4'-Methyluridine Phosphoramidite cluster_0 Starting Material cluster_1 Synthesis of 4'-Methyluridine cluster_2 Phosphoramidite Synthesis cluster_3 Final Product Uridine Uridine Protection Protection of Hydroxyl Groups Uridine->Protection Methylation Introduction of 4'-Methyl Group Protection->Methylation Deprotection Selective Deprotection Methylation->Deprotection DMT_Protection 5'-O-DMT Protection Deprotection->DMT_Protection Phosphitylation 3'-O-Phosphitylation DMT_Protection->Phosphitylation Purification Purification and Isolation Phosphitylation->Purification Final_Product 4'-Methyluridine Phosphoramidite Purification->Final_Product

Caption: A high-level overview of the synthetic route to 4'-methyluridine phosphoramidite.

Oligonucleotide Synthesis Cycle with 4'-Methyluridine Incorporation

Oligo_Synthesis_Cycle Incorporation of 4'-Methyluridine into an Oligonucleotide Start Start with Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling with 4'-Me-U Phosphoramidite Deblocking->Coupling Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat for Next Nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage Final Cleavage & Deprotection Repeat->Cleavage End of synthesis

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

RNase H-Mediated Antisense Mechanism

RNaseH_Pathway Mechanism of Action for an RNase H-Activating ASO ASO ASO with 4'-Methyluridine Modification Hybridization ASO:mRNA Duplex Formation ASO->Hybridization mRNA Target mRNA in Cytoplasm/Nucleus mRNA->Hybridization Recruitment Recruitment of RNase H Hybridization->Recruitment RNaseH RNase H Enzyme RNaseH->Recruitment Cleavage RNase H-mediated Cleavage of mRNA Recruitment->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Downregulation Downregulation of Protein Translation Degradation->Protein_Downregulation

Caption: The signaling pathway of an antisense oligonucleotide that activates RNase H.

References

An In-depth Technical Guide to Modified Phosphoramidites for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Modified RNA Synthesis

The chemical synthesis of RNA oligonucleotides is predominantly carried out using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[4][5][6][7] The process involves a cycle of four key chemical reactions:

  • Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is assembled. The incorporation of modified nucleosides is achieved by using the corresponding modified phosphoramidite building blocks during the coupling step.[3]

Major Classes of Modified Phosphoramidites

Modifications can be broadly categorized into three types: backbone, sugar, and base modifications. Each confers unique properties to the resulting RNA oligonucleotide.

Backbone Modifications: Phosphorothioates (PS)
  • Considerations: The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of Rp and Sp diastereomers. This can sometimes lead to broadened peaks during chromatographic purification.

Sugar Modifications

Modifications at the 2'-position of the ribose sugar are crucial for increasing binding affinity to target RNA, enhancing nuclease resistance, and modulating immune responses.

The 2'-O-methyl modification is one of the most widely used due to its ability to increase the thermal stability of RNA duplexes and provide nuclease resistance.[9][10] 2'-OMe RNA forms a stable duplex with RNA and is resistant to RNase H activity.

The 2'-fluoro modification, with a fluorine atom at the 2'-position, also enhances the thermal stability of RNA duplexes and confers nuclease resistance.[11][12][13] The high electronegativity of fluorine locks the sugar in an RNA-like A-form conformation.[12]

Locked Nucleic Acid (LNA) is a bicyclic RNA analog where the 2'-oxygen is linked to the 4'-carbon by a methylene (B1212753) bridge.[14][15] This conformational lock results in unprecedented thermal stability when hybridized with complementary RNA or DNA strands.[14][15][16]

Base Modifications

While less common for purely therapeutic stability enhancement, modifications to the nucleobases themselves are critical for other applications, such as labeling for detection or introducing specific functional groups. The synthesis of oligonucleotides with modified bases can be achieved using the corresponding phosphoramidite building blocks.

Quantitative Data Summary

The choice of modification depends on the desired properties of the final RNA oligonucleotide. The following tables summarize key quantitative data for the most common modifications.

ModificationTypical Coupling EfficiencyEffect on Melting Temperature (Tm) per ModificationNuclease Resistance
Phosphorothioate (B77711) (PS) >99% with efficient sulfurizing agents like EDITH[15]Decreases Tm by 0.5-1.0 °C[17]High
2'-O-Methyl (2'-OMe) >98%Increases Tm by ~1.5 °CHigh
2'-Fluoro (2'-F) >98%Increases Tm by ~1.3-2.0 °C[17]High
Locked Nucleic Acid (LNA) >97% (requires longer coupling times)[16]Increases Tm by +2 to +10 °C[18]Very High

Note: Values can vary depending on the sequence, length of the oligonucleotide, and experimental conditions.

Experimental Protocols

General Solid-Phase Synthesis of Modified RNA

The following is a generalized protocol for automated solid-phase synthesis of RNA incorporating modified phosphoramidites. Specific parameters may need optimization based on the synthesizer and the specific modification.

  • Support: Use a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Reagents:

    • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in acetonitrile (B52724).

    • Phosphoramidites: 0.1 M solutions of standard and modified phosphoramidites in anhydrous acetonitrile.

    • Capping Solution A: Acetic anhydride/Pyridine/THF.

    • Capping Solution B: 16% N-Methylimidazole in THF.

    • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

    • Sulfurizing Reagent (for PS): 0.05 M 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) in acetonitrile.[5][15]

  • Synthesis Cycle:

    • Deblocking: Treat with deblocking solution for 60-90 seconds.

    • Coupling: Co-deliver activator and the appropriate phosphoramidite solution to the synthesis column. Coupling times vary:

      • Standard RNA phosphoramidites: 5-10 minutes.

      • LNA phosphoramidites: 12-15 minutes.[16]

    • Capping: Treat with capping solutions A and B for 30 seconds.

    • Oxidation/Sulfurization:

      • For phosphodiester linkages, treat with oxidizing solution for 30 seconds.

      • For phosphorothioate linkages, treat with sulfurizing reagent for 2-5 minutes.[5][15]

    • Wash thoroughly with acetonitrile between each step.

Deprotection and Cleavage
  • Base and Phosphate Deprotection: After synthesis, treat the solid support with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • 2'-Hydroxyl Deprotection:

    • Evaporate the AMA solution to dryness.

    • Resuspend the residue in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).

    • Heat at 65°C for 2.5 hours.

  • Quenching and Precipitation: Quench the reaction with an appropriate buffer and precipitate the oligonucleotide with n-butanol or ethanol (B145695).

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of modified oligonucleotides is typically performed by anion-exchange or reverse-phase HPLC.[18][19]

  • Anion-Exchange HPLC: Separates oligonucleotides based on charge (i.e., length).

    • Column: Dionex DNAPac or equivalent.

    • Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.0.

    • Mobile Phase B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.0.

    • Gradient: A linear gradient of increasing Mobile Phase B.

  • Reverse-Phase HPLC: Separates based on hydrophobicity. This is often used for DMT-on purification, where the hydrophobic DMT group is retained on the column.

    • Column: C18 silica (B1680970) column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B.

Following HPLC purification, the collected fractions are desalted using size-exclusion chromatography or ethanol precipitation. The purity and identity of the final product should be confirmed by mass spectrometry.[20][21][22]

Visualizations of Workflows and Mechanisms

Experimental Workflow for Modified RNA Synthesis

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start CPG Solid Support deblock Deblocking (TCA) start->deblock couple Coupling (Modified Phosphoramidite + Activator) deblock->couple cap Capping couple->cap oxidize Oxidation (Iodine) / Sulfurization (EDITH) cap->oxidize repeat Repeat Cycle (n-1) times oxidize->repeat repeat->deblock next cycle cleave Cleavage from Support & Base Deprotection (AMA) repeat->cleave desilylate 2'-OH Deprotection (TEA·3HF) cleave->desilylate precipitate Precipitation desilylate->precipitate hplc HPLC Purification (Anion-Exchange or Reverse-Phase) precipitate->hplc desalt Desalting hplc->desalt analysis QC Analysis (Mass Spectrometry) desalt->analysis

Caption: Automated solid-phase synthesis workflow for modified RNA.

RNA Interference (RNAi) Pathway with Modified siRNA

RNAi_pathway siRNA Modified siRNA (double-stranded) Dicer Dicer siRNA->Dicer processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading unwinding Dicer->siRNA RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA target recognition cleavage mRNA Cleavage mRNA->cleavage slicing by Ago2 degradation mRNA Fragments (Degraded) cleavage->degradation

Caption: Simplified RNAi pathway showing the action of a modified siRNA.

Antisense Oligonucleotide (ASO) RNase H-Mediated Degradation

ASO_pathway ASO Modified ASO (e.g., PS, 2'-MOE gapmer) Hybrid ASO:mRNA Heteroduplex ASO->Hybrid mRNA Target mRNA in Nucleus or Cytoplasm mRNA->Hybrid hybridization RNaseH RNase H1 Hybrid->RNaseH recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Degradation Degraded mRNA Cleavage->Degradation No_Translation Inhibition of Protein Translation Degradation->No_Translation

Caption: RNase H-dependent mechanism of action for antisense oligonucleotides.

Conclusion

The use of modified phosphoramidites is indispensable for the development of RNA-based therapeutics. By providing enhanced stability, increased binding affinity, and improved pharmacokinetic properties, these chemical modifications have transformed RNA from a labile biological molecule into a powerful therapeutic modality. A thorough understanding of the properties of different modifications, combined with optimized synthesis and purification protocols, is essential for researchers and developers in this rapidly advancing field.

References

The Guardian at the Gate: A Technical Guide to 4'-Methyluridine (4'-Me-U) Modification for Enhanced Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleic acid therapeutics, the inherent instability of RNA in the presence of nucleases presents a formidable challenge. This in-depth technical guide explores the 4'-methyluridine (4'-Me-U) modification as a strategic enhancement to bolster RNA's resilience against enzymatic degradation. By delving into the structural underpinnings of nuclease resistance, providing detailed experimental methodologies, and presenting comparative data, this document serves as a comprehensive resource for the rational design of nuclease-resistant oligonucleotides for therapeutic and research applications.

The Challenge of Nuclease Degradation

Nucleases, ubiquitous enzymes that catalyze the hydrolysis of phosphodiester bonds, are the primary guardians against foreign nucleic acids and regulators of endogenous RNA turnover. Their activity, however, is a significant impediment to the therapeutic efficacy of RNA-based drugs such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and mRNA vaccines. The two main classes of nucleases are:

  • Endonucleases: Cleave phosphodiester bonds within a nucleic acid chain.

  • Exonucleases: Cleave phosphodiester bonds from the ends (either 3' or 5') of a nucleic acid chain.

To overcome this hurdle, chemical modifications to the sugar-phosphate backbone or the nucleobases are employed to render the RNA less susceptible to nuclease recognition and cleavage.

The 4'-Position: A Strategic Site for Modification

The 4'-position of the ribose sugar is a critical juncture, with modifications at this site capable of profoundly influencing the sugar pucker, helical geometry, and ultimately, the oligonucleotide's interaction with nucleases. The introduction of a methyl group at the 4'-position of uridine (B1682114) (4'-Me-U) is a subtle yet powerful modification.

Mechanism of 4'-Me-U Mediated Nuclease Resistance

The enhanced nuclease resistance conferred by the 4'-methyluridine modification is primarily attributed to steric hindrance. The methyl group, particularly the 4'-Cα-methyl epimer, projects into the vicinity of the phosphodiester backbone. This creates a steric clash with the active site of nucleases, impeding the proper alignment of the phosphodiester bond for catalytic cleavage. This steric bulk can disrupt the binding and processivity of both endo- and exonucleases.

G cluster_nuclease Nuclease Active Site cluster_rna RNA Substrate cluster_mod_rna 4'-Me-U Modified RNA active_site Catalytic Residues p2 Phosphodiester Bond active_site->p2 Binding & Cleavage mod_p2 Phosphodiester Bond active_site->mod_p2 Hindered Binding p1 5'-Phosphate r1 Ribose b1 Base r2 Ribose b2 Base p3 3'-Phosphate mod_p1 5'-Phosphate mod_r1 Ribose mod_b1 Base mod_r2 4'-Me-Uridine mod_b2 Uracil mod_p3 3'-Phosphate methyl Methyl Group (Steric Hindrance) methyl->active_site Steric Clash

Quantitative Analysis of Nuclease Resistance

The efficacy of the 4'-Me-U modification in conferring nuclease resistance can be quantified and compared to unmodified RNA and other common modifications. The following table summarizes findings from studies on 4'-modified oligonucleotides.

ModificationOligonucleotide TypeNuclease SourceHalf-life (t1/2)Fold Increase in Stability (vs. Unmodified)Reference
Unmodified siRNA3'-Exonuclease~1 min1[1]
4'-Cα-Me-U siRNA3'-ExonucleaseSignificantly Increased>10[1]
4'-O-MOE-dU dT10-mer3'-Exonuclease178 min~178[2]
4'-O-MOE-dU + Phosphorothioate dT10-mer3'-Exonuclease13 h~780[2]
4'-C-Aminoethoxy-2'-O-methyluridine (4'-AEoU) RNASerumEnhanced StabilityNot Quantified[3]

Note: Direct quantitative comparison of 4'-Me-U with a broad range of modifications in the same experimental setup is limited in the current literature. The data presented is compiled from different studies and should be interpreted as indicative of the modification's potential.

Experimental Protocols

A robust assessment of nuclease resistance is crucial for evaluating modified oligonucleotides. Below is a detailed protocol for a nuclease degradation assay.

Nuclease Degradation Assay

This protocol outlines a typical in vitro experiment to assess the stability of a 4'-Me-U modified oligonucleotide in the presence of nucleases.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_oligo Synthesize & Purify 5'-labeled Oligos (Unmodified, 4'-Me-U) mix Mix Oligo, Nuclease, & Buffer prep_oligo->mix prep_nuclease Prepare Nuclease Solution (e.g., snake venom phosphodiesterase) prep_nuclease->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at 37°C mix->incubate timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->timepoints quench Quench Reaction (e.g., add EDTA/formamide) timepoints->quench page Denaturing PAGE quench->page visualize Visualize Bands (Phosphorimager/Gel Doc) page->visualize quantify Quantify Band Intensity visualize->quantify plot Plot % Intact Oligo vs. Time & Calculate t1/2 quantify->plot

Materials:

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled (e.g., FAM) unmodified and 4'-Me-U modified oligonucleotides

  • Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, S1 nuclease for endonuclease activity, or fetal bovine serum for a complex nuclease environment)

  • Nuclease reaction buffer (specific to the enzyme used)

  • Quenching/loading buffer (e.g., 90% formamide, 50 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Phosphorimager or gel documentation system

Procedure:

  • Oligonucleotide Preparation: Resuspend the labeled oligonucleotides in nuclease-free water to a stock concentration of 10 µM.

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures. For a 20 µL reaction:

    • 2 µL of 10x Nuclease Buffer

    • 1 µL of 10 µM labeled oligonucleotide

    • X µL of Nuclease (concentration to be optimized)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a 2 µL aliquot of the reaction and immediately mix it with 8 µL of quenching/loading buffer on ice. The 0-minute time point is taken before the addition of the nuclease.

  • Denaturing PAGE: Heat the quenched samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a pre-run denaturing polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • For radiolabeled oligos, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • For fluorescently labeled oligos, visualize using a gel documentation system with the appropriate excitation and emission filters.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact oligonucleotide versus time and determine the half-life (t1/2) of the oligonucleotide.

Synthesis of 4'-Me-U Phosphoramidites

The incorporation of 4'-Me-U into oligonucleotides requires the chemical synthesis of the corresponding phosphoramidite (B1245037) building block. The synthesis is a multi-step process that typically starts from a readily available nucleoside.

G start Uridine Derivative step1 Protection of Hydroxyl Groups start->step1 step2 Introduction of Methyl Group at 4'-Position step1->step2 step3 Deprotection step2->step3 step4 5'-O-DMT Protection step3->step4 step5 3'-Phosphitylation step4->step5 end_product 4'-Me-U Phosphoramidite step5->end_product

The synthesis of the 4'-Cα-methyluridine phosphoramidite has been described in the literature and involves several key chemical transformations to install the methyl group with the correct stereochemistry and to prepare the nucleoside for solid-phase oligonucleotide synthesis[1].

Conclusion and Future Perspectives

The 4'-methyluridine modification represents a valuable tool in the arsenal (B13267) of chemical strategies to enhance the nuclease resistance of RNA-based therapeutics. Its ability to sterically hinder nuclease activity leads to a significant increase in oligonucleotide stability. Further research is warranted to perform direct, quantitative comparisons of 4'-Me-U with a wider array of modifications to fully elucidate its relative advantages. As our understanding of the interplay between chemical modifications and biological systems deepens, the rational design of oligonucleotides incorporating modifications like 4'-Me-U will be paramount in the development of next-generation nucleic acid medicines with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding and practical protocols for researchers to explore and leverage the potential of the 4'-Me-U modification in their work.

References

Biophysical Properties of 4'-Methyluridine Modified RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic chemical modification of RNA has emerged as a cornerstone of modern nucleic acid therapeutics and research. These modifications can profoundly alter the biophysical properties of RNA, enhancing its stability, modulating its interactions with proteins, and ultimately improving its efficacy in various applications, from siRNA-mediated gene silencing to mRNA-based vaccines. Among the diverse array of possible modifications, those at the 4'-position of the ribose sugar have garnered significant interest. This technical guide provides a comprehensive overview of the biophysical properties of RNA incorporating 4'-methyluridine (4'-Me-U), a modification with the potential to fine-tune the structural and functional characteristics of RNA molecules.

While direct and extensive experimental data exclusively for 4'-methyluridine is emerging, this guide synthesizes available information and draws parallels from closely related 4'-alkyl and other 4'-substituted ribonucleosides to provide a robust understanding of its expected impact.

Synthesis of 4'-Methyluridine Modified RNA

The incorporation of 4'-methyluridine into RNA oligonucleotides is achieved through solid-phase synthesis using the corresponding phosphoramidite (B1245037) building block. The synthesis of the 4'-methyluridine phosphoramidite is a multi-step process that begins with a suitable uridine (B1682114) precursor.

A general synthetic pathway involves the introduction of a methyl group at the 4'-position of the ribose sugar, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer. This monomer can then be used in standard automated RNA synthesis protocols.

Below is a generalized workflow for the synthesis and incorporation of a modified phosphoramidite like 4'-methyluridine into an RNA oligonucleotide.

G Experimental Workflow: Synthesis of 4'-Methyluridine Modified RNA cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis (Solid-Phase) cluster_post Post-Synthesis Processing Uridine Uridine Precursor Mod 4'-Methylation Uridine->Mod Prot5 5'-OH Protection (DMTr) Mod->Prot5 Phosph 3'-OH Phosphitylation Prot5->Phosph PurifySynth Purification Phosph->PurifySynth Coupling Coupling PurifySynth->Coupling 4'-Me-U Phosphoramidite Support Solid Support Support->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Deblock Deblocking Oxidation->Deblock Deblock->Coupling Repeat n-1 times Cleavage Cleavage from Support Deblock->Cleavage Deprotection Global Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (MS, etc.) Purification->QC

Workflow for the synthesis of 4'-methyluridine modified RNA.

Structural Impact of 4'-Methyluridine Modification

The introduction of a methyl group at the 4'-position of the ribose sugar has a significant impact on the local conformation of the nucleotide, which in turn influences the global structure of the RNA molecule.

Sugar Pucker Conformation: Nuclear Magnetic Resonance (NMR) studies of 4'-C-methylnucleosides have shown that they predominantly adopt a 3'-exo furanose ring conformation.[1] This is a notable deviation from the C3'-endo conformation characteristic of nucleotides within an A-form RNA duplex. The C3'-endo pucker is crucial for maintaining the canonical A-form helical geometry. The shift towards a 3'-exo conformation induced by the 4'-methyl group can introduce localized perturbations in the RNA backbone, potentially altering the overall helical structure.

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the global secondary structure of RNA. The CD spectrum of an A-form RNA duplex is characterized by a positive peak around 260-270 nm and a negative peak around 210 nm. The incorporation of 4'-methyluridine is expected to cause subtle shifts in the CD spectrum, reflecting the alterations in helical parameters.

G Logical Relationship: Structural Impact of 4'-Methyluridine Mod 4'-Methyluridine Modification Pucker Altered Sugar Pucker (3'-exo conformation) Mod->Pucker Backbone Local Backbone Perturbation Pucker->Backbone Helix Global Helical Structure Alteration Backbone->Helix Nuclease Increased Nuclease Resistance Backbone->Nuclease Stability Changes in Thermal Stability Helix->Stability Protein Modulated Protein Binding Helix->Protein

Impact of 4'-methyluridine on RNA structure and function.

Thermal Stability

The thermal stability of RNA duplexes, typically quantified by the melting temperature (Tm), is a critical parameter for many applications. The effect of a 4'-methyl modification on Tm is a balance between steric effects and conformational pre-organization.

While specific Tm data for 4'-methyluridine is not extensively published, studies on other 4'-C-alkyl and 4'-C-aminoalkyl modifications provide valuable insights. For instance, the incorporation of 4'-C-aminopropyl-2'-O-methyluridine was found to decrease the thermal stability of siRNA duplexes.[2] In contrast, 4'-C-aminoethoxy-2'-O-methyluridine showed higher melting temperatures than the corresponding 4'-C-aminopropyl modification.[3] This suggests that the nature and size of the 4'-substituent are critical determinants of thermal stability. The steric bulk of the 4'-methyl group may lead to a slight destabilization of the RNA duplex.

Table 1: Comparative Thermal Stability of 4'-Modified RNA Duplexes

ModificationChange in Tm per modification (°C)RNA TypeReference
4'-C-Aminopropyl-2'-O-methyluridine-3.3dsRNA[2]
4'-C-Aminoethoxy-2'-O-methyluridine-0.8dsRNA[3]
4'-C-Aminoethyl-2'-deoxy-2'-fluorouridineIncreased stability vs. 2'-O-methyl analogdsRNA/siRNA[4]
2',4'-di-Fluoro-ribouridine~0RNA:RNA[5]
4'-Methoxy-deoxythymidine+1 to +2DNA:RNA[6]

Nuclease Resistance

A major advantage of many RNA modifications is the enhancement of resistance to nuclease degradation, which is crucial for in vivo applications. The 4'-position is a strategic site for introducing modifications to confer nuclease stability. The presence of a substituent at the 4'-position can sterically hinder the approach of nucleases to the phosphodiester backbone.

Studies on various 4'-modified RNAs have consistently demonstrated a significant increase in nuclease resistance. For example, siRNAs containing 4'-C-aminoethyl and 4'-C-aminopropyl analogs showed high stability in buffer containing bovine serum.[2] Similarly, 4'-C-aminoethoxy modification enhanced the stability of RNAs in serum-containing buffer.[3] It is therefore highly probable that the 4'-methyluridine modification will also confer substantial resistance to both endo- and exonucleases.

Table 2: Nuclease Resistance of 4'-Modified RNA

ModificationObservationExperimental ConditionReference
4'-C-Aminoethyl- & 4'-C-Aminopropyl-2'-O-methyluridineHigh stabilityBuffer with bovine serum[2]
4'-C-Aminoethoxy-2'-O-methyluridineEnhanced stabilityBuffer with bovine serum[3]
4'-C-Aminoethyl-2'-deoxy-2'-fluorouridineHigh stability (48% intact after 48h)Buffer with 20% bovine serum[4]

Effects on Protein Binding and Cellular Activity

Chemical modifications within an RNA sequence can significantly impact its interactions with RNA-binding proteins (RBPs).[7] These effects can be direct, through altered chemical contacts, or indirect, through changes in the local RNA structure and flexibility. The introduction of a 4'-methyl group can influence protein binding by:

  • Steric Hindrance: The methyl group may sterically clash with amino acid residues in the protein's RNA-binding pocket.

  • Conformational Changes: The altered sugar pucker and local backbone geometry can affect the presentation of the nucleobases for recognition by the protein.

  • Hydrophobicity: The methyl group increases the local hydrophobicity, which could either enhance or disrupt interactions with the protein surface.

The impact of 4'-methyluridine on the activity of functional RNAs, such as siRNAs, is of particular interest. Studies on other 4'-modified siRNAs have shown that these modifications are often well-tolerated, particularly when placed in the passenger strand or outside the seed region of the guide strand.[2][4] In some cases, judicious placement of 4'-modifications can even enhance RNAi activity, likely due to a combination of increased stability and favorable interactions with the RNA-induced silencing complex (RISC).[6]

Experimental Protocols

Thermal Denaturation (UV Melting)

Objective: To determine the melting temperature (Tm) of a 4'-methyluridine modified RNA duplex.

Methodology:

  • Sample Preparation: Prepare solutions of the modified RNA oligonucleotide and its complementary strand at equal concentrations (e.g., 1-10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Mix the complementary strands, heat to 95°C for 5 minutes, and then slowly cool to room temperature to ensure proper duplex formation.

  • UV Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C/min).

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often calculated from the first derivative of the melting curve.

G Experimental Workflow: UV Melting Prep Sample Preparation (RNA duplex in buffer) Anneal Annealing (95°C -> RT) Prep->Anneal Measure UV Absorbance (260 nm) vs. Temperature Ramp Anneal->Measure Analyze Data Analysis (Melting Curve -> Tm) Measure->Analyze G Experimental Workflow: Nuclease Degradation Assay Prep Prepare Modified & Control RNA Incubate Incubate with Nuclease (e.g., Serum) at 37°C Prep->Incubate Time Collect Aliquots at Time Points Incubate->Time Analyze Analyze by PAGE or HPLC Time->Analyze Quantify Quantify Intact RNA & Determine Half-life Analyze->Quantify

References

An In-depth Technical Guide to Ribose Modifications in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ribose modifications in synthetic oligonucleotides, a critical aspect of modern nucleic acid-based therapeutics and research tools. We will delve into the core principles of these modifications, their impact on oligonucleotide properties, and the methodologies used for their synthesis and characterization. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the application of modified oligonucleotides.

Introduction to Ribose Modifications

Synthetic oligonucleotides have emerged as powerful tools for modulating gene expression through mechanisms such as antisense technology and RNA interference (RNAi). However, unmodified oligonucleotides suffer from poor stability in biological systems due to degradation by nucleases and can exhibit suboptimal binding affinity to their target sequences. To overcome these limitations, chemical modifications are introduced into the oligonucleotide structure. Among the most impactful of these are modifications to the 2'-position of the ribose sugar moiety.

These modifications can profoundly alter the physicochemical properties of oligonucleotides, leading to:

  • Enhanced Nuclease Resistance: By replacing the susceptible 2'-hydroxyl group, the oligonucleotide's half-life in serum and cellular environments is significantly extended.

  • Increased Binding Affinity: Modifications can pre-organize the sugar pucker into a conformation favorable for binding to target RNA, increasing the melting temperature (Tm) of the duplex.

  • Modulated Immunostimulatory Effects: Certain modifications can reduce the recognition of oligonucleotides by the innate immune system, mitigating potential off-target effects.

  • Improved Pharmacokinetic and Pharmacodynamic Profiles: Enhanced stability and binding affinity contribute to better in vivo efficacy, biodistribution, and duration of action.

This guide will explore the most common and impactful ribose modifications, providing a comparative analysis of their properties and applications.

Common Ribose Modifications: A Comparative Analysis

A variety of chemical groups can be introduced at the 2'-position of the ribose sugar. The choice of modification depends on the desired application, whether it be for antisense, siRNA, aptamers, or diagnostic probes. Below is a summary of the most widely used 2'-ribose modifications.

ModificationStructureKey Properties
2'-O-Methyl (2'-OMe) A methyl group replaces the 2'-hydroxyl.Increases nuclease resistance and binding affinity (Tm).[1] Reduces immunogenicity.
2'-Fluoro (2'-F) A fluorine atom replaces the 2'-hydroxyl.Significantly increases binding affinity and provides good nuclease resistance.[2]
2'-O-Methoxyethyl (2'-MOE) A methoxyethyl group is attached to the 2'-oxygen.Offers excellent nuclease resistance and high binding affinity.[3] Widely used in approved antisense drugs.
Locked Nucleic Acid (LNA) A methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose.Confers exceptionally high binding affinity and nuclease resistance by "locking" the sugar in an A-form helix conformation.
Bridged Nucleic Acid (BNA) A general class of modifications with a bridge between the 2' and 4' carbons, including LNA.Offers a range of properties depending on the bridge structure, generally providing high affinity and nuclease resistance.[4][5]
Quantitative Comparison of Ribose Modification Effects

The following tables summarize the quantitative impact of these modifications on key oligonucleotide properties.

Table 1: Effect of Ribose Modifications on Melting Temperature (Tm)

ModificationChange in Tm per Modification (°C)Reference
2'-O-Methyl (2'-OMe)+1.0 to +1.5
2'-Fluoro (2'-F)+1.8 to +2.0[6]
2'-O-Methoxyethyl (2'-MOE)+1.5 to +2.0
Locked Nucleic Acid (LNA)+2 to +8
Bridged Nucleic Acid (BNA)+5 to +6 (vs. RNA)[6]

Table 2: Comparative Nuclease Resistance

ModificationRelative Nuclease ResistanceReference
Unmodified DNALow
Phosphorothioate (Backbone)Moderate
2'-O-Methyl (2'-OMe)High[1]
2'-Fluoro (2'-F)High[2]
2'-O-Methoxyethyl (2'-MOE)Very High[3]
Locked Nucleic Acid (LNA)Very High
Bridged Nucleic Acid (BNA)Very High[4]

Note: Nuclease resistance is highly dependent on the specific nuclease and the experimental conditions. The table provides a general comparison.

Mechanisms of Action of Ribose-Modified Oligonucleotides

Ribose-modified oligonucleotides primarily exert their effects through antisense or RNAi mechanisms. The choice of modification can influence the specific pathway engaged.

Antisense Mechanisms

Antisense oligonucleotides (ASOs) are single-stranded molecules that bind to a target mRNA through Watson-Crick base pairing, leading to the modulation of gene expression.

This is a major mechanism for many ASOs. A "gapmer" design is often employed, where a central block of unmodified DNA is flanked by wings of modified nucleotides. The DNA/RNA hybrid formed in the central gap is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand. The modified wings provide nuclease stability and increased binding affinity.

RNaseH_Pathway ASO Gapmer ASO (Modified Wings, DNA Gap) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Degradation mRNA Fragments (Degraded) Cleavage->Degradation

RNase H-mediated degradation pathway.

Oligonucleotides that are fully modified with 2'-O-alkyl groups (like 2'-OMe and 2'-MOE) do not typically support RNase H activity. Instead, they can act as steric blockers. By binding to the mRNA, they can physically obstruct the ribosome from translating the mRNA into protein or interfere with splicing processes.

Steric_Hindrance_Pathway cluster_translation Translational Arrest cluster_splicing Splicing Modulation Ribosome Ribosome Protein Protein Synthesis (Blocked) Ribosome->Protein mRNA_trans mRNA mRNA_trans->Ribosome binding blocked ASO_trans Steric-blocking ASO ASO_trans->mRNA_trans binds pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome binding altered Altered_mRNA Altered mRNA (Exon skipping/inclusion) Spliceosome->Altered_mRNA ASO_splice Steric-blocking ASO ASO_splice->pre_mRNA binds to splice site siRNA_Pathway siRNA Modified siRNA Duplex Dicer Dicer siRNA->Dicer processed by RISC_loading RISC Loading Complex Dicer->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Guide strand loaded Passenger_strand Passenger Strand (Cleaved & Degraded) RISC_loading->Passenger_strand Target_mRNA Target mRNA RISC_active->Target_mRNA binds to mRNA_cleavage mRNA Cleavage Target_mRNA->mRNA_cleavage cleaved by Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing Synthesis_Workflow Start Start with Solid Support Deblocking Deblocking (DMT removal) Start->Deblocking Coupling Coupling (Add Phosphoramidite) Deblocking->Coupling Capping Capping (Block unreacted ends) Coupling->Capping Oxidation Oxidation (Stabilize linkage) Capping->Oxidation Cycle Repeat Cycle (n-1 times) Oxidation->Cycle Cycle->Deblocking Cleavage Cleavage & Deprotection Cycle->Cleavage Final Cycle Purification Purification Cleavage->Purification

References

Methodological & Application

Application Notes and Protocols for DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037) is a specialized building block for the synthesis of modified oligonucleotides. The incorporation of a methyl group at the 4' position of the uridine (B1682114) ribose sugar can impart valuable properties to the resulting RNA strand, making it a subject of interest for various therapeutic and research applications, including antisense oligonucleotides, siRNAs, and RNA aptamers.[1][2] This modification has the potential to enhance nuclease resistance and modulate the thermal stability of oligonucleotide duplexes, which are critical parameters for in vivo applications.[1][3][4]

These application notes provide a detailed protocol for the incorporation of DMTr-4'-Me-U-CED-TBDMS phosphoramidite into synthetic oligonucleotides using standard automated solid-phase synthesis techniques. The protocol covers coupling, deprotection, and cleavage steps, along with recommendations for optimization.

Key Properties and Applications

The 4'-methyl modification on the uridine nucleotide is designed to improve the pharmacological properties of oligonucleotides.[2] Key potential benefits include:

  • Enhanced Nuclease Resistance: The steric hindrance provided by the 4'-methyl group can protect the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.[1][2][3][4]

  • Modulation of Thermal Stability: The impact of 4'-methylation on the thermal stability (Tm) of oligonucleotide duplexes can be sequence-dependent. It is crucial to evaluate the Tm of each modified oligonucleotide to understand its hybridization characteristics.[5][6][7]

Experimental Protocols

Phosphoramidite Preparation

Proper handling of the phosphoramidite is crucial for successful oligonucleotide synthesis.

  • Storage: Store the this compound at 2-8°C under an inert atmosphere (argon or nitrogen).[10]

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). The solution should be used within 2-3 days of preparation.[10]

Automated Oligonucleotide Synthesis

The following protocol is based on standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[11][12]

Workflow for a Single Synthesis Cycle:

G Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of 4'-Me-U) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 1. Automated Oligonucleotide Synthesis Cycle. This diagram illustrates the four main steps in the phosphoramidite-based synthesis of oligonucleotides.

Protocol Steps:

  • Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound oligonucleotide by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11][12]

  • Coupling: The this compound is activated by an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[13][14] For modified phosphoramidites, an extended coupling time is recommended to ensure high coupling efficiency.[10][15][16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[10][12]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in a mixture of tetrahydrofuran, water, and pyridine.[11][12]

Recommended Synthesis Parameters:

ParameterStandard PhosphoramiditeThis compound (Recommended)
Phosphoramidite Concentration 0.1 M in Acetonitrile0.1 M in Acetonitrile
Activator 0.25 M ETT or 0.5 M DCI0.25 M ETT or 0.5 M DCI
Coupling Time 30 - 60 seconds5 - 10 minutes
Coupling Efficiency (Expected) >99%>98% (optimization may be required)

Note: The optimal coupling time should be determined empirically for your specific synthesizer and reaction conditions. A longer coupling time may be necessary to achieve optimal incorporation of this sterically hindered modified phosphoramidite.[10][15][16]

Cleavage and Deprotection

A two-step deprotection process is required to remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyl group.[17][18]

Deprotection and Cleavage Workflow:

G Step1 Step 1: Base and Phosphate Deprotection (AMA or NH4OH/EtOH) Step2 Step 2: 2'-TBDMS Deprotection (TEA·3HF) Step1->Step2 Purification Step 3: Purification (e.g., HPLC or Cartridge) Step2->Purification

Figure 2. Post-Synthesis Oligonucleotide Processing. This workflow outlines the key stages of deprotection and purification after the completion of solid-phase synthesis.

Protocol:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a solution of AMA (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or a 3:1 mixture of ammonium hydroxide and ethanol.[17][19]

    • Incubate at 65°C for 10-15 minutes (for AMA) or at room temperature for 12-16 hours (for ammonium hydroxide/ethanol).[17]

    • Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-TBDMS Group Removal:

    • Resuspend the dried oligonucleotide in anhydrous DMSO.

    • Add triethylamine (B128534) trihydrofluoride (TEA·3HF).[17][18][20]

    • Incubate at 65°C for 2.5 hours.[17][18]

    • Quench the reaction and desalt the oligonucleotide.

Deprotection Conditions Summary:

StepReagentTemperatureDuration
Cleavage & Base Deprotection (Fast) AMA (Ammonium Hydroxide/Methylamine)65°C10 - 15 minutes
Cleavage & Base Deprotection (Standard) Ammonium Hydroxide/Ethanol (3:1)Room Temperature12 - 16 hours
2'-TBDMS Removal TEA·3HF in DMSO65°C2.5 hours
Purification and Analysis

The final deprotected oligonucleotide should be purified to remove truncated sequences and other impurities.

  • Purification: High-performance liquid chromatography (HPLC) or cartridge purification are recommended methods for obtaining high-purity oligonucleotides.[17][18]

  • Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

Data Presentation

The following table provides a hypothetical comparison of properties for an unmodified oligonucleotide versus one containing a single 4'-Me-U modification. Actual values should be determined experimentally.

PropertyUnmodified Oligonucleotide (Example)4'-Me-U Modified Oligonucleotide (Expected Trend)
Coupling Efficiency >99%>98%
Thermal Stability (ΔTm per modification) N/AVariable (e.g., -1 to +2 °C)
Nuclease Resistance (t1/2 in serum) ~1 hourIncreased (e.g., >2 hours)

Conclusion

The incorporation of this compound offers a promising strategy for enhancing the drug-like properties of therapeutic oligonucleotides. By following the recommended protocols and optimizing the synthesis and deprotection conditions, researchers can successfully synthesize high-quality 4'-methyluridine-modified oligonucleotides for a wide range of applications in molecular biology and drug development. Careful characterization of the final product is essential to confirm its identity, purity, and relevant biophysical properties.

References

Application Notes and Protocols for Oligonucleotide Synthesis Using 4'-Me-U Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar moiety, in particular, can impart desirable properties such as increased nuclease resistance, enhanced thermal stability, and improved binding affinity to target sequences. The 4'-C-methyl-uridine (4'-Me-U) modification is a promising candidate for inclusion in synthetic oligonucleotides. This document provides detailed application notes and protocols for the use of 4'-Me-U phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis.

Overview of 4'-Me-U Modification

The introduction of a methyl group at the 4'-position of the uridine (B1682114) ribose sugar pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form nucleic acids like RNA. This conformational rigidity can lead to several beneficial properties in the resulting oligonucleotide.

Key Advantages of 4'-Me-U Modification:

  • Enhanced Nuclease Resistance: The 4'-methyl group can sterically hinder the approach of nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[1][2]

  • Modulated Thermal Stability: The impact on the melting temperature (Tm) of duplexes can vary depending on the sequence and context of the modification. While some 4'-modifications have minimal effect on thermal stability, others can be slightly destabilizing.[1]

  • Potential for Improved Binding Affinity: The pre-organized A-form geometry can be advantageous for binding to RNA targets.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of oligonucleotides incorporating 4'-Me-U. Note: The data presented here is illustrative and based on typical results for 4'-modified nucleosides. Actual results may vary depending on the specific oligonucleotide sequence and experimental conditions.

Table 1: Coupling Efficiency

PhosphoramiditeActivatorCoupling Time (s)Expected Coupling Efficiency (%)
4'-Me-U5-(Ethylthio)-1H-tetrazole (ETT)120-180>98.5
Standard U5-(Ethylthio)-1H-tetrazole (ETT)60-90>99.0

Table 2: Thermal Stability (Melting Temperature, Tm)

Oligonucleotide Sequence (5' to 3')ModificationTm (°C) vs. DNA ComplementΔTm (°C) per modificationTm (°C) vs. RNA ComplementΔTm (°C) per modification
GCA UUC AAG GUCUnmodified58.2-62.5-
GCA U(4'-Me)UC AAG GUCSingle 4'-Me-U57.5-0.761.9-0.6
GCA U(4'-Me)U(4'-Me)C AAG GUCDouble 4'-Me-U56.8-0.761.2-0.65

Table 3: Nuclease Resistance in Serum

OligonucleotideModificationt1/2 in 10% Fetal Bovine Serum (hours)Fold Increase in Stability
Unmodified OligoNone~1-
4'-Me-U Modified Oligo (3' end cap)Single 4'-Me-U at 3' terminus> 8> 8
Phosphorothioate (B77711) Oligo (3' end cap)3 phosphorothioate linkages at 3' terminus> 12> 12

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating 4'-Me-U phosphoramidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

  • 4'-Me-U phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

The synthesis follows a standard four-step cycle for each nucleotide addition:

  • De-blocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.

  • Coupling: The 4'-Me-U phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 120-180 seconds) is recommended to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle deblocking 1. De-blocking (DMT Removal) coupling 2. Coupling (Add 4'-Me-U Phosphoramidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping New Nucleotide Added oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Capped Failures oxidation->deblocking Ready for Next Cycle

Fig 1. Automated oligonucleotide synthesis cycle.
Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Anhydrous acetonitrile

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15-30 minutes.

    • Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Silyl Group Deprotection (if applicable for RNA synthesis):

    • Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMF.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction with an appropriate buffer.

  • Purification:

    • The crude oligonucleotide can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Deprotection_Workflow start Synthesized Oligo on Solid Support cleavage Cleavage & Base Deprotection (AMA, 65°C) start->cleavage desilylation 2'-Silyl Deprotection (TEA·3HF, 65°C) (if applicable) cleavage->desilylation purification Purification (HPLC or PAGE) desilylation->purification final_product Purified 4'-Me-U Oligonucleotide purification->final_product

Fig 2. Cleavage and deprotection workflow.
Protocol 3: Nuclease Resistance Assay

This protocol provides a general method for assessing the stability of 4'-Me-U modified oligonucleotides in the presence of nucleases.

Materials:

  • Purified 4'-Me-U modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Phosphate-buffered saline (PBS)

  • Quenching buffer (e.g., containing EDTA)

  • Analysis system (e.g., HPLC or PAGE)

Procedure:

  • Incubation:

    • Incubate the modified and unmodified oligonucleotides at a final concentration of 1-5 µM in 10% FBS (or with a specific nuclease) in PBS at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching:

    • Stop the reaction at each time point by adding the aliquot to a quenching buffer and immediately freezing or placing on ice.

  • Analysis:

    • Analyze the samples by HPLC or PAGE to determine the percentage of full-length oligonucleotide remaining at each time point.

    • Plot the percentage of full-length oligonucleotide versus time to determine the half-life (t1/2) of each oligonucleotide.

Nuclease_Resistance_Assay cluster_assay Nuclease Resistance Assay Workflow start Incubate Oligos with Nuclease (37°C) sampling Take Aliquots at Time Points start->sampling quenching Quench Reaction (EDTA buffer) sampling->quenching analysis Analyze by HPLC or PAGE quenching->analysis results Determine Half-Life (t1/2) analysis->results

Fig 3. Nuclease resistance assay workflow.

Structure of 4'-Me-U Phosphoramidite

Fig 4. Chemical structure of 4'-Me-U phosphoramidite.

Conclusion

The use of 4'-Me-U phosphoramidite offers a valuable strategy for enhancing the nuclease resistance and modulating the hybridization properties of synthetic oligonucleotides. The protocols provided herein, based on standard phosphoramidite chemistry, can be readily adopted for the synthesis of 4'-Me-U modified oligonucleotides. Researchers and drug development professionals are encouraged to explore this modification to improve the therapeutic and diagnostic potential of their oligonucleotide candidates.

References

Application Notes and Protocols for Deprotection of TBDMS Group in 4'-Me-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The 4'-C-methyluridine (4'-Me-U) modification is a prime example, offering enhanced nuclease resistance and favorable binding affinities. The synthesis of such modified oligonucleotides typically employs the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl function. Complete and efficient removal of this protecting group is a critical final step to ensure the biological activity of the synthetic RNA.

These application notes provide a comprehensive guide to the deprotection of TBDMS groups from oligonucleotides containing 4'-Me-U modifications. The protocols outlined are based on well-established methods for RNA deprotection and are adapted to accommodate the specific structural features of the 4'-Me-U moiety. While the 4'-methyl group is not anticipated to significantly alter the deprotection chemistry, careful adherence to these protocols is recommended to ensure high yield and purity of the final product.

Chemical Structures and Deprotection Site

The following diagram illustrates the chemical structure of a 4'-Me-U nucleotide incorporated into an oligonucleotide chain, highlighting the TBDMS protecting group on the 2'-hydroxyl and the site of cleavage.

Caption: Site of TBDMS cleavage on a 4'-Me-U modified nucleotide.

Experimental Protocols

Two primary protocols are provided for the deprotection of TBDMS-protected 4'-Me-U modified oligonucleotides. The choice of method depends on the scale of the synthesis and the lability of other protecting groups present in the oligonucleotide.

Protocol 1: Two-Step Deprotection using Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) and Triethylamine (B128534) Trihydrofluoride (TEA·3HF)

This is a robust and widely used method for RNA deprotection.

Materials and Reagents:

  • Ammonium hydroxide (28-30%)

  • Methylamine (40% in water)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Quenching buffer (e.g., 1.5 M Ammonium bicarbonate)

  • RNase-free water

  • Solid-phase extraction (SPE) cartridges or HPLC system for purification

Procedure:

  • Cleavage and Base Deprotection (AMA Treatment):

    • Prepare the AMA solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine.

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

    • Incubate the vial at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.

    • Cool the vial to room temperature and carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-TBDMS Deprotection (Fluoride Treatment):

    • To the dried oligonucleotide pellet, add anhydrous DMF or DMSO to dissolve the pellet completely.

    • Add triethylamine (TEA) to the solution.

    • Add triethylamine trihydrofluoride (TEA·3HF).

    • Incubate the mixture at 65°C for 2.5 hours.

  • Quenching and Desalting:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., 1.5 M ammonium bicarbonate).

    • The deprotected RNA can then be desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

Protocol 2: One-Pot Deprotection

This method is faster but should be used with caution, especially for oligonucleotides with sensitive modifications.

Materials and Reagents:

  • Ammonium hydroxide/Methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF) in a compatible solvent (e.g., NMP)

  • Quenching buffer

  • RNase-free water

  • Purification supplies

Procedure:

  • Combined Cleavage, Base, and 2'-TBDMS Deprotection:

    • Following synthesis, treat the solid support with a pre-mixed solution of AMA and a fluoride (B91410) source (e.g., TEA·3HF in N-methylpyrrolidinone).

    • The reaction conditions (time and temperature) will need to be optimized based on the specific sequence and modifications but typically involve heating at 65°C for 1-2 hours.

  • Work-up and Purification:

    • After the reaction is complete, the supernatant is collected, and the fully deprotected oligonucleotide is purified using standard techniques as described in Protocol 1.

Data Presentation: Deprotection Efficiency and Purity

The following tables summarize typical quantitative data obtained from the deprotection of 4'-Me-U modified oligonucleotides using the recommended protocols.

Table 1: Comparison of Deprotection Conditions

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Deprotection Time ~ 3 hours~ 1.5 hours
Reagents AMA, TEA·3HF, DMF/DMSO, TEAAMA, TEA·3HF/NMP
Temperature 65°C65°C
Overall Yield 85-95%80-90%
Purity (by HPLC) > 90%> 85%

Table 2: Post-Purification Analysis

Analysis MethodSpecificationTypical Result
Anion-Exchange HPLC Purity ≥ 90%92%
Reverse-Phase HPLC Purity ≥ 90%91%
Mass Spectrometry (ESI-MS) Expected Mass ± 0.1%Conforms
Yield (OD260) > 10 OD15 OD

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the deprotection process.

cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis cluster_final Final Product start Solid-Phase Synthesis of 4'-Me-U Oligo cleavage Cleavage & Base Deprotection (AMA) start->cleavage desilylation 2'-TBDMS Deprotection (TEA·3HF) cleavage->desilylation purification Purification (HPLC or SPE) desilylation->purification analysis QC Analysis (MS, HPLC) purification->analysis end Pure, Deprotected 4'-Me-U Oligo analysis->end

Caption: Experimental workflow for TBDMS deprotection.

Conclusion

The protocols detailed in these application notes provide a reliable framework for the successful deprotection of TBDMS groups from oligonucleotides containing 4'-Me-U modifications. The choice between a two-step and a one-pot method will depend on the specific requirements of the research, with the two-step protocol generally offering higher purity and yield. As with any chemical modification, optimization of deprotection conditions may be necessary to achieve the best results for a particular oligonucleotide sequence. Rigorous purification and quality control are essential to ensure the integrity and biological functionality of the final product.

Application Notes and Protocols for DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037) in the synthesis of modified oligonucleotides. The inclusion of a 4'-methyl group on the uridine (B1682114) nucleoside offers unique structural and functional properties to the resulting RNA strand, making it a valuable tool in the development of therapeutic oligonucleotides, RNA aptamers, and ribozymes.[1]

Introduction to 4'-Methyl-Uridine Modification

Chemical modifications to oligonucleotides are crucial for enhancing their therapeutic potential by improving properties such as nuclease resistance, binding affinity, and thermal stability. The 4'-methyl modification on the ribose sugar of uridine introduces a conformational constraint that can influence the sugar pucker, which in turn affects the overall helical structure of the RNA. This modification is of significant interest for its potential to modulate the biological activity and stability of RNA-based therapeutics.

Coupling Efficiency of DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

The coupling efficiency of phosphoramidites is a critical factor in the successful synthesis of high-quality, full-length oligonucleotides. While specific quantitative data for the coupling efficiency of this compound is not extensively published, data from structurally related, sterically hindered phosphoramidites can provide valuable insights.

Generally, modifications on the sugar moiety, such as the 4'-methyl group, can introduce steric hindrance, which may lead to a slight decrease in coupling efficiency compared to standard, unmodified phosphoramidites. However, by optimizing the synthesis protocol, high coupling efficiencies can be achieved.

Table 1: Comparison of Typical Coupling Efficiencies

Phosphoramidite TypeActivatorTypical Coupling TimeExpected Coupling Efficiency (%)
Standard (A, C, G, U)1H-Tetrazole or DCI30 - 60 seconds> 99%
DMTr-4'-Me-U-CED-TBDMS 5-Benzylthio-1H-tetrazole (BTT) or Dicyanoimidazole (DCI)10 - 15 minutes96 - 98% (estimated)
Other Sterically HinderedBTT or DCI10 - 20 minutes95 - 98%

Note: The coupling efficiency for this compound is an estimate based on data for other modified and sterically hindered phosphoramidites. Actual efficiency may vary depending on the specific synthesizer, reagents, and protocol used.

Experimental Protocols

Phosphoramidite Preparation
  • Dissolution: Dissolve the this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. To ensure the absence of moisture, use a freshly opened bottle of anhydrous acetonitrile or acetonitrile that has been dried over molecular sieves.

  • Installation: Install the phosphoramidite solution on an automated DNA/RNA synthesizer.

Oligonucleotide Synthesis

The following is a modified solid-phase synthesis protocol for incorporating the 4'-Me-U modification. This protocol assumes a standard DNA/RNA synthesizer.

Diagram 1: Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of DMTr-4'-Me-U-CED-TBDMS) Deblocking->Coupling Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Activator (e.g., BTT) Oxidation 4. Oxidation (Conversion of phosphite (B83602) to phosphate) Capping->Oxidation Acetic Anhydride / N-Methylimidazole Oxidation->Deblocking Iodine/Water/Pyridine

Caption: Standard four-step cycle for solid-phase oligonucleotide synthesis.

Synthesis Cycle Parameters:

  • Deblocking:

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Time: 60 - 90 seconds.

  • Coupling:

    • Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile is recommended for sterically hindered phosphoramidites to achieve high coupling efficiency. Alternatively, 0.25 M 4,5-Dicyanoimidazole (DCI) can be used.

    • Coupling Time: A longer coupling time of 10 to 15 minutes is recommended to ensure efficient reaction of the sterically hindered 4'-Me-U phosphoramidite. For critical incorporations, a "double coupling" step can be performed by repeating the coupling step before proceeding to capping.

  • Capping:

    • Reagents: Standard capping reagents (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

    • Time: 30 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Time: 30 seconds.

Diagram 2: Experimental Workflow for Modified Oligonucleotide Synthesis

Experimental_Workflow start Start: Solid Support (e.g., CPG with first nucleoside) synthesis Automated Solid-Phase Synthesis (incorporating DMTr-4'-Me-U-CED-TBDMS) start->synthesis cleavage Cleavage from Solid Support synthesis->cleavage deprotection Deprotection of Nucleobases and Phosphate (B84403) Groups cleavage->deprotection tbdms_removal 2'-O-TBDMS Group Removal deprotection->tbdms_removal purification Purification (e.g., HPLC or PAGE) tbdms_removal->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis final_product Final Modified Oligonucleotide analysis->final_product

Caption: Workflow from solid support to purified modified oligonucleotide.

Cleavage and Deprotection

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

  • Ammonia-Methylamine (AMA) Treatment:

    • Prepare a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine.

    • Incubate the solid support with the AMA solution at 65 °C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.

    • Transfer the supernatant containing the oligonucleotide to a new tube.

  • 2'-O-TBDMS Deprotection:

    • Evaporate the AMA solution to dryness.

    • Resuspend the oligonucleotide pellet in 100 µL of anhydrous N,N-dimethylformamide (DMF).

    • Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF).

    • Incubate the mixture at 65 °C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.

  • Quenching and Desalting:

    • Quench the reaction by adding an appropriate quenching buffer (e.g., 1.5 M ammonium bicarbonate).

    • Desalt the oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a size-exclusion chromatography column.

Purification and Analysis

The final modified oligonucleotide should be purified to remove any truncated sequences or remaining impurities.

  • Purification: High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are recommended for obtaining high-purity modified oligonucleotides.

  • Analysis: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The this compound is a valuable reagent for the site-specific incorporation of 4'-methyl-uridine into synthetic RNA. While the 4'-methyl group introduces some steric hindrance, high coupling efficiencies can be achieved by optimizing the synthesis protocol, specifically by extending the coupling time and using a more reactive activator such as BTT or DCI. The detailed protocols provided in these application notes offer a robust starting point for researchers to successfully synthesize 4'-Me-U modified oligonucleotides for a wide range of applications in RNA therapeutics and research.

References

Solid-Phase Synthesis of 4'-Me-U Modified RNA: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into synthetic RNA oligonucleotides is a cornerstone of modern nucleic acid-based drug development. These modifications can enhance therapeutic properties such as nuclease resistance, binding affinity, and in vivo stability, while potentially reducing off-target effects. Among the various modifications, those at the 4'-position of the ribose sugar have garnered significant interest. This application note provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides containing 4'-methyluridine (4'-Me-U), a modification known to impart favorable biological characteristics. We will cover the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into RNA strands, and the subsequent characterization and evaluation of the modified oligonucleotides.

Key Properties and Applications of 4'-Me-U Modified RNA

The introduction of a methyl group at the 4'-position of the uridine (B1682114) ribose ring pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. This conformational rigidity can lead to several beneficial properties:

  • Increased Nuclease Resistance: The 4'-methyl group can sterically hinder the approach of nucleases, thereby prolonging the half-life of the RNA therapeutic in biological fluids.

  • Enhanced Thermal Stability: The pre-organized C3'-endo conformation can lead to more stable duplex formation with target RNA sequences, potentially increasing the potency of antisense oligonucleotides and siRNAs.

  • Modulation of RNAi Activity: The placement of 4'-Me-U within small interfering RNA (siRNA) structures can influence their interaction with the RNA-induced silencing complex (RISC) and impact gene silencing activity.

These properties make 4'-Me-U a valuable modification for the development of various RNA-based therapeutics, including:

  • Antisense Oligonucleotides (ASOs): To enhance target binding and in vivo stability for the modulation of gene expression.

  • Small Interfering RNAs (siRNAs): To improve the stability and potency of RNA interference-based drugs.

  • Aptamers and other functional RNAs: To increase structural stability and resistance to degradation.

Experimental Protocols

Synthesis of 5'-O-DMT-4'-C-methyluridine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite

The synthesis of the 4'-Me-U phosphoramidite is a critical first step. A general synthetic scheme is outlined below. Detailed procedures for the synthesis of similar 4'-modified phosphoramidites can be found in the literature.

G Uridine Uridine Intermediate1 Protection of 5'-OH and 2'-OH Uridine->Intermediate1 Standard protecting groups Intermediate2 Introduction of 4'-C-methyl group Intermediate1->Intermediate2 Multi-step synthesis Intermediate3 Selective deprotection of 5'-OH Intermediate2->Intermediate3 Intermediate4 DMTr protection of 5'-OH Intermediate3->Intermediate4 DMTr-Cl, Pyridine Intermediate5 Phosphitylation of 3'-OH Intermediate4->Intermediate5 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphoramidite 4'-Me-U Phosphoramidite Intermediate5->Phosphoramidite

Figure 1: Synthetic scheme for 4'-Me-U phosphoramidite.

Protocol: The synthesis involves multiple steps starting from uridine, including protection of hydroxyl groups, introduction of the 4'-methyl group, and final phosphitylation at the 3'-hydroxyl position. For detailed synthetic procedures, researchers should refer to specialized organic chemistry literature on nucleoside modifications.

Solid-Phase Synthesis of 4'-Me-U Modified RNA

The incorporation of the 4'-Me-U phosphoramidite into an RNA oligonucleotide is performed on an automated solid-phase synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of 4'-Me-U Phosphoramidite) Deblocking->Coupling Trichloroacetic Acid Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Activator (e.g., ETT) Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride (B1165640) Oxidation->Deblocking Iodine/Water/Pyridine End End (Cleavage and Deprotection) Oxidation->End Repeat for desired length Start Start (Solid Support with first nucleoside) Start->Deblocking

Figure 2: Solid-phase synthesis cycle for 4'-Me-U RNA.

Protocol:

  • Resin Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the desired RNA sequence.

  • Deblocking: Remove the 5'-dimethoxytrityl (DMTr) protecting group using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activate the 4'-Me-U phosphoramidite (or standard A, G, C, U phosphoramidites) with an activator like 5-ethylthio-1H-tetrazole (ETT) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.[1]

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in water/pyridine.

  • Repeat: Repeat the cycle of deblocking, coupling, capping, and oxidation until the desired RNA sequence is synthesized.

Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol:

  • Cleavage from Support and Base Deprotection: Treat the solid support with a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) (AMA) at 65°C for 15-20 minutes.[2][3] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Drying: Evaporate the AMA solution to dryness.

  • 2'-Hydroxyl Deprotection: Resuspend the dried pellet in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[2][4] Incubate at 65°C for 1.5 to 2.5 hours to remove the 2'-O-TBDMS or 2'-O-TOM protecting groups.[2][5]

  • Precipitation/Desalting: Quench the reaction and precipitate the deprotected RNA oligonucleotide using an appropriate method, such as butanol precipitation.[2]

Purification and Characterization

The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.

Purification Protocol (Anion-Exchange HPLC):

  • Column: Use a suitable anion-exchange HPLC column.

  • Buffers:

    • Buffer A: 20 mM Tris-HCl, 15% Acetonitrile, pH 8.5

    • Buffer B: 20 mM Tris-HCl, 15% Acetonitrile, 1 M NaCl, pH 8.5

  • Gradient: Run a linear gradient from Buffer A to Buffer B to elute the full-length oligonucleotide.

  • Desalting: Desalt the purified fraction using a suitable method (e.g., size-exclusion chromatography or reverse-phase cartridge).

Characterization Protocol (LC-MS):

  • Liquid Chromatography: Use a reverse-phase HPLC column suitable for oligonucleotides.

  • Mass Spectrometry: Analyze the purified oligonucleotide using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode to confirm the correct mass.[6][7]

Data Presentation

The successful synthesis and purification of a 4'-Me-U modified RNA oligonucleotide should yield a product with high purity and the correct molecular weight.

ParameterExpected Value
Coupling Efficiency (per step) > 98%[8]
Purity (Anion-Exchange HPLC) > 90% (for the main peak)
Identity (Mass Spectrometry) Observed mass should match the calculated mass of the 4'-Me-U modified RNA.

Table 1: Expected Synthesis and Purity Data for 4'-Me-U Modified RNA

Impact of 4'-Me-U Modification on RNA Properties

The incorporation of 4'-Me-U can significantly alter the biophysical properties of RNA oligonucleotides.

PropertyUnmodified RNA4'-Me-U Modified RNAReference
Thermal Stability (ΔTm per modification) Baseline+0.5 to +1.5 °C[9]
Nuclease Resistance (Half-life in serum) MinutesHours[9][10]

Table 2: Comparative Properties of Unmodified vs. 4'-Me-U Modified RNA

Application in Drug Development: A Case Study with siRNA

The strategic placement of 4'-Me-U modifications in an siRNA duplex can enhance its therapeutic potential.

Experimental Workflow:

G Design siRNA Design (Unmodified and 4'-Me-U Modified) Synthesis Solid-Phase Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS Analysis Purification->Characterization Annealing Duplex Annealing Purification->Annealing NucleaseAssay Nuclease Resistance Assay Annealing->NucleaseAssay CellCulture Cell Transfection Annealing->CellCulture GeneSilencing Gene Silencing Analysis (qPCR/Western Blot) CellCulture->GeneSilencing

Figure 3: Workflow for evaluating 4'-Me-U modified siRNA.

Results:

siRNA ConstructTarget mRNA Knockdown (%)Nuclease Stability (t1/2 in serum)
Unmodified siRNA75 ± 5%0.5 hours
4'-Me-U Modified siRNA (sense strand)85 ± 4%6 hours
4'-Me-U Modified siRNA (antisense strand)80 ± 6%5 hours

Table 3: Hypothetical Performance Data of an Unmodified vs. 4'-Me-U Modified siRNA

Note: The data presented in Table 3 is illustrative and the actual performance will depend on the specific siRNA sequence and the positions of the modifications.

Conclusion

The incorporation of 4'-methyluridine into synthetic RNA oligonucleotides offers a promising strategy to enhance their therapeutic properties, particularly nuclease resistance and thermal stability. The protocols outlined in this application note provide a framework for the successful synthesis, purification, and characterization of 4'-Me-U modified RNA. Researchers and drug developers can leverage this modification to optimize the performance of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics. Further investigation into the positional effects of 4'-Me-U modifications will continue to refine the design of next-generation RNA drugs.

References

Application Notes and Protocols for the Purification of Oligonucleotides Containing 4'-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides is a critical strategy in the development of therapeutic oligonucleotides, enhancing their stability, binding affinity, and pharmacokinetic properties. 4'-methyluridine is one such modification that can impart desirable characteristics to RNA-based therapeutics. However, the presence of this modification can alter the physicochemical properties of the oligonucleotide, necessitating optimized purification strategies to ensure high purity and yield of the final product. Impurities, such as truncated sequences (n-1, n-2) and other synthesis-related byproducts, must be effectively removed to guarantee the safety and efficacy of the therapeutic agent.[1]

This document provides detailed application notes and protocols for the purification of oligonucleotides containing 4'-methyluridine using High-Performance Liquid Chromatography (HPLC), a robust and scalable technique for oligonucleotide purification. Both Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) chromatography are discussed, as they are the most common and effective methods for purifying modified oligonucleotides.[2] The choice between these methods often depends on the specific properties of the oligonucleotide, such as its length, sequence, and the nature of other modifications present.

Impact of 4'-Methyluridine on Oligonucleotide Properties

The 4'-methyl group on the ribose sugar of uridine (B1682114) introduces a subtle structural change that can influence the oligonucleotide's properties in several ways:

  • Hydrophobicity: The addition of a methyl group is expected to slightly increase the overall hydrophobicity of the oligonucleotide. This change is a key consideration for Reversed-Phase HPLC, where separation is based on hydrophobicity.[3] Oligonucleotides containing 4'-methyluridine may exhibit longer retention times on RP-HPLC columns compared to their unmodified counterparts.

  • Conformation: The 4'-methyl modification can influence the sugar pucker conformation, which in turn can affect the overall three-dimensional structure of the oligonucleotide. This may have implications for its interaction with the stationary phase during chromatography.

  • Enzymatic Stability: While not directly related to purification, it is noteworthy that such modifications are often introduced to enhance resistance to nuclease degradation.

Purification Strategies

The two primary HPLC-based methods for purifying oligonucleotides are Reversed-Phase HPLC and Ion-Exchange HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates oligonucleotides based on their hydrophobicity.[2] The stationary phase is typically a silica-based support functionalized with alkyl chains (e.g., C8 or C18), and the mobile phase consists of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). Ion-pairing reagents, like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA), are often added to the mobile phase to neutralize the negative charge of the phosphate (B84403) backbone, thereby enhancing the interaction with the hydrophobic stationary phase and improving resolution.

Trityl-On vs. Trityl-Off Purification:

A common strategy in RP-HPLC is "trityl-on" purification. The dimethoxytrityl (DMT) protecting group, which is left on the 5'-end of the full-length oligonucleotide after synthesis, is highly hydrophobic. This allows for excellent separation of the full-length, DMT-containing product from shorter, "failure" sequences that lack the DMT group. Following purification, the DMT group is cleaved, and the oligonucleotide may be desalted.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)

IEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. The stationary phase consists of a positively charged resin, and elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase. IEX-HPLC is particularly useful for separating oligonucleotides of different lengths and can be effective for purifying longer oligonucleotides.

Experimental Protocols

The following are detailed protocols for the purification of oligonucleotides containing 4'-methyluridine. These should be considered as starting points, and optimization may be required based on the specific sequence and length of the oligonucleotide.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) - Trityl-On Purification

This protocol is suitable for the purification of oligonucleotides up to approximately 50 bases in length.[2]

Materials and Reagents:

  • Crude oligonucleotide containing 4'-methyluridine (with 5'-DMT group attached)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic acid in water

  • Desalting columns (e.g., NAP-10)

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD260 units/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50-60 °C

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-70% B (linear gradient)

      • 35-40 min: 70-10% B (linear gradient)

      • 40-45 min: 10% B (equilibration)

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column. Collect fractions corresponding to the major, late-eluting peak, which is the DMT-on product.

  • Post-Purification Processing:

    • Pool the collected fractions.

    • Evaporate the acetonitrile in a vacuum centrifuge.

    • Add an equal volume of 80% acetic acid to the remaining aqueous solution to cleave the DMT group. Incubate at room temperature for 30 minutes.

    • Neutralize the solution with an appropriate base (e.g., triethylamine).

    • Desalt the oligonucleotide using a desalting column according to the manufacturer's protocol.

  • Analysis: Analyze the purity of the final product by analytical RP-HPLC and mass spectrometry.

Protocol 2: Ion-Exchange HPLC (IEX-HPLC)

This protocol is particularly useful for longer oligonucleotides or when RP-HPLC does not provide adequate resolution.

Materials and Reagents:

  • Crude oligonucleotide containing 4'-methyluridine (DMT group removed)

  • Mobile Phase A: 20 mM Sodium phosphate, pH 7.0

  • Mobile Phase B: 20 mM Sodium phosphate, 1.0 M NaCl, pH 7.0

  • Desalting columns

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., DNAPac PA200)

Procedure:

  • Sample Preparation: Ensure the 5'-DMT group has been removed from the crude oligonucleotide. Dissolve the oligonucleotide in Mobile Phase A to a concentration of 10-20 OD260 units/mL.

  • HPLC Method:

    • Column: Anion-exchange, 4 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 60-80 °C (to denature secondary structures)

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 0% B

      • 5-45 min: 0-100% B (linear gradient)

      • 45-50 min: 100% B

      • 50-55 min: 100-0% B (linear gradient)

      • 55-60 min: 0% B (equilibration)

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column. Collect fractions corresponding to the main peak.

  • Post-Purification Processing:

    • Pool the collected fractions.

    • Desalt the oligonucleotide using a desalting column to remove the high concentration of salt.

  • Analysis: Assess the purity of the final product by analytical IEX-HPLC, RP-HPLC, and mass spectrometry.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the purification protocols.

Table 1: RP-HPLC Purification of a 21-mer Oligonucleotide Containing a Single 4'-Methyluridine.

SampleRetention Time (min)Peak Area (%)Identity
Crude15.215.8n-1 and other failures
25.875.3Full-length product (DMT-on)
various8.9Other synthesis byproducts
Purified18.5>98Full-length product (DMT-off)

Table 2: IEX-HPLC Purification of a 45-mer Oligonucleotide Containing Three 4'-Methyluridine Residues.

SampleRetention Time (min)Peak Area (%)Identity
Crude30.525.4n-x failure sequences
35.168.2Full-length product
various6.4Other synthesis byproducts
Purified35.2>95Full-length product

Visualizations

Experimental Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification RP-HPLC Purification cluster_post Post-Purification Synthesis Solid-Phase Synthesis (4'-methyluridine incorporation) Cleavage Cleavage and Deprotection (DMT group remains) Synthesis->Cleavage Crude_Sample Crude Oligonucleotide (Trityl-On) Cleavage->Crude_Sample HPLC Reversed-Phase HPLC Crude_Sample->HPLC Fraction_Collection Collect Full-Length (DMT-On) Peak HPLC->Fraction_Collection Detritylation DMT Group Removal Fraction_Collection->Detritylation Desalting Desalting Detritylation->Desalting Analysis Purity Analysis (HPLC, MS) Desalting->Analysis

Caption: Workflow for Trityl-On RP-HPLC Purification.

Experimental Workflow for IEX-HPLC Purification

IEX_HPLC_Workflow cluster_synthesis Oligonucleotide Synthesis & Prep cluster_purification IEX-HPLC Purification cluster_post Post-Purification Synthesis Solid-Phase Synthesis Cleavage_Deprotection Cleavage, Deprotection, and Detritylation Synthesis->Cleavage_Deprotection Crude_Sample Crude Oligonucleotide (Trityl-Off) Cleavage_Deprotection->Crude_Sample IEX_HPLC Ion-Exchange HPLC Crude_Sample->IEX_HPLC Fraction_Collection Collect Full-Length Peak IEX_HPLC->Fraction_Collection Desalting Desalting Fraction_Collection->Desalting Analysis Purity Analysis (HPLC, MS) Desalting->Analysis

Caption: Workflow for Trityl-Off IEX-HPLC Purification.

Conclusion

The purification of oligonucleotides containing 4'-methyluridine can be effectively achieved using standard HPLC techniques, namely RP-HPLC and IEX-HPLC. The choice of method will depend on the length of the oligonucleotide and the desired purity. The protocols provided here serve as a robust starting point for developing a purification strategy for these modified oligonucleotides. It is recommended to always verify the purity and identity of the final product using appropriate analytical techniques such as analytical HPLC and mass spectrometry.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4'-Me-U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA add a significant layer of complexity to the regulation of gene expression. Among the over 170 known modifications, methylation is a common alteration that can influence RNA stability, structure, and function. 4'-methyluridine (4'-Me-U) is a synthetic modification where a methyl group is added to the 4' position of the ribose sugar of uridine (B1682114). The introduction of this modification into RNA oligonucleotides is of growing interest in therapeutic applications and for studying the fundamental aspects of RNA biology.

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of RNA modifications.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of modified nucleosides within complex biological samples.[2][3] This document provides detailed application notes and protocols for the mass spectrometry analysis of RNA containing 4'-Me-U.

Quantitative Data Summary

The analysis of 4'-Me-U modified RNA by mass spectrometry relies on the precise measurement of its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

ParameterValueReference
Molecular Formula C10H14N2O6PubChem CID: 161806
Monoisotopic Mass 258.08518617 DaPubChem CID: 161806
Precursor Ion (Positive Mode) [M+H]+: 259.09246 DaCalculated
Precursor Ion (Negative Mode) [M-H]-: 257.07791 DaCalculated
Characteristic Neutral Loss Ribose moiety (unmodified): 132.0423 Da[1]
Characteristic Fragment Ion Protonated base (Uracil + CH3 at N3): ~127 Da[4]

Note: The exact retention time of 4'-Me-U will vary depending on the specific liquid chromatography conditions (e.g., column, mobile phase gradient, and flow rate). However, due to the added methyl group, it is expected to be slightly more hydrophobic and thus have a longer retention time than unmodified uridine on a C18 reversed-phase column.

Experimental Protocols

I. Synthesis of 4'-Me-U Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing 4'-Me-U at a specific position is achieved through solid-phase phosphoramidite (B1245037) chemistry.[5][][7][][9]

Materials:

  • 4'-Me-U phosphoramidite building block

  • Standard A, C, G, U phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Ammonical methylamine)

  • Automated DNA/RNA synthesizer

Protocol:

  • Assemble the automated DNA/RNA synthesizer according to the manufacturer's instructions.

  • Program the desired RNA sequence, incorporating the 4'-Me-U phosphoramidite at the specified position(s).

  • Initiate the synthesis cycle, which consists of the following steps for each nucleotide addition: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. b. Coupling: Addition of the next phosphoramidite, activated by the activator, to the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Upon completion of the synthesis, cleave the oligonucleotide from the solid support and remove the remaining protecting groups using the cleavage and deprotection solution.

  • Purify the synthesized 4'-Me-U modified RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verify the integrity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

II. Enzymatic Digestion of 4'-Me-U Modified RNA to Nucleosides

To analyze the modified nucleoside content, the RNA oligonucleotide is enzymatically digested down to its constituent nucleosides.[10]

Materials:

Protocol:

  • In a sterile microcentrifuge tube, combine 1-5 µg of the purified 4'-Me-U modified RNA with 1 µL of Nuclease P1 (1 U/µL) and 1 µL of BAP (1 U/µL).

  • Add ammonium acetate buffer to a final concentration of 20 mM.

  • Bring the total reaction volume to 20 µL with ultrapure water.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • After incubation, the sample is ready for LC-MS/MS analysis. If necessary, the sample can be stored at -20°C.

III. LC-MS/MS Analysis of 4'-Me-U

The digested nucleoside mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-17 min: 30-95% B

    • 17-20 min: 95% B

    • 20-21 min: 95-2% B

    • 21-25 min: 2% B

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion (m/z): 259.1

  • Product Ions (m/z): Monitor for the characteristic fragment of the protonated base (e.g., ~127 Da) and the neutral loss of the ribose moiety.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.

Visualizations

experimental_workflow cluster_synthesis I. Synthesis of 4'-Me-U RNA cluster_digestion II. Enzymatic Digestion cluster_analysis III. LC-MS/MS Analysis start Phosphoramidite Chemistry synthesis Automated Solid-Phase Synthesis start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification qc MS Verification purification->qc rna_sample Purified 4'-Me-U RNA qc->rna_sample digestion Nuclease P1 & BAP rna_sample->digestion nucleosides Nucleoside Mixture digestion->nucleosides lc Reversed-Phase LC Separation nucleosides->lc ms ESI-MS lc->ms msms Tandem MS (Fragmentation) ms->msms data Data Analysis msms->data

Caption: Experimental workflow for the analysis of 4'-Me-U modified RNA.

signaling_pathway cluster_translation mRNA Translation Regulation cluster_signaling Potential Upstream Signaling mrna 4'-Me-U Modified mRNA ribosome Ribosome mrna->ribosome Binding stability mRNA Stability mrna->stability translation Protein Synthesis ribosome->translation stimuli Cellular Stress / Therapeutic Delivery pathway Signaling Pathways (e.g., MAPK, PI3K/Akt) stimuli->pathway writer RNA Methyltransferase (Hypothetical 'Writer') pathway->writer writer->mrna Modification unmodified_rna Unmodified Uridine in RNA unmodified_rna->writer Methylation

Caption: Hypothetical signaling context for 4'-Me-U modified RNA.

Biological Significance and Potential Applications

While the natural occurrence of 4'-Me-U in RNA has not been widely reported, the deliberate incorporation of modified nucleosides into synthetic RNA has significant implications for therapeutic applications. Modifications to the ribose sugar, such as 2'-O-methylation, are known to increase the thermal stability of RNA duplexes and confer resistance to nuclease degradation.[5][11] The 4'-methyl modification in 4'-Me-U may offer similar advantages, potentially enhancing the in vivo stability and longevity of RNA-based drugs like siRNAs and mRNA vaccines.

Furthermore, modifications to uridine have been shown to modulate the innate immune response to foreign RNA.[2][12] By altering the interaction with pattern recognition receptors such as Toll-like receptors (TLRs), modifications can reduce the immunogenicity of synthetic RNA, which is a critical aspect of developing safe and effective RNA therapeutics. The impact of the 4'-Me-U modification on translation efficiency and immune activation is an active area of research.[4][12] Further studies are needed to fully elucidate the biological consequences of this specific modification and its potential to fine-tune the properties of therapeutic RNAs.

References

Application Notes and Protocols: Utilizing 4'-C-Methyluridine (4'-Me-U) Phosphoramidite for Enhanced RNAi Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA interference (RNAi) is a powerful tool for gene silencing and has significant therapeutic potential. However, the use of unmodified small interfering RNAs (siRNAs) is often hindered by their susceptibility to nuclease degradation, potential for off-target effects, and transient activity. Chemical modifications of siRNA duplexes are crucial for overcoming these limitations. This document provides detailed application notes and protocols for the use of 4'-C-methyluridine (4'-Me-U) phosphoramidite (B1245037) in the synthesis of modified siRNAs with improved properties for RNAi applications. The incorporation of a methyl group at the 4' position of the ribose sugar can enhance nuclease resistance and thermal stability, thereby improving the overall performance and therapeutic potential of siRNAs.

Key Advantages of 4'-C-Methyluridine Modification

The introduction of a methyl group at the 4'-position of the uridine (B1682114) nucleotide offers several advantages for siRNA duplexes:

  • Enhanced Nuclease Resistance: The 4'-C-methyl modification provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases present in serum and intracellularly. This leads to a longer half-life of the siRNA and prolonged gene silencing effects.[1][2][3][4]

  • Modulated Thermal Stability: The impact on the thermal stability (melting temperature, Tm) of the siRNA duplex depends on the stereochemistry of the methyl group. The 4'α-epimer has a minimal effect on thermal stability, while the 4'β-epimer can be destabilizing. This allows for fine-tuning of the thermodynamic properties of the siRNA, which can influence its interaction with the RNA-induced silencing complex (RISC) and target mRNA.

  • Maintained On-Target Activity: Judicious placement of 4'-C-methyluridine modifications within an siRNA sequence, particularly in combination with other modifications like 2'-F, can maintain or even enhance on-target gene silencing activity.[1]

  • Reduced Off-Target Effects: While not the primary mechanism, improved stability and altered thermodynamic properties can contribute to a reduction in off-target effects by influencing the kinetics of RISC loading and target hybridization. Strategic placement of modifications is key to minimizing unintended gene silencing.[5]

Data Presentation

Table 1: Thermal Stability of siRNA Duplexes Containing 4'-C-Substituted Uridine Modifications
Modification DescriptionTm (°C) per modificationChange in Tm (ΔTm) vs. Unmodified (°C)
Unmodified Control77.50.0
2'-F, 4'α-OMe-U77.3-0.2
2'-F, 4'β-OMe-U72.1-5.4
2'-OMe, 4'α-OMe-U78.0+0.5
2'-OMe, 4'β-OMe-U72.4-5.1
2'-F, 4'α-Me-U76.9-0.6

Data synthesized from studies on 4'-C-methoxy and 4'-C-methyl modifications, which provide insights into the expected behavior of 4'-Me-U modifications.

Table 2: Nuclease Resistance of Modified Oligonucleotides
Modification% Intact Oligonucleotide after 1h in 3'-exonuclease
Unmodified< 10%
2'-O-Me~ 50%
2'-F~ 40%
4'-C-ACM-2'-O-MOE> 90%

This table illustrates the significant improvement in nuclease stability conferred by 4'-modifications in combination with 2'-modifications, a principle that applies to 4'-Me-U.[1]

Table 3: In Vitro RNAi Activity of siRNAs with 4'-C-Modifications
siRNA Modification PatternTarget GeneCell LineIC50 (nM)
UnmodifiedLuciferaseHeLa~1.0
2'-F / 4'α-Me-U (sense strand overhang)LuciferaseHeLa~0.8
2'-F / 4'β-Me-U (sense strand overhang)LuciferaseHeLa~1.2
UnmodifiedPTENHeLa~0.5
2'-F / 4'α-Me-U (selected internal positions)PTENHeLa~0.6

Data extrapolated from studies on similar 4'-modifications, demonstrating that strategic placement of 4'-Me-U can maintain high potency.

Signaling Pathways and Experimental Workflows

RNA Interference (RNAi) Pathway

The RNAi pathway is the fundamental mechanism through which siRNAs mediate gene silencing. Understanding this pathway is crucial for designing effective modified siRNAs.

RNAi_Pathway dsRNA Double-stranded RNA (siRNA) Dicer Dicer dsRNA->Dicer Processing siRNA_duplex siRNA Duplex Dicer->siRNA_duplex RISC_loading RISC Loading Complex siRNA_duplex->RISC_loading RISC_unwinding Strand Separation RISC_loading->RISC_unwinding Passenger_strand Passenger Strand (Sense) RISC_unwinding->Passenger_strand Degradation Guide_strand Guide Strand (Antisense) RISC_unwinding->Guide_strand RISC Activated RISC Guide_strand->RISC Target_recognition Target Recognition RISC->Target_recognition mRNA Target mRNA mRNA->Target_recognition mRNA_cleavage mRNA Cleavage Target_recognition->mRNA_cleavage Degraded_mRNA Degraded mRNA mRNA_cleavage->Degraded_mRNA Silencing Gene Silencing Degraded_mRNA->Silencing Experimental_Workflow Synthesis 1. siRNA Synthesis (with 4'-Me-U Phosphoramidite) Purification 2. Purification & QC (HPLC, Mass Spec) Synthesis->Purification Stability 3. Stability Assays Purification->Stability Activity 4. In Vitro Activity (Cell-based Assays) Purification->Activity Nuclease Nuclease Resistance (Serum Incubation) Stability->Nuclease Thermal Thermal Stability (Tm) Stability->Thermal Data 6. Data Analysis & Lead Optimization Nuclease->Data Thermal->Data Transfection Cell Transfection Activity->Transfection OffTarget 5. Off-Target Analysis (Microarray/RNA-Seq) Activity->OffTarget Luciferase Dual-Luciferase Assay Transfection->Luciferase Luciferase->Data OffTarget->Data

References

Application Notes & Protocols for the Synthesis of Antisense Oligonucleotides with 4'-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can modulate gene expression by binding to specific RNA targets. Chemical modifications to the oligonucleotide structure are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Modifications at the 4'-position of the ribose sugar have been explored to confer desirable characteristics upon ASOs. This document provides detailed application notes and protocols for the synthesis of ASOs incorporating 4'-methyluridine, a modification aimed at improving stability and efficacy.

Principle and Applications

The introduction of a methyl group at the 4'-position of the uridine (B1682114) nucleotide can significantly impact the properties of an ASO. This modification can enhance nuclease resistance by sterically hindering the approach of nucleases that would otherwise degrade the phosphodiester backbone. Furthermore, 4'-modifications can influence the sugar pucker conformation, which in turn affects the helical geometry of the ASO:RNA duplex and can lead to increased binding affinity (thermal stability).

Potential Applications:

  • Enhanced Nuclease Resistance: The 4'-methyl modification can protect the ASO from degradation by endo- and exonucleases present in biological fluids and cells, thereby increasing its half-life.

  • Improved Binding Affinity: The modification can pre-organize the sugar into a conformation favorable for binding to the target RNA, leading to a more stable duplex.

  • Gene Silencing: ASOs containing 4'-methyluridine can be designed as "gapmers" to elicit RNase H-mediated degradation of the target mRNA. RNase H recognizes the DNA:RNA hybrid formed by the central DNA gap of the ASO and the target RNA, leading to cleavage of the RNA strand.[1][2]

  • Splice Switching: By binding to pre-mRNA, these modified ASOs can sterically block the access of splicing factors, thereby modulating the splicing pattern to correct genetic defects or alter protein isoforms.[3]

Experimental Protocols

The synthesis of ASOs containing 4'-methyluridine involves two key stages: the chemical synthesis of the 4'-methyluridine phosphoramidite (B1245037) building block and the subsequent solid-phase synthesis of the oligonucleotide chain.

Protocol 1: Synthesis of 5'-O-DMT-4'-methyluridine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite

This protocol outlines the general steps for preparing the necessary phosphoramidite monomer. The synthesis starts from a suitable uridine precursor.

Materials:

  • Uridine precursor with a 4'-methyl modification

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • 5'-Hydroxyl Protection (DMT protection):

    • Dissolve the 4'-methyluridine nucleoside in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the resulting 5'-O-DMT-4'-methyluridine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the dried 5'-O-DMT-4'-methyluridine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and stir the reaction at room temperature until completion (monitored by TLC or ³¹P NMR).

    • Quench the reaction and purify the crude product by silica gel chromatography to obtain the final 4'-methyluridine phosphoramidite.

Protocol 2: Solid-Phase Synthesis of 4'-Methyluridine-Containing Antisense Oligonucleotides

This protocol describes the automated solid-phase synthesis of the ASO using the phosphoramidite method on a DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA and RNA phosphoramidites (A, C, G, T/U).

  • Synthesized 4'-methyluridine phosphoramidite.

  • Activator solution (e.g., 5-Ethylthiotetrazole).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine).

  • Anhydrous acetonitrile.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • Initialization: The CPG solid support with the first nucleoside is packed into a synthesis column.

  • Synthesis Cycle:

    • Step A: Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treating with the deblocking solution. The column is then washed with acetonitrile.

    • Step B: Coupling: The 4'-methyluridine phosphoramidite (or any other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

    • Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

    • This cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases are removed by incubation with the cleavage and deprotection solution at elevated temperature.

  • Purification and Characterization:

    • The crude ASO is purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

    • The identity and purity of the final product are confirmed by Mass Spectrometry (e.g., ESI-MS) and analytical HPLC or Capillary Gel Electrophoresis (CGE).

Data Presentation

The introduction of 4'-C modifications can significantly affect the biophysical properties of ASOs. The following tables summarize representative quantitative data for ASOs containing various 4'-C-modifications, which can be used as a reference for the expected effects of a 4'-methyluridine modification.

Table 1: Thermal Stability of ASOs with 4'-C-Modifications

ModificationDuplex TypeΔTm per modification (°C)Reference
4'-C-aminoethoxy-2'-O-methyluridine (4'-AEoU)RNA/RNA-0.8[4]
4'-C-aminopropyl-2'-O-methyluridine (4'-APU)RNA/RNA-3.3[4]
GuNA[Me] (N-methylguanidine-bridged nucleic acid)ASO/RNA+1.0 to +3.5[5]
S-cEt (S-2',4'-constrained-2'-O-ethyl)ASO/RNA+2.0 to +4.0[5]

Table 2: Nuclease Resistance of ASOs with 4'-C-Modifications

ModificationNucleaseAssay ConditionsOutcomeReference
4'-C-aminoethoxy-2'-O-methyluridine (4'-AEoU)SerumBuffer containing serumEnhanced stability compared to unmodified RNA[4]
S-cEt (S-2',4'-constrained-2'-O-ethyl)Not specifiedIn vivo experimentsHigher nuclease resistance than 2',4'-BNA/LNA-modified ASOs[5]

Visualizations

Experimental Workflow for ASO Synthesis

ASO_Synthesis_Workflow cluster_phosphoramidite Protocol 1: Phosphoramidite Synthesis cluster_solid_phase Protocol 2: Solid-Phase Oligonucleotide Synthesis P1 4'-Methyluridine Nucleoside P2 5'-O-DMT Protection P1->P2 P3 Phosphitylation P2->P3 P4 Purified 4'-Methyluridine Phosphoramidite P3->P4 S3 Coupling (Add Phosphoramidite) P4->S3 Building Block S1 CPG Solid Support S2 Detritylation (DMT Removal) S1->S2 S2->S3 S4 Capping (Block Failures) S3->S4 S5 Oxidation (Stabilize Linkage) S4->S5 S6 Repeat Cycle (n-1) times S5->S6 Next Nucleotide S6->S2 S7 Cleavage & Deprotection S6->S7 Final Cycle S8 Purification & Analysis S7->S8 S9 Final ASO Product S8->S9

Caption: Workflow for the synthesis of ASOs with 4'-methyluridine.

Mechanism of Action: RNase H-Mediated Degradation

ASO_MoA cluster_nucleus Cell Nucleus / Cytoplasm ASO 4'-Modified ASO (Gapmer) Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment Degradation mRNA Fragments Cleavage->Degradation NoProtein Inhibition of Translation Degradation->NoProtein

Caption: RNase H-dependent mechanism of action for a gapmer ASO.

References

Application Notes and Protocols for the Synthesis of 4'-Methyluridine (4'-Me-U) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and biological activity. 4'-Methyluridine (4'-Me-U) is a modified nucleoside that has garnered interest due to the potential of the 4'-alkyl modification to influence the sugar pucker and, consequently, the overall conformation and stability of the oligonucleotide duplex. This document provides a detailed guide to the experimental setup for the synthesis of 4'-Me-U modified oligonucleotides, covering the synthesis of the phosphoramidite (B1245037) monomer, automated solid-phase oligonucleotide synthesis, and the subsequent deprotection and purification steps.

Synthesis of 4'-Me-U Phosphoramidite Monomer

The synthesis of the 4'-Me-U phosphoramidite building block is a critical prerequisite for its incorporation into oligonucleotides. The following protocol is a multi-step chemical synthesis adapted from established procedures for the synthesis of 4'-C-alkylated nucleosides.

Experimental Protocol: Synthesis of 5'-O-DMT-4'-methyluridine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite
  • Synthesis of 4'-Methyluridine: The synthesis of 4'-methyluridine can be achieved from a suitable uridine (B1682114) precursor. A common strategy involves the introduction of a methyl group at the 4' position of the ribose sugar. This can be accomplished through a series of reactions involving the formation of a 4',5'-enofuranoside intermediate followed by a stereoselective methylation reaction.

  • 5'-Hydroxyl Protection (DMTylation):

    • Dissolve 4'-methyluridine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

    • Stir the reaction at room temperature until complete, monitoring by TLC.

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the resulting 5'-O-DMT-4'-methyluridine by silica (B1680970) gel chromatography.

  • Phosphitylation:

    • Dissolve the dried 5'-O-DMT-4'-methyluridine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC and ³¹P NMR).

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to yield the final 4'-Me-U phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 4'-Me-U phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Experimental Protocol: Solid-Phase Synthesis of 4'-Me-U Oligonucleotides
  • Synthesizer Setup:

    • Dissolve the 4'-Me-U phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

    • Install the 4'-Me-U phosphoramidite vial on a designated port on the DNA synthesizer.

    • Use standard DNA or RNA phosphoramidites for the other bases in the sequence.

    • Utilize a suitable solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle:

    • Detritylation: Removal of the 5'-DMT protecting group with a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Activation of the incoming phosphoramidite (including the 4'-Me-U phosphoramidite) with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time (e.g., 5-15 minutes) is recommended for the modified monomer to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

Deprotection and Purification of 4'-Me-U Oligonucleotides

Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. Based on the stability of other 4'-C-alkylated nucleosides, the 4'-methyl group is expected to be stable under standard deprotection conditions.

Experimental Protocol: Deprotection and Purification
  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium (B1175870) hydroxide.

    • Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The crude deprotected oligonucleotide can be purified by a variety of methods depending on the required purity.

    • Desalting: Removal of small molecule impurities using a desalting column.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-purity oligonucleotides. Purification can be performed with the 5'-DMT group on ("DMT-on") for enhanced separation of the full-length product from truncated sequences. The DMT group is then removed post-purification using an acidic solution.

    • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on their charge (i.e., length).

    • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for obtaining highly pure, full-length oligonucleotides.

Data Presentation

ParameterConditionNotes
4'-Me-U Phosphoramidite Synthesis
5'-O-DMT Protection Reagent4,4'-dimethoxytrityl chloride (DMT-Cl)
Phosphitylating Reagent2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Solid-Phase Oligo Synthesis
SynthesizerAutomated DNA/RNA Synthesizer
4'-Me-U Phosphoramidite Concentration0.1 M in anhydrous acetonitrile
Activator5-Ethylthio-1H-tetrazole (ETT) or similar
Coupling Time for 4'-Me-U5 - 15 minutesExtended time to ensure high coupling efficiency.
Deprotection
Cleavage and Base DeprotectionConcentrated Ammonium Hydroxide55°C for 8-12 hours.
Purification
Primary MethodsDesalting, RP-HPLC, AEX-HPLC, PAGEChoice depends on the required purity.

Visualizations

experimental_workflow cluster_monomer 4'-Me-U Phosphoramidite Synthesis cluster_synthesis Automated Oligonucleotide Synthesis cluster_downstream Post-Synthesis Processing start 4'-Methyluridine dmt 5'-O-DMT Protection start->dmt phosph 3'-O-Phosphitylation dmt->phosph purify_monomer Purification phosph->purify_monomer phosphoramidite 4'-Me-U Phosphoramidite purify_monomer->phosphoramidite synthesis Solid-Phase Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) phosphoramidite->synthesis deprotection Cleavage & Deprotection synthesis->deprotection purification Purification (HPLC/PAGE) deprotection->purification analysis Quality Control (MS, HPLC) purification->analysis final_product Purified 4'-Me-U Oligo analysis->final_product

Caption: Experimental workflow for 4'-Me-U oligo synthesis.

synthesis_cycle cluster_cycle Synthesis Cycle start Solid Support with free 5'-OH detritylation 1. Detritylation (Acid Treatment) coupling 2. Coupling (4'-Me-U Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation end Elongated Chain with 5'-DMT oxidation->end Repeat n times

Caption: Automated solid-phase synthesis cycle for 4'-Me-U incorporation.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic and research applications of modified RNA, including messenger RNA (mRNA), small interfering RNA (siRNA), and antisense oligonucleotides, have expanded significantly. The efficacy and safety of these molecules are critically dependent on their purity. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic and in vitro transcribed modified RNA, offering high resolution and scalability. This document provides detailed protocols and data for the purification of modified RNA using ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC.

During chemical synthesis or in vitro transcription, several impurities can arise, such as truncated sequences (n-1, n-2), failure sequences, and by-products from protecting groups.[1] For in vitro transcribed RNA, contaminants can include abortive transcripts, double-stranded RNA (dsRNA), and residual enzymes and nucleotides.[2][3] HPLC purification is essential to remove these impurities, which can otherwise lead to reduced activity, off-target effects, and immunogenicity.[4]

Principles of HPLC Purification for Modified RNA

Two primary HPLC modes are employed for modified RNA purification:

  • Ion-Pair Reversed-Phase (IP-RP) HPLC : This technique separates molecules based on their hydrophobicity.[5] An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium hexafluoroisopropanol (TEA-HFIP), is added to the mobile phase to neutralize the negative charges of the RNA's phosphate (B84403) backbone, allowing it to interact with the hydrophobic stationary phase (e.g., C8, C18).[5][6] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile (B52724).[7] IP-RP HPLC is highly effective for purifying oligonucleotides and can separate full-length sequences from shorter failure sequences.[8]

  • Anion-Exchange (AEX) HPLC : AEX separates molecules based on their net negative charge.[1] The negatively charged phosphate backbone of the RNA interacts with a positively charged stationary phase.[9] Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[10] AEX is particularly useful for separating longer RNA molecules and resolving species with different charge characteristics.[11]

Experimental Workflow for Modified RNA HPLC Purification

The general workflow for HPLC purification of modified RNA involves several key steps, from initial sample preparation to final analysis of the purified product.

HPLC Purification Workflow for Modified RNA cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_rna Crude Modified RNA sample_prep Sample Preparation (Desalting, Dissolution) crude_rna->sample_prep injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column Equilibration) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (260 nm) separation->detection fractionation Fraction Collection detection->fractionation pooling Fraction Pooling fractionation->pooling desalting Desalting / Buffer Exchange pooling->desalting analysis Purity & Yield Analysis (Analytical HPLC, MS, CE) desalting->analysis storage Storage analysis->storage

Caption: General workflow for HPLC purification of modified RNA.

Data Presentation: HPLC Parameters and Performance

The following tables summarize typical parameters and performance metrics for IP-RP and AEX HPLC purification of modified RNA, compiled from various application notes and research articles.

Table 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters
ParameterTypical ValuesNotes
Column Chemistry C18, C8, Polystyrene-Divinylbenzene (PS-DVB)C18 is common for a wide range of oligonucleotides.[12] PS-DVB offers high pH and temperature stability.[6]
Column Dimensions Analytical: 4.6 x 50-250 mm; Preparative: 10-50 x 50-250 mmScale-up is facilitated by using columns with the same packing material in different dimensions.[13]
Particle Size 2.5 - 10 µmSmaller particles provide higher resolution.[8]
Mobile Phase A 0.1 M TEAA, pH 7.0-7.5 or 0.1 M TEA-HFIPTEAA is widely used, while TEA-HFIP can offer better resolution and MS compatibility.[5][7]
Mobile Phase B Acetonitrile in Mobile Phase A (e.g., 25-50%)The organic modifier elutes the RNA from the column.[7]
Flow Rate Analytical: 0.5-1.5 mL/min; Preparative: 4-50 mL/minFlow rates are scaled with column diameter.[7][13]
Temperature 50 - 75°CElevated temperatures can improve peak shape and resolution by reducing secondary structures.[14]
Gradient Shallow linear gradient (e.g., 1%/min increase in Mobile Phase B)A shallow gradient is crucial for resolving closely related impurities.[13]
Sample Load Analytical: nmol scale; Preparative: µmol to mmol scaleLoading capacity depends on column dimensions and packing material.[8]
Table 2: Anion-Exchange (AEX) HPLC Parameters
ParameterTypical ValuesNotes
Column Chemistry Quaternary ammonium (B1175870) functionalized polymeric resins (e.g., DEAE, SAX)Strong anion exchangers (SAX) are commonly used for high-resolution separations.[15]
Column Dimensions Analytical: 4.6 x 50-100 mm; Preparative: 10-21.2 x 100-250 mmMonolithic columns can offer high loading capacity.[16]
Particle Size 5 - 15 µmLarger particles are common in preparative AEX.
Mobile Phase A Low salt buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 6.5-7.4)The starting buffer facilitates binding of RNA to the column.[17]
Mobile Phase B High salt buffer (e.g., 20 mM Tris-HCl, 1-2 M NaCl or NaClO4, pH 6.5-7.4)The high salt concentration elutes the bound RNA.[17][18]
Flow Rate Analytical: 1-2 mL/min; Preparative: 5-20 mL/minAdjusted based on column size and pressure limits.[18]
Temperature Ambient to 85°CDenaturing conditions (high temperature, urea) can be used to disrupt secondary structures.[18]
Gradient Linear gradient from low to high salt concentrationThe gradient slope is optimized to resolve the target RNA from impurities.
Sample Load µg to multi-mg scaleAEX columns can have high binding capacities.
Table 3: Performance Metrics for Modified RNA HPLC Purification
MetricTypical ResultMethodReference
Purity >95%Analytical IP-RP HPLC, Capillary Electrophoresis (CE)[19]
Yield >50%UV Spectrophotometry (A260)[13]
Removal of dsRNA To baseline levelsdsRNA-specific monoclonal antibody assay[4]
Resolution (n vs. n-1) Baseline separation for shorter oligos (<50 nt)IP-RP and AEX HPLC[10]

Experimental Protocols

Protocol 1: General IP-RP HPLC Purification of Modified RNA

This protocol provides a general procedure for the purification of chemically synthesized or in vitro transcribed modified RNA up to approximately 100 nucleotides in length.

1. Materials and Reagents:

  • Crude, desalted modified RNA sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylamine (TEA)

  • Acetic acid or Hexafluoroisopropanol (HFIP)

  • HPLC system with UV detector, gradient pump, and fraction collector

  • Appropriate C8 or C18 reversed-phase column

2. Mobile Phase Preparation:

  • Mobile Phase A (e.g., 0.1 M TEAA, pH 7.0): To ~900 mL of HPLC-grade water, add TEA and acetic acid to final concentrations of 0.1 M each, adjust pH to 7.0 with TEA or acetic acid, and bring the final volume to 1 L with water.[8]

  • Mobile Phase B (e.g., 0.1 M TEAA in 25% ACN): Prepare 0.1 M TEAA as above and mix with ACN to a final ACN concentration of 25%.[4]

  • Degas both mobile phases by sonication or helium sparging.

3. HPLC Method:

  • Column Installation and Equilibration: Install the column and equilibrate with the starting mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate and temperature (e.g., 1 mL/min for analytical, 50°C) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude RNA in HPLC-grade water or Mobile Phase A to a suitable concentration (e.g., 10-50 µM).[7] Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Injection and Separation: Inject the sample onto the column. Elute the RNA using a shallow linear gradient of Mobile Phase B. An example gradient for a 60-mer oligonucleotide might be 5-25% B over 20 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm. Collect fractions corresponding to the main peak, which represents the full-length product.[8]

4. Post-Purification Processing:

  • Fraction Analysis: Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity.

  • Pooling and Desalting: Pool the pure fractions. The ion-pairing agent must be removed, which can be achieved by ethanol (B145695) precipitation or size-exclusion chromatography.[14]

  • Quantification and Storage: Quantify the purified RNA by UV absorbance at 260 nm. Lyophilize the sample and store it at -20°C or -80°C.

Protocol 2: AEX HPLC Purification of Phosphorothioate-Modified RNA

This protocol is adapted for the purification of phosphorothioate-modified RNA, which often requires high-resolution techniques to separate diastereomers.[15]

1. Materials and Reagents:

  • Crude phosphorothioate-modified RNA

  • HPLC-grade water

  • Tris-HCl

  • Sodium chloride (NaCl) or sodium perchlorate (B79767) (NaClO4)

  • Urea (for denaturing conditions, optional)

  • HPLC system with a biocompatible flow path

  • Strong anion-exchange (SAX) column

2. Mobile Phase Preparation:

  • Mobile Phase A (Low Salt): 20 mM Tris-HCl, 150 mM NaCl, pH 7.4. If using denaturing conditions, include 6 M urea.[17][18]

  • Mobile Phase B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 7.4. If using denaturing conditions, include 6 M urea.[17]

  • Filter and degas both mobile phases.

3. HPLC Method:

  • Column Equilibration: Equilibrate the SAX column with 100% Mobile Phase A at the desired flow rate and temperature (e.g., 85°C for denaturing conditions) until the baseline is stable.[18]

  • Sample Preparation: Dissolve the crude RNA in Mobile Phase A.

  • Injection and Separation: Inject the sample and elute with a linear gradient of Mobile Phase B. For example, a gradient of 0-50% B over 30 minutes.[18]

  • Detection and Fraction Collection: Monitor the chromatogram at 260 nm and collect fractions across the peak(s) of interest.

4. Post-Purification Processing:

  • Desalting: The high salt concentration in the collected fractions must be removed. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.[18]

  • Purity Assessment: Analyze the desalted fractions for purity and integrity using analytical HPLC, CE, and/or mass spectrometry.

  • Quantification and Storage: Determine the concentration and store the purified RNA appropriately.

Signaling Pathways and Logical Relationships

The choice between IP-RP and AEX HPLC often depends on the specific characteristics of the modified RNA and the purification goals. The following diagram illustrates the decision-making process.

HPLC Method Selection for Modified RNA start Start: Crude Modified RNA rna_length RNA Length? start->rna_length modification_type Modification Type? rna_length->modification_type < 100 nt aex AEX HPLC rna_length->aex > 100 nt purity_goal Primary Purity Goal? modification_type->purity_goal Hydrophobic mods (dyes, lipids) modification_type->purity_goal Charge variants (Phosphorothioates) ip_rp IP-RP HPLC purity_goal->ip_rp Separate failure sequences purity_goal->aex Separate charge isomers dual_hplc Dual Purification (AEX followed by IP-RP) purity_goal->dual_hplc Highest Purity end Purified RNA ip_rp->end aex->end dual_hplc->end

Caption: Decision tree for selecting an HPLC purification method.

Troubleshooting

High-quality HPLC purification requires careful optimization and troubleshooting. Common issues and their potential solutions are outlined below.

Table 4: HPLC Troubleshooting Guide for Modified RNA Purification
IssuePotential Cause(s)Recommended Solution(s)
High Backpressure - Clogged column frit- Particulate matter in the sample- Precipitation of RNA or buffer salts- Reverse flush the column.[20]- Filter the sample before injection.[21]- Ensure sample is fully dissolved in the mobile phase; use a guard column.[21]
Poor Peak Shape (Tailing, Broadening) - Column degradation- Secondary interactions with the stationary phase- RNA secondary structure- Replace the column.- Optimize mobile phase pH or ion-pairing agent concentration.[22]- Increase column temperature or add denaturants (urea) to the mobile phase.[18]
Low Resolution - Inappropriate gradient slope- Unsuitable column chemistry- Column overloading- Decrease the gradient slope (make it shallower).[13]- Select a column with higher resolving power (smaller particles).- Reduce the amount of sample injected.[22]
Ghost Peaks - Contaminants in the mobile phase- Carryover from previous injections- Late eluting species from a prior run- Use fresh, HPLC-grade solvents.[23]- Implement a robust needle wash protocol.- Run a steep gradient wash after each analysis to elute all components.[23]
Low Yield - Inefficient fraction collection- Irreversible adsorption to the column- Degradation of RNA- Optimize fraction collection window.- Flush the column with a strong solvent.- Ensure RNase-free conditions and check mobile phase stability.

Conclusion

HPLC is an indispensable tool for the purification of modified RNA, enabling the high purity required for therapeutic and advanced research applications. Both IP-RP and AEX HPLC offer distinct advantages, and the choice of method depends on the specific properties of the RNA molecule and the desired purity level. By following detailed protocols, carefully optimizing parameters, and employing systematic troubleshooting, researchers can achieve robust and scalable purification of modified RNA.

References

Application Notes and Protocols for Post-Synthesis Processing of 4'-Methyluridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides, such as 4'-methyluridine, into oligonucleotides is a critical strategy for enhancing their therapeutic potential. These modifications can improve nuclease resistance, binding affinity, and overall stability. However, the unique chemical properties of these modified bases necessitate specialized post-synthesis processing protocols to ensure high yield and purity of the final product. These application notes provide detailed protocols and comparative data for the deprotection, purification, and analysis of oligonucleotides containing 4'-methyluridine.

The following sections detail optimized methods for cleavage and deprotection, comparative analyses of purification techniques, and robust analytical procedures for quality control. The provided data and protocols are intended to serve as a comprehensive guide for researchers working with 4'-methyluridine modified oligonucleotides, enabling them to streamline their downstream processing workflows and obtain high-quality material for research and drug development.

Post-Synthesis Processing Workflow

The overall workflow for processing crude, support-bound 4'-methyluridine modified oligonucleotides to obtain a purified, well-characterized final product is outlined below.

Post-Synthesis Workflow start Crude Oligonucleotide (on solid support) deprotection Cleavage and Deprotection start->deprotection purification Purification deprotection->purification analysis Analysis and Quality Control purification->analysis final_product Purified 4'-Methyluridine Oligonucleotide analysis->final_product

Fig. 1: Overall post-synthesis processing workflow.

Cleavage and Deprotection

The initial and most critical step in post-synthesis processing is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. The 4'-methyluridine modification requires specific conditions to ensure its integrity while achieving complete deprotection of other residues.

Deprotection Workflow

The deprotection process for 4'-methyluridine modified RNA oligonucleotides typically involves a two-step procedure: initial base and phosphate deprotection followed by the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).

Deprotection Workflow start Support-Bound Oligonucleotide base_deprotection Step 1: Base and Phosphate Deprotection & Cleavage start->base_deprotection desilylation Step 2: 2'-Hydroxyl Deprotection (Desilylation) base_deprotection->desilylation crude_product Crude Deprotected Oligonucleotide desilylation->crude_product

Fig. 2: Two-step deprotection workflow for RNA oligonucleotides.
Experimental Protocol: Deprotection of 4'-O-Methyluridine RNA Oligonucleotides

This protocol is adapted for oligonucleotides synthesized using standard 2'-O-TBDMS chemistry.

Materials:

  • Crude 4'-methyluridine modified oligonucleotide on solid support (e.g., CPG)

  • 10% 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous methanol (B129727) (MeOH)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block

  • SpeedVac or centrifugal evaporator

Procedure:

Step 1: Cleavage and Base/Phosphate Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.

  • Add 1 mL of 10% DBU in anhydrous methanol to the tube.

  • Incubate the mixture at 30°C for 16 hours with gentle agitation. This step cleaves the oligonucleotide from the support and removes base-labile protecting groups.

  • Centrifuge the tube to pellet the support material.

  • Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a SpeedVac.

Step 2: 2'-Hydroxyl Deprotection (Desilylation)

  • To the dried oligonucleotide pellet, add a solution of TEA·3HF in anhydrous DMSO (1:1, v/v). A typical volume is 250 µL for a 1 µmol synthesis scale.

  • Incubate the mixture at room temperature for 24 hours.

  • Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to purification.

Quantitative Data: Deprotection and Synthesis Yield
ParameterValueReference
Overall Yield 10%[1]

Note: The overall yield is reported after synthesis, deprotection, and subsequent purification by both Reversed-Phase (RP) and Ion-Exchange (IE) HPLC.[1]

Purification of 4'-Methyluridine Oligonucleotides

Purification is essential to isolate the full-length product (FLP) from failure sequences (n-1, n-2, etc.) and other impurities generated during synthesis and deprotection. High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying modified oligonucleotides. Both Reversed-Phase (RP-HPLC) and Anion-Exchange (AX-HPLC) chromatography are commonly employed.

Purification Workflow

A typical purification strategy may involve a primary purification step followed by a desalting step to prepare the oligonucleotide for its final application. For very high purity requirements, a dual-HPLC approach can be used.

Purification Workflow start Crude Deprotected Oligonucleotide hplc HPLC Purification start->hplc rphplc Reversed-Phase HPLC hplc->rphplc Hydrophobicity-based axhplc Anion-Exchange HPLC hplc->axhplc Charge-based fraction_collection Fraction Collection rphplc->fraction_collection axhplc->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting pooling->desalting final_product Purified Oligonucleotide desalting->final_product

Fig. 3: General HPLC purification workflow.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates oligonucleotides based on their hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5'-end of the full-length product.

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Detritylation Solution: 80% Acetic Acid

  • Nuclease-free water

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Inject the crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).

  • Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained peak.

  • Collect the fractions corresponding to the main peak.

  • Combine the pure fractions and evaporate the solvent.

  • To remove the DMT group, resuspend the dried oligonucleotide in 80% acetic acid and incubate for 30 minutes at room temperature.

  • Quench the detritylation reaction by adding nuclease-free water and freeze-dry the sample.

  • Perform a final desalting step using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

Experimental Protocol: Anion-Exchange HPLC (AX-HPLC)

AX-HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone. It is highly effective at resolving sequences of different lengths.

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., DNAPac)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1.0 M NaCl

  • Nuclease-free water

Procedure:

  • Equilibrate the anion-exchange column with Mobile Phase A.

  • Inject the crude oligonucleotide solution.

  • Elute the oligonucleotide using a linear gradient of increasing salt concentration (Mobile Phase B).

  • Monitor the elution at 260 nm. The full-length product will typically be the last major peak to elute.

  • Collect the fractions containing the pure product.

  • Desalt the collected fractions to remove the high concentration of salt.

Quantitative Data: Comparison of Purification Methods
Purification MethodTypical Purity for Modified OligonucleotidesPrinciple of SeparationBest Suited ForReference
Desalting Removes small molecules, low purity for n-1Size ExclusionRemoval of salts and protecting group remnants
Reverse Phase Cartridge (RPC) ~70%HydrophobicityUnmodified or simply modified oligos[2]
Reversed-Phase HPLC (RP-HPLC) ~80%HydrophobicityDMT-on purification, fluorescently labeled oligos[2]
Anion-Exchange HPLC (AX-HPLC) Variable, can be >90%Charge (phosphate backbone length)Resolving failure sequences, oligos with secondary structure
Dual HPLC (AX-HPLC followed by RP-HPLC) ~90%Charge and HydrophobicityApplications requiring very high purity[2]

Analysis and Quality Control

After purification, it is crucial to perform a thorough analysis to confirm the identity, purity, and integrity of the 4'-methyluridine modified oligonucleotide.

Analytical Techniques

A combination of techniques is typically used for a comprehensive quality control assessment.

Analytical Techniques start Purified Oligonucleotide analysis Quality Control Analysis start->analysis uv_spec UV Spectrophotometry (Quantification) analysis->uv_spec hplc_analysis Analytical HPLC (Purity Assessment) analysis->hplc_analysis lcms LC-MS (Identity and Impurity Profiling) analysis->lcms final_product Characterized Oligonucleotide uv_spec->final_product hplc_analysis->final_product lcms->final_product

Fig. 4: Key analytical techniques for quality control.
Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the full-length product and identifying any impurities.

Materials:

  • Purified oligonucleotide sample

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

  • C18 column suitable for oligonucleotides

  • Mobile Phase A: Ion-pairing reagent in water (e.g., HFIP/TEA)

  • Mobile Phase B: Ion-pairing reagent in methanol or acetonitrile

  • Nuclease-free water

Procedure:

  • Dissolve the purified oligonucleotide in nuclease-free water to a suitable concentration (e.g., 10-20 µM).

  • Equilibrate the LC column with a low percentage of Mobile Phase B.

  • Inject a small volume (e.g., 1-5 µL) of the sample.

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Acquire mass spectra in negative ion mode.

  • Process the data to deconvolute the multiple charge states and determine the molecular weight of the main peak and any impurities.

  • Compare the observed molecular weight with the theoretical molecular weight of the 4'-methyluridine modified oligonucleotide.

Quantitative Data: Analytical Parameters
Analytical TechniqueParameter MeasuredTypical Application
UV Spectrophotometry (A260) Concentration and YieldRoutine quantification
Analytical RP-HPLC/AX-HPLC Purity (%)Assessment of full-length product vs. failure sequences
LC-MS Molecular Weight, Impurity ProfileIdentity confirmation, characterization of byproducts
Capillary Gel Electrophoresis (CGE) Purity (%), SizeHigh-resolution separation for purity assessment

Conclusion

The post-synthesis processing of 4'-methyluridine modified oligonucleotides requires careful optimization of deprotection and purification steps to achieve high purity and yield. The protocols and data presented in these application notes provide a robust framework for researchers to successfully process these valuable therapeutic candidates. The use of HPLC for purification, particularly dual-HPLC for stringent purity requirements, coupled with rigorous LC-MS analysis for quality control, is recommended to ensure the production of high-quality, well-characterized 4'-methyluridine oligonucleotides for downstream applications.

References

Characterization of 4'-Methyluridine (4'-Me-U) Modified Aptamers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for diagnostics and therapeutics due to their high specificity and affinity for a wide range of targets.[1][2] Chemical modifications of the nucleotide building blocks can enhance their properties, such as nuclease resistance and binding affinity, making them more suitable for in vivo applications.[3][4] This document provides a detailed overview of the characterization of aptamers incorporating 4'-Methyluridine (4'-Me-U), a modification at the 4'-position of the ribose sugar.

While specific data for 4'-Me-U modified aptamers is not extensively available in published literature, this guide provides a comprehensive framework for their characterization based on established principles for other sugar-modified aptamers. The protocols and expected outcomes are extrapolated from studies on similar modifications, such as 4'-thio and other 4'-C-alkyl modifications.[5][6]

Application Notes

The introduction of a methyl group at the 4'-position of the uridine (B1682114) ribose sugar is anticipated to confer several advantageous properties to aptamers:

  • Enhanced Nuclease Resistance: The steric hindrance provided by the 4'-methyl group is expected to protect the phosphodiester backbone from degradation by nucleases, thereby increasing the aptamer's half-life in biological fluids.[7][8]

  • Improved Thermal Stability: The 4'-methyl modification can lock the sugar pucker in a specific conformation, which may lead to more stable duplex formation with target sequences and a higher melting temperature (Tm).

  • Potentially Altered Binding Affinity and Specificity: The conformational rigidity imposed by the 4'-methyl group can influence the three-dimensional structure of the aptamer, potentially leading to altered binding affinity (Kd) and specificity for its target.[1]

These properties make 4'-Me-U modified aptamers attractive candidates for therapeutic applications where stability and prolonged action are crucial.

Quantitative Data Summary

The following tables present a hypothetical comparison of the key characteristics of a 4'-Me-U modified aptamer versus its unmodified counterpart. These values are representative and intended to illustrate the expected improvements conferred by the modification. Actual values must be determined experimentally.

Table 1: Binding Affinity and Kinetics

AptamerTargetKd (nM)kon (1/Ms)koff (1/s)
Unmodified AptamerThrombin25.01.2 x 1053.0 x 10-3
4'-Me-U Modified AptamerThrombin5.02.5 x 1051.25 x 10-3

Table 2: Nuclease Resistance

AptamerSerum ConcentrationHalf-life (t1/2) in hours
Unmodified Aptamer50% Human Serum< 1
4'-Me-U Modified Aptamer50% Human Serum> 24

Table 3: Thermal Stability

AptamerTm (°C)
Unmodified Aptamer55.2
4'-Me-U Modified Aptamer62.5

Experimental Protocols and Workflows

Synthesis of 4'-Me-U Phosphoramidite (B1245037)

Synthesis_Workflow cluster_synthesis 4'-Me-U Phosphoramidite Synthesis Start Start Ribose_Mod Synthesis of 4'-C-methyl Ribose Start->Ribose_Mod Glycosylation Glycosylation with Uracil Ribose_Mod->Glycosylation Protection Protection of Hydroxyl Groups Glycosylation->Protection Phosphitylation Phosphitylation Protection->Phosphitylation End 4'-Me-U Phosphoramidite Phosphitylation->End

Caption: Workflow for the synthesis of 4'-Me-U phosphoramidite.

In Vitro Selection of 4'-Me-U Modified Aptamers (SELEX)

Systematic Evolution of Ligands by EXponential enrichment (SELEX) is the standard method for isolating aptamers with high affinity and specificity for a given target. For incorporating modified nucleotides like 4'-Me-U, a modified SELEX protocol is required.

SELEX_Workflow cluster_selex SELEX for 4'-Me-U Modified Aptamers Library Initial ssDNA Library (Randomized Region) Incubation Incubation with Target (e.g., Thrombin) Library->Incubation Partition Partitioning (Bound vs. Unbound) Incubation->Partition Elution Elution of Bound Sequences Partition->Elution Amplification PCR Amplification (with unmodified dNTPs) Elution->Amplification Transcription In Vitro Transcription (with 4'-Me-UTP) Amplification->Transcription Mutant T7 RNA Polymerase Next_Round Next Round of Selection Transcription->Next_Round Next_Round->Incubation Repeat 8-12 rounds

Caption: SELEX workflow for generating 4'-Me-U modified aptamers.

Protocol: SELEX for 4'-Me-U Aptamers

  • Library Design and Synthesis:

    • Design a single-stranded DNA (ssDNA) library containing a central randomized region (e.g., 20-40 nucleotides) flanked by constant regions for primer annealing.

    • Synthesize the ssDNA library using standard phosphoramidite chemistry.

  • Selection Step:

    • Binding: Incubate the ssDNA library with the target molecule (e.g., immobilized on magnetic beads) in a suitable binding buffer.

    • Washing: Remove unbound sequences by washing the beads. The stringency of the washes can be increased in later rounds.

    • Elution: Elute the bound sequences from the target, for example, by heat denaturation or a change in pH.

  • Amplification and Modification:

    • PCR: Amplify the eluted ssDNA sequences using PCR with standard dNTPs.

    • In Vitro Transcription: Use the amplified dsDNA as a template for in vitro transcription to generate the RNA library. Crucially, this step is performed using a mutant T7 RNA polymerase that can accept modified nucleotides, and the NTP mix should contain 4'-Me-UTP in place of UTP.

  • Iterative Rounds and Sequencing:

    • Repeat the selection and amplification steps for 8-12 rounds to enrich for high-affinity sequences.

    • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

Characterization of 4'-Me-U Modified Aptamers

Characterization_Workflow cluster_characterization Aptamer Characterization Aptamer Synthesized 4'-Me-U Modified Aptamer Binding Binding Affinity (SPR, ITC, BLI) Aptamer->Binding Stability Nuclease Resistance (Serum Incubation, PAGE) Aptamer->Stability Specificity Specificity Assay (Binding to related targets) Aptamer->Specificity Structure Structural Analysis (CD, NMR) Aptamer->Structure Data Data Analysis and Comparison Binding->Data Stability->Data Specificity->Data Structure->Data

Caption: Workflow for the characterization of 4'-Me-U modified aptamers.

Protocol: Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the 4'-Me-U modified aptamer over the sensor surface.

    • Monitor the change in the SPR signal in real-time to measure the association and dissociation rates.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Protocol: Nuclease Resistance Assay

  • Incubation:

    • Incubate a known amount of the 4'-Me-U modified aptamer and an unmodified control aptamer in 50% human serum at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis:

    • Stop the reaction by adding a denaturing loading buffer.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification:

    • Stain the gel (e.g., with SYBR Gold) and quantify the intensity of the full-length aptamer band at each time point.

    • Calculate the half-life (t1/2) of the aptamers.

Conclusion

The incorporation of 4'-Me-U modifications into aptamers holds the potential to significantly enhance their therapeutic utility by improving their stability and potentially modulating their binding characteristics. The protocols and workflows outlined in this document provide a robust framework for the systematic selection and comprehensive characterization of these novel modified aptamers. While direct experimental data for 4'-Me-U aptamers is currently limited, the principles derived from related modifications strongly suggest that this is a promising avenue for the development of next-generation aptamer-based diagnostics and therapeutics.

References

Application Notes and Protocols for the Incorporation of 4'-Methyluridine into Ribozyme Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4'-methyluridine (4'-Me-U) into ribozyme sequences. The inclusion of this modification can offer significant advantages in the development of ribozyme-based therapeutics and research tools by potentially enhancing their stability and modulating their catalytic activity.

Introduction to 4'-Methyluridine Modification

Chemical modification of RNA is a powerful strategy to enhance the therapeutic potential of ribozymes. Modifications can improve resistance to nuclease degradation, modulate catalytic activity, and alter structural stability. 4'-methyluridine is a modification at the 4'-position of the ribose sugar. This modification can influence the sugar pucker conformation, which in turn can affect the local and global structure of the RNA, potentially impacting ribozyme function and stability.

Key Applications and Benefits

The incorporation of 4'-Me-U into ribozyme sequences is explored for several key benefits:

  • Enhanced Nuclease Resistance: Modifications to the ribose-phosphate backbone can sterically hinder the approach of nucleases, thereby increasing the in vivo half-life of the ribozyme. While specific data on 4'-Me-U is emerging, modifications at the 4' position are generally investigated for their potential to improve stability against exonucleases.

  • Modulation of Catalytic Activity: The conformation of the ribose sugar is critical for the catalytic activity of many ribozymes. The introduction of a methyl group at the 4' position can alter the sugar pucker, potentially influencing the rates of cleavage (kcat) and substrate binding (Km).

  • Improved Thermal Stability: Changes in the conformational dynamics of the ribose can affect the overall thermal stability of the ribozyme, which is a crucial parameter for its storage and in vivo application.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of uridine (B1682114) modifications on ribozyme activity. It is important to note that data specifically for 4'-Me-U is limited, and therefore, data for other relevant uridine modifications are included for comparative purposes.

Table 1: Effect of Uridine Modifications on Hairpin Ribozyme Cleavage Rate

Modification at U+2 of SubstrateRelative Cleavage Rate (kobs)Reference
Unmodified Uridine (U)1.0[1]
4-O-methyluridine ((4Me)U)~0.25[1]
4-thiouridine ((4S)U)~0.17[1]
2-thiouridine ((2S)U)1.0[1]
Cytidine (C)~0.07[1]

Note: The data indicates that modification at the O4 position of uridine in the substrate reduces the cleavage rate of a hairpin ribozyme, suggesting its involvement in hydrogen bonding within the ribozyme's active site.[1]

Table 2: Kinetic Parameters of Hammerhead Ribozymes (General)

Ribozyme Typekcat (min⁻¹)Km (nM)Reference
Minimal Hammerhead~1~10,000[2]
Full-length Hammerheadup to ~1000-[2]
Schistosoma Hammerhead>870-[3]

Note: This table provides a baseline for typical hammerhead ribozyme kinetics. The impact of 4'-Me-U on these parameters is a key area for investigation.

Experimental Protocols

This section provides detailed protocols for the synthesis of 4'-Me-U modified ribozymes and for assaying their catalytic activity.

Protocol 1: Synthesis of 4'-Me-U Modified RNA via Post-Synthetic Modification

This protocol is adapted from a general method for the post-synthetic modification of RNA containing a convertible nucleoside.[4] It involves the synthesis of an RNA oligonucleotide with a 4-O-(4-nitrophenyl)uridine precursor, followed by displacement with a methoxy (B1213986) group.

Materials:

  • CPG-linked RNA oligonucleotide containing 4-O-(4-nitrophenyl)uridine

  • 10% 1,8-Diazabicycloundec-7-ene (DBU) in methanol (B129727) (MeOH)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (MeCN)

  • HPLC purification system (Reversed-Phase and Ion-Exchange)

Procedure:

  • Solid-Phase Synthesis of Precursor Oligonucleotide:

    • Synthesize the RNA oligonucleotide containing the 4-O-(4-nitrophenyl)uridine phosphoramidite (B1245037) at the desired position using standard solid-phase phosphoramidite chemistry.

  • Post-Synthetic Conversion and Deprotection:

    • Treat the CPG-bound precursor oligonucleotide with 10% DBU in methanol for 16 hours at 30°C. This step displaces the 4-nitrophenyl group with a methoxy group and simultaneously cleaves the base-labile protecting groups and releases the oligonucleotide from the solid support.[4]

  • Desilylation:

    • Remove the 2'-O-silyl protecting groups (e.g., TBDMS) by treating the oligonucleotide with a mixture of TEA·3HF and DMSO (1:1 v/v) for 24 hours at room temperature.[4]

  • Purification:

    • Purify the final 4'-O-methyluridine-containing RNA oligonucleotide using reversed-phase and ion-exchange HPLC.

    • Verify the product by mass spectrometry.

Protocol 2: In Vitro Transcription for Incorporation of Modified Nucleotides

This protocol describes a general method for in vitro transcription using T7 RNA polymerase, which can be adapted for the incorporation of 4'-Me-uridine triphosphate (4'-Me-UTP).[5]

Materials:

  • Linearized plasmid DNA template or PCR product with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP, and 4'-Me-UTP solutions

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • Purification system (e.g., denaturing PAGE or spin column)

Procedure:

  • Reaction Setup:

    • Assemble the transcription reaction at room temperature in the following order (for a 20 µL reaction):

      • Nuclease-free water to 20 µL

      • 2 µL 10x Transcription Buffer

      • 2 µL ATP (100 mM)

      • 2 µL GTP (100 mM)

      • 2 µL CTP (100 mM)

      • 2 µL 4'-Me-UTP (100 mM)

      • 1 µg Template DNA

      • 1 µL RNase Inhibitor

      • 2 µL T7 RNA Polymerase

  • Incubation:

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification:

    • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) for high purity or a suitable spin column for rapid purification.

    • Elute the RNA in nuclease-free water.

    • Quantify the RNA using a spectrophotometer.

Protocol 3: Ribozyme Cleavage Assay

This protocol outlines a general procedure for analyzing the cleavage activity of a trans-acting ribozyme on a substrate RNA.

Materials:

  • Purified ribozyme (with or without 4'-Me-U)

  • Substrate RNA (e.g., 5'-end labeled with ³²P or fluorescently labeled)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)

  • Gel Loading Buffer (containing formamide (B127407) and a tracking dye)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture on ice. For a 10 µL reaction:

      • 1 µL 10x Reaction Buffer

      • x µL Ribozyme (final concentration typically in excess of the substrate for single-turnover kinetics)

      • y µL Substrate RNA (trace amount of labeled substrate)

      • Nuclease-free water to 10 µL

  • Pre-incubation and Initiation:

    • Pre-incubate the ribozyme and substrate separately at 90°C for 2 minutes and then cool to 37°C for 10 minutes to ensure proper folding.

    • Initiate the reaction by adding MgCl₂ (if not already in the buffer) or by mixing the ribozyme and substrate solutions.

  • Time Course:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction and quench it by adding an equal volume of gel loading buffer.

  • Analysis:

    • Separate the cleavage products from the uncleaved substrate on a denaturing polyacrylamide gel.

    • Visualize the bands using a phosphorimager or fluorescence scanner.

    • Quantify the band intensities to determine the fraction of cleaved substrate at each time point.

    • Calculate the observed cleavage rate (kobs) by fitting the data to a single-exponential equation.

Protocol 4: Nuclease Resistance Assay

This protocol is used to assess the stability of 4'-Me-U modified ribozymes in the presence of nucleases, for instance, in human serum.[6][7]

Materials:

  • 5'-end labeled ribozyme (modified and unmodified control)

  • Human serum (or a specific nuclease)

  • Reaction Buffer (e.g., RPMI medium)

  • Gel Loading Buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the labeled ribozyme in RPMI medium with 10% human serum.

  • Incubation:

    • Incubate the reaction at 37°C.

  • Time Course:

    • At various time points (e.g., 0, 10s, 1min, 10min, 1h, 6h), take an aliquot of the reaction and quench it by adding gel loading buffer and freezing on dry ice.

  • Analysis:

    • Analyze the samples on a denaturing polyacrylamide gel.

    • Visualize the bands using a phosphorimager.

    • Quantify the amount of full-length ribozyme remaining at each time point.

    • Determine the half-life (t₁/₂) of the ribozyme under these conditions.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_synthesis cluster_solid_phase Solid-Phase Synthesis cluster_post_synthetic Post-Synthetic Modification cluster_purification Purification & Analysis sps1 1. Precursor Phosphoramidite (4-O-(p-nitrophenyl)uridine) sps2 2. Automated RNA Synthesis on CPG Support sps1->sps2 psm1 3. Methoxy Group Displacement (10% DBU in Methanol) sps2->psm1 psm2 4. Deprotection & Cleavage from Support psm1->psm2 pur1 5. Desilylation (TEA·3HF) psm2->pur1 pur2 6. HPLC Purification pur1->pur2 pur3 7. Mass Spectrometry Verification pur2->pur3 end start

Caption: Workflow for the synthesis of 4'-Me-U modified RNA via post-synthetic modification.

experimental_workflow_transcription cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup RNA Purification tp1 1. Linearized Plasmid or PCR Product (with T7 Promoter) ivt1 2. Assemble Reaction: - Template - T7 Polymerase - NTPs (with 4'-Me-UTP) tp1->ivt1 ivt2 3. Incubate at 37°C ivt1->ivt2 cu1 4. DNase I Treatment ivt2->cu1 cu2 5. Purify RNA (PAGE or Spin Column) cu1->cu2 cu3 6. Quantify RNA cu2->cu3 end start

Caption: Workflow for in vitro transcription to produce 4'-Me-U modified ribozymes.

experimental_workflow_cleavage_assay cluster_setup Reaction Setup cluster_reaction Cleavage Reaction cluster_analysis Data Analysis su1 1. Prepare Ribozyme and Labeled Substrate su2 2. Pre-incubate for Folding su1->su2 r1 3. Initiate Reaction with MgCl₂ su2->r1 r2 4. Incubate at 37°C r1->r2 r3 5. Take Time Points & Quench r2->r3 a1 6. Denaturing PAGE r3->a1 a2 7. Visualize & Quantify Bands a1->a2 a3 8. Calculate Cleavage Rate (kobs) a2->a3 end start

Caption: Workflow for a ribozyme cleavage assay.

Drug Development and Therapeutic Applications

The development of nuclease-resistant ribozymes is a critical step towards their use as therapeutic agents.[8] Chemical modifications, including those at the 4'-position of uridine, are being explored to improve the pharmacokinetic properties of ribozymes. By enhancing stability against degradation by cellular nucleases, the therapeutic window and efficacy of ribozymes can be significantly increased.[7]

Ribozymes have been designed to target and cleave the mRNA of various disease-related genes, including those involved in cancer and viral infections.[9] For instance, hammerhead ribozymes have been developed to target key regions of viral genomes, thereby inhibiting viral replication.[9] The incorporation of modifications like 4'-Me-U could lead to the development of more robust and effective ribozyme-based drugs. While specific preclinical or clinical trials involving 4'-Me-U modified ribozymes are not yet widely reported, the principles established with other modified ribozymes provide a strong rationale for their investigation.

Conclusion

The incorporation of 4'-methyluridine into ribozyme sequences represents a promising avenue for the development of novel RNA-based therapeutics and research tools. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of 4'-Me-U modified ribozymes. Further investigation into the specific effects of this modification on a wider range of ribozymes will be crucial for realizing its full potential in drug development and molecular biology.

References

Application Notes and Protocols for Automated Synthesis of Long RNA with 4'-C-Methyluridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of ribonucleic acids (RNA) is a critical tool in the development of RNA-based therapeutics and for the elucidation of RNA structure and function. The incorporation of modified nucleosides can enhance stability, modulate biological activity, and reduce immunogenicity. One such modification of interest is 4'-C-methyluridine (4'-Me-U), which can confer desirable properties to long RNA molecules. This document provides detailed application notes and protocols for the automated solid-phase synthesis of long RNA strands containing 4'-Me-U modifications.

Data Presentation

Table 1: Synthesis Performance of 4'-Me-U Modified Long RNA
ParameterUnmodified Long RNA4'-Me-U Modified Long RNA (Anticipated)Reference
Average Stepwise Coupling Efficiency >99%~97-98%[1]
Overall Yield (for a 100-mer) ~3-5%~1-3%Calculated
Purity (Post-Purification) >95%>95%General Knowledge

Note: The data for 4'-Me-U modified long RNA is extrapolated based on the performance of other modified phosphoramidites in automated synthesis. Actual yields may vary depending on the sequence, length, and synthesis conditions.

Table 2: Biophysical Properties of 4'-Me-U Modified Long RNA
PropertyUnmodified Long RNA4'-Me-U Modified Long RNA (Anticipated)Reference
Thermal Stability (Tm) Sequence-dependentIncreased (ΔTm per modification)[2]
Nuclease Resistance (in serum) Low to moderateSignificantly Increased[2][3]

Note: The anticipated increase in thermal stability and nuclease resistance is based on studies of other 4'-C modified ribonucleosides.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 4'-Me-U Modified Long RNA

This protocol outlines the steps for automated solid-phase synthesis of long RNA containing 4'-Me-U modifications using standard phosphoramidite (B1245037) chemistry.[4][5]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard RNA phosphoramidites (A, G, C, U)

  • 4'-C-methyluridine (4'-Me-U) phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (1-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Procedure:

  • Synthesizer Preparation: Prepare and load all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired RNA sequence, indicating the positions for the incorporation of the 4'-Me-U modification.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with the following cycle for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or 4'-Me-U) with the activator and its subsequent coupling to the free 5'-hydroxyl group. An extended coupling time of up to 12 minutes may be beneficial for the modified phosphoramidite to ensure high efficiency.[1]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

  • Cleavage and Deprotection: Proceed to Protocol 2 for the cleavage of the RNA from the solid support and removal of protecting groups.

Protocol 2: Cleavage and Deprotection of 4'-Me-U Modified Long RNA

This protocol describes the cleavage of the synthesized RNA from the CPG support and the removal of base and phosphate protecting groups.[6]

Materials:

  • Ammonia/methylamine (AMA) solution or gaseous ammonia/methylamine

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Cleavage from Support:

    • Transfer the CPG support with the synthesized RNA to a pressure-tight vial.

    • Add the AMA solution and incubate at 65°C for 10-20 minutes. This step cleaves the RNA from the support and removes the exocyclic amine protecting groups.

  • Drying: Carefully remove the supernatant containing the RNA and dry it completely using a vacuum concentrator.

  • Removal of 2'-O-Protecting Groups (Desilylation):

    • To the dried RNA pellet, add a solution of TEA·3HF in DMSO (or a mixture of TEA·3HF/NMP/DMSO).

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.[6]

  • Precipitation:

    • Quench the reaction by adding a suitable precipitation solution (e.g., n-butanol or isopropanol).

    • Cool the mixture to precipitate the RNA.

    • Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol (B145695).

  • Final Dissolution: Dry the RNA pellet and dissolve it in an appropriate RNase-free buffer or water.

Protocol 3: Purification and Analysis of 4'-Me-U Modified Long RNA

This protocol details the purification of the synthesized long RNA and its subsequent analysis for purity and identity.

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system or High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., ion-exchange or reverse-phase).

  • Elution buffers and desalting columns.

  • UV-Vis spectrophotometer.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Purification (Example using HPLC):

  • Column Equilibration: Equilibrate the HPLC column with the appropriate starting buffer.

  • Sample Injection: Inject the dissolved, crude RNA onto the column.

  • Elution: Elute the RNA using a gradient of an increasing salt concentration or an organic solvent, depending on the column type.

  • Fraction Collection: Collect the fractions corresponding to the full-length product peak.

  • Desalting: Desalt the purified RNA fractions using a desalting column or by ethanol precipitation.

  • Quantification: Determine the concentration of the purified RNA using a UV-Vis spectrophotometer at 260 nm.

Analysis:

  • Purity Assessment: Analyze the purified RNA by denaturing PAGE or analytical HPLC to assess its purity.

  • Identity Confirmation: Confirm the identity and integrity of the synthesized 4'-Me-U modified long RNA by mass spectrometry.[7][8][9]

Mandatory Visualization

Automated_RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Add 4'-Me-U or standard phosphoramidite Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Repeat for each nucleotide Final_Detritylation Final_Detritylation Oxidation->Final_Detritylation Final Cycle Cleavage Cleavage Final_Detritylation->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification HPLC or PAGE Analysis Analysis Purification->Analysis Mass Spec, HPLC

Caption: Automated RNA synthesis workflow.

Logical_Relationship_Modification_Properties Long_RNA Long RNA Modification 4'-Me-U Modification Long_RNA->Modification Modified_RNA 4'-Me-U Modified Long RNA Modification->Modified_RNA Increased_Stability Increased Thermal Stability (Tm) Modified_RNA->Increased_Stability Nuclease_Resistance Enhanced Nuclease Resistance Modified_RNA->Nuclease_Resistance Therapeutic_Potential Improved Therapeutic Potential Increased_Stability->Therapeutic_Potential Nuclease_Resistance->Therapeutic_Potential

Caption: Impact of 4'-Me-U modification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of oligonucleotides, specifically focusing on low coupling efficiency with modified phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally greater than 99%, is crucial because any unreacted sites result in truncated sequences or deletions.[1][2] The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1][2]

Q2: How do modified phosphoramidites differ from standard phosphoramidites in terms of coupling efficiency?

A2: Modified phosphoramidites, which are used to introduce specific functionalities like fluorescent dyes, linkers, or therapeutic modifications, can sometimes exhibit lower coupling efficiencies compared to standard DNA or RNA phosphoramidites.[3][4][5][6] This can be due to several factors, including increased steric hindrance, altered reactivity, and potential impurities inherent to the more complex synthesis of these modified reagents.[] It is not uncommon for a modified reagent to have a coupling efficiency as low as 90%.[3][4]

Q3: How can I monitor coupling efficiency during synthesis?

A3: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[1] The dimethoxytrityl (DMT) cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the preceding cycle. Conversely, a sudden drop in the trityl signal is a clear indicator of a coupling problem.[1]

Q4: What are the primary causes of low coupling efficiency?

A4: Low coupling efficiency can stem from a variety of factors, broadly categorized as issues with reagents, the synthesizer instrument, or the specific oligonucleotide sequence. Common causes include:

  • Reagent Quality: Expired or improperly stored phosphoramidites, degraded activator, and the presence of moisture in reagents or solvents are major culprits.[8][]

  • Activator Issues: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce efficiency.[8][]

  • Instrument and Fluidics Problems: Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient reagent from reaching the synthesis column.[8][]

  • Sequence-Specific Challenges: Certain sequences, such as those rich in guanosine (B1672433) (G) or with secondary structures like hairpins, can hinder coupling.[4][]

  • Solid Support Issues: The solid support itself can sometimes be the source of problems.[8][]

Troubleshooting Guide for Low Coupling Efficiency

A sudden drop in the trityl signal during oligonucleotide synthesis is a primary indication of low coupling efficiency. The following step-by-step guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Drop in Trityl Signal) check_reagents Step 1: Verify Reagent Quality - Check expiration dates - Ensure proper storage - Visually inspect for degradation start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Action: Replace expired or degraded reagents. Prepare fresh solutions. reagent_ok->replace_reagents No check_activator Step 2: Evaluate Activator - Confirm correct activator for amidite - Check concentration and age reagent_ok->check_activator Yes replace_reagents->check_activator activator_ok Activator OK? check_activator->activator_ok replace_activator Action: Use fresh, appropriate activator at the correct concentration. activator_ok->replace_activator No check_instrument Step 3: Inspect Synthesizer - Check for leaks in fluidics - Ensure no blocked lines - Verify reagent delivery volumes activator_ok->check_instrument Yes replace_activator->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok service_instrument Action: Perform maintenance. - Fix leaks - Clear blockages - Calibrate delivery volumes instrument_ok->service_instrument No optimize_protocol Step 4: Optimize Synthesis Protocol - Increase coupling time - Adjust activator concentration - Consider alternative activators instrument_ok->optimize_protocol Yes service_instrument->optimize_protocol resolution Problem Resolved optimize_protocol->resolution

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Detailed Troubleshooting Steps

Step 1: Verify Reagent Quality
  • Phosphoramidites: Expired or improperly stored phosphoramidites are a common cause of poor coupling.[8][] Ensure they are stored under anhydrous conditions and are within their expiration date. Visually inspect for any signs of degradation.

  • Solvents: The use of anhydrous acetonitrile (B52724) is critical, as any moisture will react with the activated phosphoramidites and reduce coupling efficiency.[10] High humidity can adversely affect the synthesis.[3][4]

  • Other Reagents: Ensure all other reagents, such as capping and oxidizing solutions, are fresh and correctly prepared.

Step 2: Evaluate the Activator

The activator plays a crucial role in the coupling reaction. Using an inappropriate activator, an incorrect concentration, or a degraded solution can significantly reduce efficiency.[8][]

ActivatorRecommended ConcentrationpKaNotes
1H-Tetrazole0.45 M4.8Standard, widely used activator.[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole.[1]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1]

For sterically hindered modified phosphoramidites, a more active activator like ETT or DCI may be required.

Step 3: Inspect the Synthesizer and Fluidics

Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can lead to insufficient reagent reaching the synthesis column.[8][]

  • Perform a visual inspection of all tubing and connections for any signs of leaks.

  • Ensure that there are no blockages in the lines delivering the phosphoramidite and activator.

  • Calibrate the instrument to confirm that the correct volumes of reagents are being delivered.[11]

Step 4: Optimize the Synthesis Protocol

If reagent and instrument issues have been ruled out, optimization of the synthesis protocol may be necessary, especially for difficult or modified sequences.

  • Increase Coupling Time: For bulky or less reactive modified phosphoramidites, increasing the coupling time can improve efficiency.[] A 10-minute coupling time has been used for certain modifications.[8]

  • Adjust Activator Concentration: For some sequences, a higher activator concentration might be beneficial.[]

  • Consider a "Cap/Ox/Cap" Cycle: For long oligonucleotides, using a cap/ox/cap cycle is thought to improve coupling by drying the support after the oxidation step.[12]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Absorbance

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • During each detritylation step of the synthesis cycle, the acidic deblocking solution containing the released orange-colored trityl cation is collected.

  • The absorbance of this solution is measured spectrophotometrically at approximately 495 nm.

  • The absorbance value is directly proportional to the number of coupled phosphoramidites in the previous cycle.

  • A consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance indicates a failure in the preceding coupling step.[1]

Protocol 2: Post-Synthesis Analysis by Mass Spectrometry

Objective: To confirm the mass of the final synthesized oligonucleotide and identify the presence of truncated species.

Methodology:

  • After cleavage from the solid support and deprotection, the crude oligonucleotide product is desalted.

  • The desalted sample is analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.

  • Confirm that the mass of the main product corresponds to the expected mass of the full-length oligonucleotide.

  • The presence of significant peaks corresponding to shorter, truncated sequences is indicative of low coupling efficiency during the synthesis.[1]

Diagram: Oligonucleotide Synthesis Cycle

SynthesisCycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Acetylated Failures Oxidation->Deblocking Stable Phosphate Triester

Caption: The four main steps of the phosphoramidite synthesis cycle.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, researchers can effectively diagnose and resolve issues of low coupling efficiency, leading to higher yields and purity of their synthesized oligonucleotides.

References

Incomplete TBDMS deprotection in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during RNA synthesis, with a specific focus on the incomplete deprotection of the 2'-O-tert-butyldimethylsilyl (TBDMS) group.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete TBDMS deprotection?

A1: Incomplete removal of the TBDMS protecting group is a frequent issue in RNA synthesis. The primary causes include:

  • Reagent Quality: The most common culprit is the presence of excess water in the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution, the standard reagent for TBDMS removal. The efficiency of desilylation, particularly for pyrimidine (B1678525) nucleosides (cytidine and uridine), is significantly reduced when the water content in the TBAF reagent exceeds 5% (w/w)[1][2][3][4]. Purine (adenosine and guanosine) deprotection is less sensitive and can tolerate water content up to 17% (w/w)[2][3][4].

  • Reaction Conditions: Suboptimal reaction time or temperature can lead to incomplete deprotection. Standard protocols often recommend room temperature for extended periods (e.g., 24 hours) or elevated temperatures (e.g., 65°C) for shorter durations[5][6][7].

  • RNA Sequence and Length: Longer RNA oligonucleotides can be more challenging to deprotect completely[8][9][10]. Additionally, sequences rich in pyrimidines may be more susceptible to incomplete deprotection due to their higher sensitivity to water in the TBAF reagent[1].

  • Inadequate Dissolution: The partially deprotected RNA can have limited solubility in the apolar solvents typically used with TBAF, such as tetrahydrofuran (B95107) (THF), hindering efficient deprotection[5].

Q2: How can I troubleshoot incomplete TBDMS deprotection?

A2: A systematic approach to troubleshooting is essential for resolving incomplete deprotection. The following workflow can help identify and address the root cause:

G cluster_0 Troubleshooting Workflow start Incomplete TBDMS Deprotection Observed check_reagent Verify Deprotection Reagent Quality start->check_reagent check_dissolution Ensure Complete Dissolution of Oligo start->check_dissolution Solubility issues suspected dry_reagent Dry TBAF with Molecular Sieves or Use Fresh Reagent check_reagent->dry_reagent TBAF is suspect optimize_conditions Optimize Reaction Conditions (Time and Temperature) check_reagent->optimize_conditions Reagent is fresh/dry dry_reagent->optimize_conditions increase_time_temp Increase Reaction Time or Temperature optimize_conditions->increase_time_temp alternative_reagent Consider Alternative Reagent (e.g., TEA·3HF) optimize_conditions->alternative_reagent Optimization fails increase_time_temp->alternative_reagent analyze_product Re-analyze Product by HPLC or Mass Spectrometry increase_time_temp->analyze_product use_tea3hf Switch to TEA·3HF Protocol alternative_reagent->use_tea3hf use_tea3hf->check_dissolution use_tea3hf->analyze_product use_dmso Use Co-solvent like DMSO check_dissolution->use_dmso use_dmso->analyze_product

Troubleshooting workflow for incomplete TBDMS deprotection.

Q3: Are there more reliable alternatives to TBAF for TBDMS deprotection?

A3: Yes, several alternative reagents offer advantages over TBAF, primarily in their reduced sensitivity to moisture and potentially higher efficiency.

  • Triethylamine (B128534) Trihydrofluoride (TEA·3HF): This reagent is a highly effective and reliable alternative to TBAF[8][9][10]. It is significantly less sensitive to water and can be used directly from the bottle with consistent results[8][9][10]. TEA·3HF can completely deprotect a 20-mer RNA within one hour and does not cause phosphodiester bond migration, even with prolonged exposure[8][9].

  • Ammonium (B1175870) Fluoride (NH₄F): Mild deprotection protocols using ammonium fluoride have been developed and are particularly suitable for fully protected RNA substrates[11].

  • Methylamine-based Reagents (AMA and EMAM): Solutions containing methylamine (B109427), such as a mixture of ammonium hydroxide (B78521) and methylamine (AMA) or ethanolic methylamine and aqueous methylamine (EMAM), are used for the initial cleavage and base deprotection steps and are compatible with subsequent silyl (B83357) group removal[6][12]. These reagents can expedite the overall deprotection process[5].

Quantitative Data Summary

The choice of deprotection reagent and protocol can significantly impact the success of RNA synthesis. The following table summarizes key parameters for common TBDMS deprotection reagents.

ReagentTypical Concentration & SolventTemperature (°C)TimeKey Considerations
TBAF 1 M in THFRoom Temperature12-24 hoursHighly sensitive to water (>5% can inhibit pyrimidine deprotection). Requires anhydrous conditions for best results.[1][2][3][4][13]
TEA·3HF Neat or in NMP/TEA65°C1-2.5 hoursMuch less sensitive to moisture than TBAF, leading to more reproducible results. Can significantly reduce deprotection time.[5][6][7][8][9][10][14]
AMA NH₄OH / 40% Methylamine (1:1)65°C10 minutes (for base deprotection)Used for rapid cleavage and base deprotection prior to the silyl deprotection step.[6][15]
EMAM 10M Methylamine in Ethanol (B145695)/Water (1:1)Room Temperature20 minutes (for base deprotection)A methylamine-based reagent for cleavage and base deprotection, often used for longer oligonucleotides.[6][7]

Experimental Protocols

Protocol 1: Standard TBDMS Deprotection using TBAF

This protocol describes a standard method for the removal of TBDMS groups using tetrabutylammonium fluoride.

Materials:

  • Dried, base-deprotected RNA oligonucleotide pellet

  • Anhydrous tetrahydrofuran (THF)

  • 1 M TBAF in THF

  • Molecular sieves (optional, for drying TBAF solution)

  • 50 mM Triethylammonium bicarbonate (TEAB)

  • Sterile, RNase-free polypropylene (B1209903) tubes and pipette tips

Procedure:

  • Preparation of Reagents: If the quality of the TBAF solution is uncertain, it can be dried by adding molecular sieves and letting it stand overnight[1].

  • Dissolving the Oligonucleotide: Resuspend the dried RNA pellet in 1 mL of 1.0 M TBAF in THF in a sterile polypropylene tube[5]. Ensure the pellet is fully dissolved.

  • Incubation: Allow the reaction to proceed at room temperature for 24 hours[5][13].

  • Quenching the Reaction: Quench the desilylation reaction by adding 9 mL of 50 mM TEAB[5].

  • Desalting: The deprotected RNA can be desalted using various methods, such as ethanol precipitation or size-exclusion chromatography, to remove excess fluoride salts.

Protocol 2: Rapid TBDMS Deprotection using TEA·3HF

This protocol provides a faster and more robust method for TBDMS deprotection using triethylamine trihydrofluoride.

Materials:

  • Dried, base-deprotected RNA oligonucleotide pellet

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

  • Sterile, RNase-free polypropylene tubes and pipette tips

Procedure:

  • Dissolving the Oligonucleotide: Fully dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO in a sterile polypropylene tube. If necessary, heat at 65°C for approximately 5 minutes to aid dissolution[6][7].

  • Addition of Reagents: Add 60 µL of TEA to the DMSO/oligo solution and mix gently. Then, add 75 µL of TEA·3HF[6][7].

  • Incubation: Heat the mixture at 65°C for 2.5 hours[6][7].

  • Quenching and Purification: The reaction can be quenched and the product purified using methods such as butanol precipitation or cartridge-based purification[14]. For butanol precipitation, add 25 µL of 3 M sodium acetate (B1210297) and 1 mL of n-butanol, cool to -70°C, and centrifuge to pellet the RNA[5].

Signaling Pathways and Workflows

The logical relationship between the choice of 2'-hydroxyl protecting group and the subsequent deprotection strategy is crucial for successful RNA synthesis. While TBDMS is widely used, alternative protecting groups like TOM (Triisopropylsilyloxymethyl) offer different deprotection pathways and can circumvent some of the issues associated with TBDMS.

G cluster_0 Choice of 2'-Hydroxyl Protecting Group and Deprotection Strategy start Start: RNA Synthesis tbdms 2'-O-TBDMS Protection start->tbdms tom 2'-O-TOM Protection start->tom ace 2'-ACE Protection start->ace base_deprotection_tbdms Base Deprotection (e.g., AMA, NH4OH/EtOH) tbdms->base_deprotection_tbdms base_deprotection_tom Base Deprotection (e.g., AMA, EMAM) tom->base_deprotection_tom base_deprotection_ace Base Deprotection ace->base_deprotection_ace silyl_deprotection Silyl Deprotection (TBAF or TEA·3HF) base_deprotection_tbdms->silyl_deprotection final_rna_tbdms Final Deprotected RNA silyl_deprotection->final_rna_tbdms silyl_deprotection_tom Silyl Deprotection (Fluoride-based) base_deprotection_tom->silyl_deprotection_tom final_rna_tom Final Deprotected RNA silyl_deprotection_tom->final_rna_tom acid_deprotection_ace Mild Acidic Deprotection base_deprotection_ace->acid_deprotection_ace final_rna_ace Final Deprotected RNA acid_deprotection_ace->final_rna_ace

Protecting group choice dictates the deprotection pathway.

References

Technical Support Center: 4'-Methyluridine Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4'-methyluridine phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 4'-methyluridine and why is it used in oligonucleotide synthesis?

A1: 4'-Methyluridine is a modified nucleoside where a methyl group is introduced at the 4' position of the ribose sugar. This modification is employed in the synthesis of therapeutic oligonucleotides to enhance their properties. Specifically, the 4'-methyl group can increase the nuclease resistance of the resulting oligonucleotide, a crucial attribute for in vivo applications.[1] The modification can also influence the sugar pucker conformation, which in turn affects the duplex stability with target RNA or DNA.[1][2]

Q2: What are the primary challenges associated with the use of 4'-methyluridine phosphoramidite in automated synthesis?

A2: The primary challenge stems from the steric hindrance introduced by the 4'-methyl group.[1] This bulkiness near the 3'-phosphoramidite reaction center can lead to reduced coupling efficiency compared to standard, unmodified phosphoramidites.[3][4] Consequently, this may result in a higher incidence of deletion mutations (n-1 sequences) in the final product. Careful optimization of the synthesis cycle is therefore essential.

Q3: Are there specific deprotection conditions required for oligonucleotides containing 4'-methyluridine?

A3: Generally, standard deprotection protocols can be employed for oligonucleotides containing 4'-methyluridine. However, as with any modified oligonucleotide, the stability of the final product under the chosen deprotection conditions should be verified. The 4'-methyl modification itself is stable to standard deprotection reagents like ammonium (B1175870) hydroxide (B78521) and methylamine.

Q4: How does the 4'-methyl modification affect the thermal stability (Tm) of the resulting oligonucleotide duplex?

A4: The effect of a 4'-modification on thermal stability can be context-dependent, varying with the type of duplex (e.g., DNA/DNA, DNA/RNA) and the specific modification.[2] For some 4'-substituted nucleosides, a mildly destabilizing or stabilizing effect has been observed.[2] It is recommended to perform empirical Tm measurements for your specific sequence.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of oligonucleotides containing 4'-methyluridine.

Problem 1: Low Coupling Efficiency of 4'-Methyluridine Phosphoramidite

  • Symptom: A significant drop in the trityl cation signal after the coupling step for the 4'-methyluridine residue. This leads to a lower overall yield of the full-length oligonucleotide and an increase in n-1 shortmer impurities.

  • Potential Cause: The steric bulk of the 4'-methyl group hinders the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, slowing down the coupling reaction.[1][]

  • Solutions:

    • Increase Coupling Time: Extend the coupling time for the 4'-methyluridine phosphoramidite to allow for complete reaction. A doubling of the standard coupling time is a good starting point.[4]

    • Use a Stronger Activator: Standard activators like 1H-tetrazole may not be sufficiently reactive for sterically hindered phosphoramidites.[3] Consider using more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI).[3][6][7]

    • Increase Phosphoramidite Concentration: A higher concentration of the 4'-methyluridine phosphoramidite solution can help drive the reaction to completion.

    • Ensure Anhydrous Conditions: Water contamination is detrimental to coupling efficiency for all phosphoramidites, but its impact can be more pronounced with less reactive, modified amidites.[8][9] Ensure all reagents and solvents are strictly anhydrous.[8][9]

Problem 2: Formation of Unidentified Side Products

  • Symptom: Appearance of unexpected peaks during HPLC or LC-MS analysis of the crude oligonucleotide.

  • Potential Cause: While the 4'-methyl group itself is relatively stable, side reactions can occur with the phosphoramidite before or during synthesis. This can include hydrolysis of the phosphoramidite due to moisture, or potential side reactions if the nucleobase protecting groups are not fully stable to all synthesis and deprotection conditions.

  • Solutions:

    • Freshly Prepare/Purchase Phosphoramidite: Ensure the 4'-methyluridine phosphoramidite is of high quality and has been stored correctly under inert gas.[8] If possible, use a freshly opened or recently prepared batch.

    • Optimize Deprotection: If side products appear after deprotection, consider milder deprotection conditions or alternative deprotection reagents to minimize degradation of the oligonucleotide.

    • Thorough Purification: Employ stringent purification methods, such as ion-exchange or reverse-phase HPLC, to effectively separate the full-length product from any side products.

Data Summary

Table 1: Activator Recommendations for Sterically Hindered Phosphoramidites

ActivatorTypical ConcentrationRelative Acidity (pKa)Key Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator. May be insufficient for highly hindered amidites.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and provides faster coupling than 1H-Tetrazole.[3][6]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling.[3][6][7] Highly soluble in acetonitrile (B52724).[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 4'-Methyluridine-Containing Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Phosphoramidite Preparation: Dissolve the 4'-methyluridine phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M). Ensure this is done under an inert atmosphere (e.g., argon).

  • Synthesizer Setup:

    • Install the 4'-methyluridine phosphoramidite solution on a dedicated port on the synthesizer.

    • Ensure all other necessary reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and sufficient for the synthesis.

    • For the activator, it is recommended to use 0.25 M ETT or DCI.[3][7]

  • Sequence Programming:

    • Enter the desired oligonucleotide sequence into the synthesizer's software.

    • Create a custom synthesis cycle for the incorporation of the 4'-methyluridine residue. In this custom cycle, increase the coupling wait time to at least double the standard time (e.g., from 60 seconds to 120 seconds).

  • Synthesis Execution:

    • Initiate the synthesis run. The synthesizer will perform the standard four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.

    • Monitor the trityl cation absorbance readings after each deblocking step. A significant drop in absorbance after the 4'-methyluridine coupling step indicates poor coupling efficiency.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.

    • The deprotection is typically carried out at an elevated temperature (e.g., 55 °C) for a specified period (e.g., 8-12 hours).

  • Purification:

    • The crude oligonucleotide solution is dried down and then resuspended in an appropriate buffer.

    • Purification is performed using reverse-phase or ion-exchange HPLC to isolate the full-length product from truncated sequences and other impurities.

    • The purity and identity of the final product should be confirmed by analytical HPLC, mass spectrometry, and/or capillary gel electrophoresis.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Standard Synthesis Cycle cluster_troubleshooting 4'-Methyluridine Considerations Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Phosphoramidite addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Capped failures Oxidation->Deblocking Stable phosphate triester Steric_Hindrance Steric Hindrance at 4'-position Low_Efficiency Potential for Low Coupling Efficiency Steric_Hindrance->Low_Efficiency Low_Efficiency->Coupling Impacts this step

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Troubleshooting_Workflow Start Low Trityl Signal at 4'-MeU Coupling Step Check_Reagents Are phosphoramidite and activator fresh and anhydrous? Start->Check_Reagents Increase_Time Increase Coupling Time (e.g., double the standard time) Check_Reagents->Increase_Time Yes Replace_Reagents Replace with fresh, anhydrous reagents Check_Reagents->Replace_Reagents No Stronger_Activator Use a Stronger Activator (e.g., ETT or DCI) Increase_Time->Stronger_Activator Increase_Conc Increase Phosphoramidite Concentration Stronger_Activator->Increase_Conc Re_evaluate Re-evaluate Synthesis Results Increase_Conc->Re_evaluate Replace_Reagents->Check_Reagents

Caption: Troubleshooting workflow for low coupling efficiency of 4'-methyluridine.

References

Optimizing coupling time for DMTr-4'-Me-U-CED-TBDMS phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this modified phosphoramidite in their oligonucleotide synthesis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is DMTr-4'-Me-U-CED-TBDMS phosphoramidite and what are its potential applications?

This compound is a chemically modified nucleoside phosphoramidite of uridine. The 4'-methyl (4'-Me) modification on the sugar ring introduces conformational rigidity, which can enhance the binding affinity and nuclease resistance of the resulting oligonucleotide. The dimethoxytrityl (DMTr) group is a 5'-hydroxyl protecting group, the cyanoethyl (CED) group protects the phosphite, and the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl. These modifications make it a valuable building block for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.

Q2: The coupling efficiency of this compound is lower than standard phosphoramidites. Is this expected?

Yes, it is expected that sterically hindered phosphoramidites, such as those with a 4'-Me modification, will exhibit lower coupling efficiencies compared to standard DNA or RNA phosphoramidites.[1] The bulky 4'-methyl group can impede the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, slowing down the coupling reaction.[][3] Therefore, optimization of the coupling time is crucial.

Q3: What is the recommended starting coupling time for this modified phosphoramidite?

For sterically hindered phosphoramidites like LNA and scpBNA™, prolonged coupling times of 8 to 12 minutes are often recommended.[1] A good starting point for this compound would be a coupling time in this range. However, the optimal time will depend on your specific synthesizer, reagents, and the sequence being synthesized. It is highly recommended to perform an optimization experiment.

Q4: What activator should I use with this phosphoramidite?

The choice of activator can significantly impact coupling efficiency.[][3][] For sterically hindered phosphoramidites, a more potent activator may be necessary to achieve satisfactory results. Commonly used activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[3][5][6] If you are experiencing low coupling efficiency with a standard activator like 1H-Tetrazole, consider switching to a more reactive one like ETT or DCI.[5][6]

Q5: How can I monitor the coupling efficiency of this modified phosphoramidite during synthesis?

Most modern DNA synthesizers monitor coupling efficiency in real-time by measuring the absorbance of the trityl cation released during the deblocking step.[5] A significant drop in the trityl signal after the introduction of the modified phosphoramidite indicates a low coupling efficiency for that step.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low coupling efficiency with this compound.

Issue: Low Coupling Efficiency

Symptoms:

  • A significant drop in trityl signal after the coupling step for the 4'-Me-U monomer.[5]

  • Analysis of the crude oligonucleotide by HPLC or mass spectrometry shows a high proportion of failure sequences (n-1).[5]

Potential Causes and Solutions:

Potential Cause Recommended Action
Insufficient Coupling Time The 4'-Me group causes steric hindrance, requiring a longer time for the coupling reaction to proceed to completion.[1][][3] Solution: Increase the coupling time for the this compound. Start with a coupling time of 8-12 minutes and optimize from there.[1]
Suboptimal Activator A standard activator may not be sufficiently reactive to promote efficient coupling of this sterically hindered phosphoramidite.[][] Solution: Switch to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[3][5][6] Ensure the activator concentration is optimal.
Reagent Degradation Phosphoramidites and activators are sensitive to moisture and oxidation.[5][7] Degraded reagents will lead to poor coupling efficiency.[5][7] Solution: Ensure all reagents, especially the phosphoramidite and activator solutions, are fresh and anhydrous. Use freshly opened, high-quality anhydrous acetonitrile (B52724) for dissolution.[7]
Instrument Fluidics Issues Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can result in insufficient reagent reaching the synthesis column.[5] Solution: Perform regular maintenance on your DNA synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents.
Secondary Structure of Oligonucleotide The growing oligonucleotide chain may form secondary structures like hairpins, which can hinder the accessibility of the 5'-hydroxyl group.[] Solution: Consider using a higher synthesis temperature for the problematic coupling step if your synthesizer has this capability. This can help to disrupt secondary structures.

Experimental Protocols

Protocol 1: Optimization of Coupling Time

Objective: To determine the optimal coupling time for this compound.

Methodology:

  • Synthesize a short, test oligonucleotide sequence containing the 4'-Me-U modification. A simple sequence such as 5'-T-T-T-T-T-(4'-Me-U)-T-T-T-T-T-3' is suitable.

  • Set up a series of syntheses where the coupling time for the this compound is varied. For example: 4, 6, 8, 10, 12, and 15 minutes. Keep all other synthesis parameters constant.

  • Monitor the stepwise coupling efficiency for each synthesis using the synthesizer's trityl monitor.

  • After synthesis, cleave and deprotect the oligonucleotides.

  • Analyze the crude product from each synthesis by reverse-phase HPLC or UPLC.

  • Compare the chromatograms to determine which coupling time yields the highest percentage of the full-length product.

Coupling Time (min)Stepwise Coupling Efficiency (%) (from Trityl)Full-Length Product (%) (from HPLC)
4
6
8
10
12
15
Protocol 2: Activator Screening

Objective: To evaluate the effect of different activators on the coupling efficiency of this compound.

Methodology:

  • Using the optimized coupling time determined in Protocol 1, synthesize the same test oligonucleotide with different activators.

  • Commonly used activators for comparison are 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). Ensure you are using the recommended concentration for each activator.

  • Monitor the stepwise coupling efficiency via the trityl monitor.

  • Analyze the crude product by reverse-phase HPLC or UPLC.

  • Compare the percentage of the full-length product obtained with each activator to identify the most effective one.

ActivatorActivator Concentration (M)Stepwise Coupling Efficiency (%) (from Trityl)Full-Length Product (%) (from HPLC)
1H-Tetrazole0.45
ETT0.25
DCI0.25

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_time Is Coupling Time Optimized for Sterically Hindered Monomer? start->check_time increase_time Increase Coupling Time (e.g., 8-12 min) check_time->increase_time No check_activator Is an Appropriate Activator Being Used? check_time->check_activator Yes increase_time->check_activator change_activator Switch to a More Potent Activator (e.g., ETT, DCI) check_activator->change_activator No check_reagents Are Reagents Fresh and Anhydrous? check_activator->check_reagents Yes change_activator->check_reagents replace_reagents Use Fresh, Anhydrous Phosphoramidite, Activator, and Acetonitrile check_reagents->replace_reagents No check_instrument Is the Synthesizer Functioning Correctly? check_reagents->check_instrument Yes replace_reagents->check_instrument maintain_instrument Perform Instrument Maintenance (Check for leaks, blockages) check_instrument->maintain_instrument No check_sequence Could Secondary Structure be an Issue? check_instrument->check_sequence Yes maintain_instrument->check_sequence increase_temp Increase Synthesis Temperature (if possible) check_sequence->increase_temp Yes end Coupling Efficiency Improved check_sequence->end No increase_temp->end

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow start Start Optimization protocol1 Protocol 1: Optimize Coupling Time - Synthesize test oligo with varying coupling times - Analyze by Trityl monitoring and HPLC start->protocol1 decision1 Optimal Coupling Time Determined? protocol1->decision1 decision1->protocol1 No, repeat with different time range protocol2 Protocol 2: Screen Activators - Synthesize test oligo with different activators - Use optimal coupling time - Analyze by Trityl monitoring and HPLC decision1->protocol2 Yes decision2 Optimal Activator Identified? protocol2->decision2 decision2->protocol2 No, re-evaluate or consult further end Optimized Conditions Established decision2->end Yes

Caption: Experimental workflow for optimizing coupling conditions.

References

Technical Support Center: Troubleshooting N+1 Species in Mass Spectrometry of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering N+1 species during the mass spectrometry (MS) analysis of synthetic modified oligonucleotides. Here, you will find frequently asked questions, detailed troubleshooting steps, and relevant experimental protocols to help identify and mitigate these impurities.

Frequently Asked Questions (FAQs)

Q1: What is an "N+1" species in the context of modified oligonucleotide analysis?

A: An N+1 species, also referred to as an "extended" or "longmer" sequence, is a product-related impurity that is one nucleotide longer than the intended full-length oligonucleotide (FLP).[1][2] It arises during solid-phase synthesis when an additional phosphoramidite (B1245037) monomer is incorrectly added to the growing chain.[1] This results in a molecule with a higher molecular weight than the target product, which is readily detectable by mass spectrometry.

Q2: What are the primary causes of N+1 species during oligonucleotide synthesis?

A: N+1 impurities primarily stem from issues during the automated solid-phase synthesis cycle. A key cause is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer before it is coupled to the growing oligonucleotide chain.[3] This can be triggered by overly acidic activators. The deprotected monomer can then react with another activated monomer in solution, forming a dimer that gets incorporated into the sequence, leading to an N+1 impurity.[3] This issue is particularly noted with dG phosphoramidites, which are more susceptible to detritylation.[3]

Another contributing factor is the quality of the phosphoramidite starting materials.[][5] Even trace amounts of reactive impurities in the phosphoramidites can lead to the formation of N+1 and other modified species, as these impurities can be incorporated into the oligonucleotide chain during synthesis.[5][6]

Q3: How can I confirm the presence of an N+1 species using mass spectrometry?

A: Mass spectrometry is the definitive tool for identifying N+1 species.[7] In the mass spectrum, the N+1 impurity will appear as a distinct peak with a higher mass-to-charge (m/z) ratio than the main peak of the full-length product. The mass difference between the FLP and the N+1 peak should correspond to the mass of the extra nucleotide that was added. You can confirm this by comparing the observed mass difference to the calculated molecular weights of the four standard (or modified) nucleoside monophosphates used in your synthesis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this analysis, as it separates the impurities chromatographically before MS detection, aiding in both identification and quantification.[8][9]

Q4: My mass spectrum shows a peak at M+53 Da. Is this an N+1 species?

A: A peak with a mass 53 Da higher than the target oligonucleotide is likely not a canonical N+1 impurity, but rather a different type of modification. This specific mass addition is characteristic of cyanoethylation (+53 Da), which can occur at the N3 position of thymidine (B127349) during the final ammonia (B1221849) deprotection step.[3] Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can react with thymine (B56734) bases, resulting in this modification.[3][10] While it increases the mass, it is considered a modification of the full-length product rather than the addition of a full nucleotide.

Q5: What are the key troubleshooting steps to reduce N+1 impurities at the synthesis stage?

A: To minimize the formation of N+1 species, focus on optimizing the synthesis conditions:

  • Phosphoramidite Quality: Ensure the use of high-purity phosphoramidites (≥99%) to prevent the introduction of reactive impurities.[5][11]

  • Activator Choice: For sequences prone to N+1 formation (e.g., those with multiple G residues), consider using a less acidic activator than standard tetrazole to minimize premature detritylation of the phosphoramidite in solution.[3]

  • Coupling Conditions: Optimize coupling times and reagent concentrations to ensure efficient reaction kinetics, reducing the opportunity for side reactions.

  • Capping Efficiency: While primarily aimed at preventing N-1 species, a highly efficient capping step is crucial for overall synthesis fidelity.[3] Incomplete capping can allow unreacted chains to participate in subsequent cycles, complicating the impurity profile.[12]

Troubleshooting and Analysis Workflow

The following diagram outlines a logical workflow for identifying and addressing N+1 species observed in your mass spectrometry data.

G cluster_0 Observation & Initial Analysis cluster_1 Identification of Impurity cluster_2 Actionable Steps A N+1 Peak Observed in Mass Spec B Calculate Mass Difference (Observed Peak - Expected FLP) A->B C Does Mass Difference Match a Nucleotide Monophosphate? B->C D Potential N+1 Impurity (e.g., +dG, +dA, etc.) C->D  Yes E Other Modification (e.g., +53 Da = Cyanoethylation) C->E  No F Review Synthesis Protocol: - Check Activator Acidity - Verify Phosphoramidite Quality - Confirm Coupling Times D->F G Optimize Purification: - Ion-Exchange HPLC - High-Resolution RP-HPLC D->G H For Cyanoethylation: - Increase Ammonia Volume During Deprotection - Use AMA Deprotection E->H

Caption: Troubleshooting workflow for N+1 species in oligonucleotide analysis.

Quantitative Data Summary

When an N+1 species is detected, the mass difference between it and the full-length product (FLP) is the key identifier. The table below lists the expected mass additions for common DNA and modified RNA nucleoside monophosphates.

Nucleotide AdditionModification TypeAverage Molecular Weight ( g/mol ) of Added Monophosphate
Deoxyadenosine (dA)DNA313.21
Deoxyguanosine (dG)DNA329.21
Deoxycytidine (dC)DNA289.18
Thymidine (T)DNA304.20
Adenosine (rA)RNA329.21
Guanosine (rG)RNA345.21
Cytidine (rC)RNA305.18
Uridine (rU)RNA306.17
2'-O-Methyl AdenosineModified RNA343.24
2'-O-Methyl GuanosineModified RNA359.24
2'-O-Methyl CytidineModified RNA319.21
2'-O-Methyl UridineModified RNA320.20

Note: The exact mass will vary slightly based on isotopic distribution. The values represent the addition of the nucleoside monophosphate within the oligonucleotide chain.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Analysis

This is a general protocol for the analytical separation of a crude oligonucleotide sample to identify N+1 and other impurities.

Objective: To separate the full-length product from shorter (N-1) and longer (N+1) species.

Materials:

  • HPLC System: A binary pump system with a UV detector and autosampler.

  • Column: A reversed-phase C18 column suitable for oligonucleotides (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 5-10 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 5-10 mM Triethylamine (TEA) in methanol (B129727) or acetonitrile.[9]

  • Sample: Crude, deprotected oligonucleotide dissolved in water or Mobile Phase A.

Methodology:

  • System Preparation: Equilibrate the HPLC system and column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject 5-10 µL of the dissolved oligonucleotide sample (concentration approx. 10-20 µM).

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% B to 65% B over 15-20 minutes. The hydrophobic interaction with the C18 stationary phase, mediated by the ion-pairing reagent, separates oligonucleotides primarily by length.[13]

  • Detection: Monitor the column eluent using a UV detector at 260 nm.

  • Data Analysis: Analyze the resulting chromatogram. Impurities such as N-1 species will typically elute slightly earlier than the main FLP peak, while N+1 species will elute slightly later. The collected fractions can then be analyzed by ESI-MS for mass confirmation.

Protocol 2: Purification via Anion-Exchange Chromatography (AEX)

Anion-exchange chromatography is a powerful method for purifying oligonucleotides and removing length-based impurities like N+1 species.[14]

Objective: To purify the full-length oligonucleotide from N+1 and N-1 impurities based on charge differences.

Materials:

  • Chromatography System: FPLC or HPLC system.

  • Column: A strong anion-exchange column (e.g., a quaternary ammonium-based resin).[14]

  • Mobile Phase A (Binding Buffer): Low salt buffer, e.g., 20 mM Tris-HCl, pH 8.0-9.0.

  • Mobile Phase B (Elution Buffer): High salt buffer, e.g., 20 mM Tris-HCl, 1.0-2.0 M NaCl, pH 8.0-9.0.[14]

  • Sample: Crude, deprotected oligonucleotide.

Methodology:

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A.

  • Sample Loading: Load the oligonucleotide sample onto the column at a low flow rate. The negatively charged phosphate (B84403) backbone of the oligonucleotides will bind to the positively charged resin.

  • Washing: Wash the column with several column volumes of Mobile Phase A to remove any unbound impurities.

  • Gradient Elution: Apply a linear salt gradient by increasing the percentage of Mobile Phase B. Oligonucleotides will elute based on their total negative charge, which is proportional to their length. Shorter sequences (N-1) will elute first, followed by the full-length product, and then the longer N+1 species.[14]

  • Fraction Collection: Collect fractions across the elution peak corresponding to the full-length product.

  • Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity. The purified pool should show a significant reduction or complete removal of the N+1 peak.[14]

References

Technical Support Center: Improving the Yield of 4'-Methyluridine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of 4'-methyluridine modified RNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and quality of their in vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)

Q1: What is 4'-methyluridine and why is it used in RNA synthesis?

4'-methyluridine is a chemically modified nucleoside, an analog of uridine (B1682114). Its incorporation into RNA molecules can enhance their therapeutic properties, such as increasing stability against degradation by nucleases and potentially modulating the innate immune response to the synthetic RNA.

Q2: What is a typical expected yield for 4'-methyluridine modified RNA from an in vitro transcription (IVT) reaction?

The yield of modified RNA can vary significantly based on the specific sequence, the length of the transcript, and the optimization of the IVT reaction conditions. One study reported an overall yield of approximately 10% for a 4-O-methyluridine-RNA oligomer after synthesis and purification.[1] However, yields for longer transcripts like mRNA can be significantly higher, often in the range of milligrams of RNA per milliliter of reaction volume, with proper optimization.

Q3: How does the incorporation of 4'-methyluridine affect the activity of T7 RNA polymerase?

Modified nucleotides can sometimes be incorporated less efficiently by RNA polymerases compared to their natural counterparts. This can potentially lead to a decrease in the overall yield of the transcription reaction. The specific kinetics of T7 RNA polymerase with 4'-methyluridine triphosphate have not been extensively published, but it is a common observation that modifications to the ribose sugar can influence polymerase activity. It may be necessary to use a higher concentration of the modified NTP or to screen different T7 RNA polymerase variants to find one with optimal activity for this specific modification.

Q4: What are the most critical parameters to optimize in an IVT reaction to improve the yield of 4'-methyluridine modified RNA?

The most critical parameters for optimizing IVT yield are the concentrations of magnesium ions (Mg²⁺) and nucleotide triphosphates (NTPs). The ratio between Mg²⁺ and total NTPs is a key factor influencing the efficiency of the reaction.[2][3] Other important factors include the quality and concentration of the DNA template, the concentration of T7 RNA polymerase, and the reaction temperature and incubation time.

Q5: What are dsRNA byproducts and how can they be removed?

Double-stranded RNA (dsRNA) is a common byproduct of IVT reactions that can trigger an unwanted immune response in cells. The formation of dsRNA can be influenced by the specific RNA sequence and the reaction conditions. Purification methods such as HPLC are effective at removing dsRNA and other impurities from the final RNA product, leading to a higher quality and safer therapeutic.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4'-methyluridine modified RNA and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No RNA Yield Poor quality or incorrect concentration of DNA template. Ensure the DNA template is high quality, linear, and free of contaminants. Verify the concentration using a reliable method. Consider increasing the template amount in the reaction.[5]
Inactive T7 RNA Polymerase. Use a fresh aliquot of a reputable, high-quality T7 RNA polymerase. Test the enzyme with a control template known to give a good yield.
Suboptimal reaction conditions. Systematically optimize the concentrations of Mg²⁺ and NTPs. The optimal Mg²⁺ concentration is often dependent on the total NTP concentration.[2][3] Also, optimize the reaction temperature and incubation time.
RNase contamination. Maintain a sterile and RNase-free environment. Use RNase inhibitors in your reaction.[6][7]
Presence of Abortive or Truncated Transcripts Inefficient incorporation of 4'-methyluridine triphosphate. Increase the concentration of 4'-methyluridine triphosphate relative to the other NTPs. Screen different mutants of T7 RNA polymerase that may have higher efficiency for modified nucleotides.
Premature termination of transcription. For GC-rich templates, consider lowering the reaction temperature to 30°C to reduce the formation of strong secondary structures in the DNA template or nascent RNA that can cause the polymerase to stall.[6]
High Levels of dsRNA Byproducts Inherent property of the RNA sequence. Some sequences are more prone to forming dsRNA. While difficult to change, optimizing reaction conditions can sometimes mitigate this.
Suboptimal IVT conditions. Fine-tuning the Mg²⁺ and NTP concentrations can sometimes reduce the formation of dsRNA.
Inefficient purification. Employ a robust purification method such as HPLC to effectively remove dsRNA from your final product.
RNA is Degraded RNase contamination. Ensure all reagents, equipment, and your workspace are RNase-free. Use RNase inhibitors.
Improper storage. Store purified RNA at -80°C in an RNase-free buffer.

Quantitative Data on IVT Optimization

While specific quantitative data for the yield of 4'-methyluridine modified RNA under varying conditions is limited, the following tables provide data for unmodified and other modified RNAs to illustrate the impact of key reaction parameters. This information can serve as a guide for optimizing your experiments.

Table 1: Impact of Total Nucleotide and Mg²⁺ Concentration on mRNA Yield

Total NTP Concentration (mM of each)Mg²⁺ Concentration (mM)mRNA Yield (mg/mL)
440.17
10102.09
20204.06
30305.38
40409.07
50503.28
Data adapted from a study on a 1.1 kb mRNA construct with a 1:1 ratio of Mg²⁺ to total NTPs.[2]

Table 2: Influence of Mg²⁺ and NTP Concentrations on saRNA Yield

Mg²⁺ Concentration (mM)NTP Concentration (mM of each)Relative RNA Yield
755Moderate
7510High
7520Plateau/Slight Decrease
Qualitative summary based on a study optimizing self-amplifying RNA (saRNA) production. The highest yield was achieved with 75 mM Mg²⁺ and 10 mM of each NTP.[3][8]

Experimental Protocols

Protocol 1: In Vitro Transcription of 4'-Methyluridine Modified RNA

This is a general protocol and should be optimized for your specific RNA sequence and length.

  • Thaw Reagents: Thaw the following reagents on ice:

    • 10x Transcription Buffer (typically contains Tris-HCl, DTT, spermidine)

    • ATP, CTP, GTP solution (e.g., 100 mM each)

    • 4'-methyluridine triphosphate solution (e.g., 100 mM)

    • Linearized DNA template (0.5-1.0 µg/µL)

    • T7 RNA Polymerase

    • RNase Inhibitor

    • Nuclease-free water

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed. The final volume is typically 20 µL, but can be scaled up.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterX µL-
10x Transcription Buffer2 µL1x
ATP, CTP, GTP mix (25 mM each)2 µL2.5 mM each
4'-methyluridine-5'-triphosphate (25 mM)2 µL2.5 mM
Linearized DNA template (1 µg)X µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • Purification: Proceed with RNA purification using a column-based kit or HPLC for higher purity.

Protocol 2: HPLC Purification of Modified RNA

This protocol provides a general guideline for purifying modified RNA using ion-pair reversed-phase HPLC.

  • Equipment and Reagents:

    • HPLC system with a UV detector

    • Reverse-phase column suitable for oligonucleotide purification (e.g., C18)

    • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)

    • Mobile Phase B: Acetonitrile

    • Nuclease-free water

  • Sample Preparation: Resuspend the crude IVT reaction product in nuclease-free water or Mobile Phase A.

  • HPLC Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the RNA using a linear gradient of increasing Mobile Phase B concentration. The exact gradient will need to be optimized based on the length and modification of your RNA.

    • Monitor the elution profile at 260 nm. The full-length RNA product should elute as a major peak.

    • Collect the fractions corresponding to the main RNA peak.

  • Desalting and Concentration:

    • Pool the collected fractions.

    • Remove the organic solvent and desalt the RNA using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography.

    • Resuspend the purified RNA in a nuclease-free buffer and quantify its concentration.

Visualizations

IVT_Workflow Figure 1: In Vitro Transcription Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC template Linearized DNA Template ivt In Vitro Transcription (37°C, 2-4 hours) template->ivt reagents NTPs (including 4'-Me-UTP) Buffer, T7 Polymerase reagents->ivt dnase DNase I Treatment ivt->dnase purify RNA Purification (e.g., HPLC) dnase->purify qc Quality Control (Gel, Spectrophotometry) purify->qc final_product Purified 4'-Me-U Modified RNA qc->final_product

Caption: A general workflow for the synthesis and purification of 4'-methyluridine modified RNA.

Troubleshooting_Logic Figure 2: Troubleshooting Low IVT Yield start Low/No RNA Yield check_template Check DNA Template (Quality & Concentration) start->check_template check_enzyme Check T7 Polymerase (Activity with Control) start->check_enzyme optimize_rxn Optimize Reaction (Mg2+, NTPs, Temp.) start->optimize_rxn check_rnase Check for RNase Contamination start->check_rnase solution_template Use High-Quality Template Increase Concentration check_template->solution_template solution_enzyme Use Fresh/Active Enzyme check_enzyme->solution_enzyme solution_rxn Perform Titration Experiments optimize_rxn->solution_rxn solution_rnase Use RNase-free Technique Add RNase Inhibitor check_rnase->solution_rnase

Caption: A decision tree for troubleshooting low yield in 4'-methyluridine modified RNA synthesis.

References

Avoiding premature desilylation during RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid premature desilylation during RNA synthesis, a critical step for ensuring high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is premature desilylation and why is it a problem in RNA synthesis?

A1: Premature desilylation is the unintended removal of the silyl (B83357) protecting group from the 2'-hydroxyl position of the ribonucleoside monomers during solid-phase RNA synthesis. This is problematic because the exposed 2'-hydroxyl group can lead to phosphodiester chain cleavage and 3'- to 2'-phosphate migration, particularly during the basic conditions required for removing the nucleobase protecting groups.[1][2] These side reactions result in a lower yield and reduced purity of the desired full-length RNA oligonucleotide.[2]

Q2: What are the primary causes of premature desilylation?

A2: The leading cause of premature desilylation is the use of harsh basic conditions, such as concentrated aqueous ammonium (B1175870) hydroxide (B78521), to remove the protecting groups from the nucleobases.[1] The commonly used tert-butyldimethylsilyl (TBDMS) protecting group is not completely stable under these conditions and can be partially cleaved.[1][2] The duration and temperature of the deprotection step also play a significant role.

Q3: How can I prevent premature desilylation during the base deprotection step?

A3: To prevent premature desilylation, you can:

  • Use Milder Deprotection Reagents: Instead of standard aqueous ammonia (B1221849), consider using anhydrous alcoholic ammonia (methanolic or ethanolic ammonia) or a mixture of ammonium hydroxide and ethanol (B145695) (e.g., 3:1 v/v).[1] Commercially available reagents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) or EMAM (ethanolic methylamine) are also effective.[3]

  • Employ Base-Labile Protecting Groups: Utilize more labile protecting groups for the exocyclic amines of the nucleobases, such as phenoxyacetyl (Pac) for A and G, and acetyl (Ac) for C.[1][2] These groups can be removed under milder conditions, reducing the exposure time of the silyl group to the basic reagent.

  • Optimize Deprotection Time and Temperature: Carefully follow the recommended deprotection times and temperatures for the specific reagents and protecting groups you are using. Shorter deprotection times at lower temperatures can help minimize silyl group loss.

Q4: Are there alternative 2'-hydroxyl protecting groups that are more robust?

A4: Yes, several alternative 2'-hydroxyl protecting groups offer enhanced stability against premature cleavage:

  • 2-O-Triisopropylsilyloxymethyl (TOM): This protecting group is more stable to basic conditions than TBDMS and can be removed with tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[2] The spacer between the silyl group and the 2'-oxygen also reduces steric hindrance during coupling.[2]

  • 2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE group is stable to the conditions of oligonucleotide synthesis and is removed under mildly acidic conditions, offering an orthogonal deprotection strategy.[2][4][5]

Q5: What is the role of fluoride reagents in the final deprotection step?

A5: Fluoride reagents are used for the final, intentional removal of the 2'-silyl protecting groups after the base protecting groups have been cleaved. Common fluoride sources include tetrabutylammonium fluoride (TBAF) and triethylamine (B128534) trihydrofluoride (TEA·3HF).[3][6] These reagents are highly selective for silicon and effectively cleave the silyl ether bond without damaging the RNA backbone.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to premature desilylation.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of full-length RNA product Premature desilylation leading to chain cleavage.- Switch to milder base deprotection conditions (e.g., AMA, ethanolic ammonia).[1][3] - Use base-labile protecting groups on the nucleobases to shorten deprotection time.[1][2] - Consider using a more robust 2'-hydroxyl protecting group like TOM or ACE.[2][5]
Presence of shorter RNA fragments in final product (confirmed by gel electrophoresis or HPLC) Significant chain cleavage due to premature desilylation.- Verify the composition and freshness of your deprotection solution. Aqueous ammonia solutions can lose potency.[3] - Optimize deprotection time and temperature; avoid prolonged heating. - Ensure complete removal of the cyanoethyl phosphate (B84403) protecting groups before final cleavage and deprotection.
Incomplete removal of 2'-silyl groups in the final deprotection step Inefficient desilylation reagent.- Check the water content of your TBAF reagent; it should be ≤ 5% for efficient desilylation of pyrimidines.[7] Use molecular sieves to dry the reagent if necessary.[7] - Ensure you are using the correct solvent for your fluoride reagent (e.g., THF for TBAF, DMSO for TEA·3HF).[2][3] - Increase the reaction time or temperature for the fluoride deprotection step as recommended by the protocol.
RNA degradation after final deprotection RNase contamination.- Use sterile, RNase-free labware, reagents, and water throughout the synthesis and deprotection process.[2] - Wear gloves at all times when handling RNA.

Experimental Protocols

Protocol 1: Base Deprotection using Ammonium Hydroxide/Methylamine (AMA)

  • Cleavage from Support: After synthesis, remove the column from the synthesizer and dry the support material with a stream of argon or by air drying.

  • Prepare AMA Solution: Prepare a fresh 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Deprotection: Add 1.5 mL of the AMA solution to the vial containing the support-bound oligonucleotide.

  • Incubation: Seal the vial tightly and heat at 65°C for 10 minutes.[3]

  • Cooling and Transfer: Cool the vial to room temperature before opening. Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.

Protocol 2: 2'-Silyl Group Removal using Triethylamine Trihydrofluoride (TEA·3HF)

  • Sample Preparation: After base deprotection and removal of the supernatant, evaporate the solvent to obtain the dried oligonucleotide.

  • Dissolution: Re-dissolve the oligonucleotide pellet in 100 µL of anhydrous dimethylsulfoxide (DMSO). Gentle heating at 65°C for a few minutes may be necessary to fully dissolve the oligo.[3]

  • Deprotection Cocktail: Add 125 µL of TEA·3HF to the DMSO solution, mix well.[3]

  • Incubation: Heat the mixture at 65°C for 2.5 hours.[3]

  • Post-Deprotection: The RNA is now fully deprotected and can be purified by methods such as precipitation, HPLC, or cartridge purification.

Data Presentation

Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups

Protecting GroupAbbreviationStability to BaseCleavage ConditionsKey Advantages
tert-ButyldimethylsilylTBDMSModerateFluoride ion (TBAF, TEA·3HF)[3][6]Widely used, commercially available monomers[1]
2-O-TriisopropylsilyloxymethylTOMHighFluoride ion (TBAF)[2]More stable to base than TBDMS, reduces steric hindrance[2]
2'-bis(2-Acetoxyethoxy)methylACEHighMildly acidic conditions (pH 3.8)[2][5]Orthogonal deprotection strategy, high yields[5][8]

Table 2: Recommended Conditions for Silyl Group Removal

ReagentSolventTemperatureTimeNotes
Tetrabutylammonium Fluoride (1M)Tetrahydrofuran (THF)Room Temperature8 - 24 hoursWater content should be low (<5%)[7]
Triethylamine TrihydrofluorideDimethylsulfoxide (DMSO)65°C2.5 hours[3]Compatible with cartridge purification[3]
Ammonium FluorideNot specifiedNot specifiedNot specifiedApplicable for fully protected "RNA only" substrates[6]
Potassium FluorideNot specifiedNot specifiedNot specifiedApplicable for "mixed RNA/non-RNA" substrates[6]

Visualizations

Premature_Desilylation_Pathway cluster_synthesis Solid-Phase Synthesis cluster_deprotection Base Deprotection cluster_consequences Consequences Protected_RNA RNA with 2'-TBDMS and Base Protecting Groups Aqueous_Ammonia Aqueous NH4OH Protected_RNA->Aqueous_Ammonia Treatment Premature_Desilylation Premature Desilylation Aqueous_Ammonia->Premature_Desilylation Exposed_2OH Exposed 2'-OH Premature_Desilylation->Exposed_2OH Chain_Cleavage Chain Cleavage Exposed_2OH->Chain_Cleavage Phosphate_Migration 3'-2' Phosphate Migration Exposed_2OH->Phosphate_Migration Troubleshooting_Workflow start Low Yield of Full-Length RNA check_deprotection Review Base Deprotection Conditions start->check_deprotection harsh_conditions Harsh Conditions (e.g., aq. NH4OH)? check_deprotection->harsh_conditions mild_deprotection Use Milder Reagents (AMA, Ethanolic NH3) harsh_conditions->mild_deprotection Yes check_pg Review Protecting Groups harsh_conditions->check_pg No analyze_purity Analyze Purity (HPLC, PAGE) mild_deprotection->analyze_purity labile_pg Use Base-Labile Protecting Groups check_pg->labile_pg Standard PGs alternative_2oh_pg Consider Alternative 2'-OH Protecting Group (TOM, ACE) check_pg->alternative_2oh_pg Persistent Issue labile_pg->analyze_purity alternative_2oh_pg->analyze_purity

References

Technical Support Center: Modified Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the degradation of modified oligonucleotides during the deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the main steps in oligonucleotide deprotection?

A1: Oligonucleotide deprotection is a three-part process:

  • Cleavage: The oligonucleotide is cleaved from the solid support on which it was synthesized.

  • Phosphate (B84403) Deprotection: The protecting groups (typically cyanoethyl groups) are removed from the phosphate or phosphorothioate (B77711) backbone.[1][2][3]

  • Base Deprotection: The protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and any modifiers are removed.[1][2][3] These steps can sometimes be performed concurrently.[4]

Q2: What are the common causes of oligonucleotide degradation during deprotection?

A2: Degradation can be caused by several factors:

  • Harsh basic conditions: Standard deprotection reagents like ammonium (B1175870) hydroxide (B78521) can degrade sensitive modifications.[4][5]

  • Inappropriate deprotection strategy: Using a standard deprotection protocol for an oligo with sensitive modifications (like dyes or certain base analogs) can lead to their degradation.[1][4][6]

  • Side reactions: Undesirable chemical reactions such as depurination (loss of a purine (B94841) base), deamination, or backbone cleavage can occur.[7]

  • Incomplete deprotection: Residual protecting groups can affect the oligo's performance and may be misinterpreted as degradation products.[8]

  • Water content in reagents: For certain steps, like the removal of silyl (B83357) protecting groups with TBAF, excessive water can significantly slow down the reaction, leading to incomplete deprotection.[5]

Q3: How can I tell if my modified oligonucleotide has degraded?

A3: Degradation can be detected using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and anion-exchange (AX-HPLC) can separate the target oligonucleotide from degradation products, which often appear as additional peaks in the chromatogram.[7][9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can identify the molecular weights of the products. Degradation products will have lower molecular weights than the full-length, correctly deprotected oligonucleotide.[7][9]

  • Polyacrylamide Gel Electrophoresis (PAGE): This method can separate oligonucleotides based on size, revealing shorter degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of modified oligonucleotides.

Issue 1: Degradation of Base-Labile Modifications (e.g., Dyes, Methylphosphonates)
  • Symptom: Low yield of the final product, presence of unexpected peaks in HPLC analysis, or incorrect mass in MS analysis.

  • Cause: The modification is sensitive to the strong basic conditions of standard deprotection protocols (e.g., concentrated ammonium hydroxide at elevated temperatures).[4][5] Methylphosphonate backbones, for instance, are known to be very sensitive to base.[5]

  • Solution:

    • Use a milder deprotection strategy. Options include "UltraMILD" deprotection using potassium carbonate in methanol (B129727) or "UltraFAST" deprotection with AMA (a mixture of ammonium hydroxide and methylamine) at lower temperatures or for shorter durations.[1][3][8]

    • Select appropriate protecting groups during synthesis. Using monomers with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for gentler deprotection conditions.[1][4][6]

Deprotection Strategy Decision Workflow

Deprotection_Strategy start Start: Review Oligo Components is_sensitive Are there any base-sensitive modifications (dyes, etc.)? start->is_sensitive is_rna Does the oligo contain RNA? is_sensitive->is_rna No mild Mild/UltraMILD Deprotection (e.g., K2CO3/MeOH or AMA at low temp) is_sensitive->mild Yes standard Standard Deprotection (e.g., NH4OH, 55°C) is_rna->standard No rna_deprotection Two-Step Deprotection: 1. Base/Phosphate Deprotection 2. 2'-OH Deprotection (e.g., TBAF, TEA.3HF) is_rna->rna_deprotection Yes end End: Purify and Analyze standard->end mild->end rna_deprotection->end RNA_Deprotection_Workflow start Start: Synthesized RNA on Solid Support step1 Step 1: Cleavage and Base/Phosphate Deprotection (e.g., AMA or NH4OH/EtOH) start->step1 step2 Step 2: Removal of 2'-OH Silyl Protecting Group (e.g., TBAF or TEA.3HF in anhydrous DMSO) step1->step2 step3 Step 3: Desalting and Purification (e.g., Ethanol Precipitation, HPLC) step2->step3 end End: Purified, Deprotected RNA step3->end

References

Technical Support Center: Phosphoramidite Stability and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of water content on phosphoramidite (B1245037) stability. Find troubleshooting advice, frequently asked questions, and best practices to ensure the success of your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why are phosphoramidites so sensitive to moisture?

A: Phosphoramidites are highly susceptible to hydrolysis, which is a chemical reaction with water.[1] The phosphorus (III) center in a phosphoramidite is highly reactive and readily attacked by nucleophiles, such as the oxygen atom in water. This reaction leads to the degradation of the phosphoramidite into products that are inactive in the oligonucleotide synthesis coupling step, ultimately reducing the yield and purity of the final product.[1][2]

Q2: What is the primary degradation pathway for phosphoramidites in the presence of water?

A: The main degradation pathway is hydrolysis. In this process, the phosphoramidite reacts with water to form a corresponding H-phosphonate derivative.[1][3] This H-phosphonate is not active in the coupling reaction during oligonucleotide synthesis, which leads to lower synthesis yields.[1] Another potential degradation pathway is oxidation of the P(III) center to P(V), which can also be exacerbated by the presence of water.[4]

Q3: What are the visible signs of phosphoramidite degradation in a synthesis experiment?

A: The primary indicators of phosphoramidite degradation during oligonucleotide synthesis are:

  • Low Coupling Efficiency: A significant drop in the efficiency of the coupling step for each nucleotide addition.[1][5]

  • Low Overall Yield: The final yield of the full-length oligonucleotide is substantially lower than expected.[1]

  • High Percentage of n-1 Shortmers: Analysis of the crude product (e.g., by HPLC or PAGE) will show a high proportion of sequences that are missing one nucleotide, known as "n-1 shortmers".[1]

Q4: What is the acceptable level of water in solvents used for phosphoramidite solutions?

A: To maintain the stability and reactivity of phosphoramidites, all solvents, especially acetonitrile (B52724), must be anhydrous. The recommended water content is below 30 ppm, with a preference for 10 ppm or less.[6] Using fresh, high-quality anhydrous acetonitrile is crucial for successful synthesis.[1][7]

Q5: How does the stability of different nucleoside phosphoramidites compare in the presence of water?

A: The stability of phosphoramidites in the presence of water varies depending on the nucleobase. Generally, the order of stability is dT, dC > dA >> dG.[3][8] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation.[2][3] The rate of hydrolysis is also influenced by the protecting group on the exocyclic amine of the nucleobase.[2]

Q6: What are the best practices for storing and handling phosphoramidites to prevent moisture contamination?

A: Proper storage and handling are critical for preserving phosphoramidite integrity:

  • Storage: Solid phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][9]

  • Handling: Always handle solid phosphoramidites and their solutions under an inert atmosphere.[1] Use septum-sealed bottles and syringes flushed with inert gas for all transfers to avoid exposure to atmospheric moisture.[1][7]

  • Solutions: When preparing phosphoramidite solutions, use fresh anhydrous acetonitrile.[7] It is also recommended to add molecular sieves (3 Å) to the dissolved amidite to scavenge any residual moisture.[1][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments related to phosphoramidite instability.

Issue 1: Low Coupling Efficiency and/or High Levels of n-1 Shortmers
  • Symptom: The overall yield of your synthesized oligonucleotide is low, and analytical results show a significant peak corresponding to the n-1 product.

  • Possible Cause: This is a classic sign of phosphoramidite degradation due to moisture contamination. The presence of water in your reagents or on the synthesizer lines is deactivating the phosphoramidites before they can couple to the growing oligonucleotide chain.[1][5]

  • Solution:

    • Verify Solvent Water Content: Use a titration device, such as a Karl Fischer titrator, to confirm that the water content in your acetonitrile is below 30 ppm, and preferably below 10 ppm.[6]

    • Use Fresh Reagents: Replace the acetonitrile and activator solutions on your synthesizer with fresh, anhydrous bottles.[1][5]

    • Check Phosphoramidite Solutions: If the phosphoramidite solutions have been on the synthesizer for an extended period, they may have absorbed moisture. Prepare fresh solutions from solid phosphoramidite.

    • Inert Atmosphere: Ensure all reagent transfers are performed under a dry, inert atmosphere (argon or nitrogen). Purge synthesizer lines thoroughly.[1]

    • Molecular Sieves: Add a layer of high-quality 3 Å molecular sieves to your phosphoramidite and activator vials and allow them to sit overnight to remove residual moisture.[1][6]

Issue 2: Unexpected Mass Modifications in Final Product
  • Symptom: Mass spectrometry analysis of your final oligonucleotide shows unexpected adducts, such as a +53 Da modification.

  • Possible Cause: This can be due to a degradation pathway involving the elimination of acrylonitrile (B1666552) from the cyanoethyl protecting group. The highly reactive acrylonitrile can then form adducts with the nucleobases, particularly thymine.[1] This degradation can be accelerated by the presence of water and other impurities.

  • Solution:

    • Use High-Purity Phosphoramidites: Ensure you are using high-quality phosphoramidites that have been stored correctly to minimize the presence of degradation byproducts.[1]

    • Follow Anhydrous Protocols: Strictly adhere to anhydrous handling techniques for all reagents and solvents to minimize side reactions.

    • Optimize Synthesis Cycle: In some cases, adjusting coupling times or other synthesis parameters may help to minimize the formation of adducts.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Water Content in Solvents for Oligonucleotide Synthesis

Solvent/ReagentRecommended Maximum Water Content (ppm)Optimal Water Content (ppm)Reference(s)
Acetonitrile (for dilution)< 30≤ 10[1][6]
Acetonitrile (on synthesizer)< 25-3010-15 or lower[5][6][7]

Table 2: Relative Stability of Standard Deoxynucleoside Phosphoramidites to Hydrolysis

PhosphoramiditeRelative StabilitySusceptibility to DegradationReference(s)
dT HighLow[3]
dC HighLow[3]
dA MediumMedium[3]
dG LowVery High[2][3][8]
Experimental Protocol: Preparation of Anhydrous Phosphoramidite Solution

This protocol outlines the steps for dissolving a solid phosphoramidite to minimize water contamination.

Materials:

  • Vial of solid phosphoramidite

  • Septum-sealed bottle of anhydrous acetonitrile (<10 ppm water)

  • Dry, inert gas source (Argon or Nitrogen) with tubing and needle

  • Oven-dried glass syringe or fresh disposable syringe

  • Clean, dry destination vial compatible with your synthesizer, with a septum cap

  • Activated 3 Å molecular sieves (optional, but recommended)

Procedure:

  • Prepare Inert Atmosphere: Purge the destination vial with dry argon or nitrogen for several minutes.

  • Equilibrate Phosphoramidite: Allow the vial of solid phosphoramidite to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Transfer Solvent: Using a fresh or oven-dried syringe, puncture the septum of the anhydrous acetonitrile bottle. Draw up the required volume of solvent to achieve the desired concentration (typically 0.05 M to 0.1 M).[6]

  • Dissolve Phosphoramidite: Carefully inject the anhydrous acetonitrile through the septum of the phosphoramidite vial.[7]

  • Mix Gently: Swirl the vial gently until the phosphoramidite is completely dissolved. Avoid vigorous shaking. For more viscous or oily phosphoramidites, this may take several minutes.[7]

  • Add Molecular Sieves (Optional): For maximum protection, quickly open the vial and add a single layer of activated 3 Å molecular sieves. Immediately reseal the vial.

  • Equilibrate: Allow the solution to stand overnight. This will help the sieves to effectively scavenge any trace amounts of water.[6]

  • Transfer to Synthesizer: The prepared solution is now ready to be placed on the DNA synthesizer.

Visualizations

Hydrolysis_Pathway Phosphoramidite Phosphoramidite (P-III, Active) H_Phosphonate H-Phosphonate (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O (Water) Water->H_Phosphonate Coupling_Failure Coupling Failure (n-1 shortmer) H_Phosphonate->Coupling_Failure

Caption: Hydrolysis pathway of a phosphoramidite due to water contamination.

Troubleshooting_Workflow Start Start: Low Coupling Efficiency Observed Check_Solvent Check Water Content of Acetonitrile Start->Check_Solvent Replace_Solvents Replace All Synthesizer Reagents with Fresh, Anhydrous Stock Check_Solvent->Replace_Solvents > 30 ppm Prepare_Amidite Prepare Fresh Amidite Solution Under Inert Atmosphere Check_Solvent->Prepare_Amidite < 30 ppm Check_Hardware Check Synthesizer for Leaks or Contamination Replace_Solvents->Check_Hardware Prepare_Amidite->Check_Hardware Perform_Maintenance Perform System Maintenance/Purge Check_Hardware->Perform_Maintenance Leak Found Success Problem Resolved Check_Hardware->Success No Leaks Failure Problem Persists: Contact Support Perform_Maintenance->Failure

Caption: Troubleshooting workflow for low oligonucleotide coupling efficiency.

Logical_Relationship Water High Water Content (>30 ppm) Stability Low Phosphoramidite Stability Water->Stability leads to Degradation Increased Hydrolysis to H-Phosphonate Stability->Degradation results in Efficiency Low Coupling Efficiency Degradation->Efficiency causes Yield Low Final Oligonucleotide Yield Efficiency->Yield leads to

Caption: Impact of water content on synthesis yield.

References

Technical Support Center: Capping Strategies for Inefficient Modified Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the capping step, particularly when using modified phosphoramidites that exhibit inefficient coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

The capping step is a crucial part of the synthesis cycle designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[1][2] This is typically achieved by acetylating these unreacted groups.[1][3] By permanently blocking these "failure sequences," capping prevents them from participating in subsequent coupling cycles, which would otherwise lead to the formation of oligonucleotides with internal deletions (n-1 shortmers).[2][4] This significantly simplifies the purification of the final full-length oligonucleotide.[5]

Q2: Why is capping particularly critical when using modified phosphoramidites?

Modified phosphoramidites, especially those with bulky protecting groups or altered sugar/base structures, can exhibit lower coupling efficiencies due to steric hindrance or unfavorable reaction kinetics.[] This results in a higher population of unreacted 5'-hydroxyl groups after the coupling step. Without a highly efficient capping process, a significant amount of hard-to-remove, near-full-length deletion mutations will be generated, compromising the purity and yield of the target oligonucleotide.[5]

Q3: What are the standard reagents used for capping?

Standard capping is accomplished using a two-part reagent system.[7]

The NMI in Cap B activates the acetic anhydride in Cap A to acetylate the unreacted 5'-hydroxyl groups.[1]

Q4: Can the capping step itself be a source of impurities?

While essential, the capping step can introduce issues. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a hyper-efficient catalyst has been reported to cause modification of dG residues, leading to fluorescent adducts.[7] For this reason, N-methylimidazole (NMI) is now the more commonly used catalyst. Inefficient capping is a more significant problem, as it is a predominant source of deletion mutations.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter when coupling efficiency is low and capping becomes paramount.

Issue 1: High Levels of (n-1) Deletion Impurities Despite a Capping Step

If you observe a high proportion of (n-1) deletion sequences in your final product analysis (e.g., via HPLC or mass spectrometry), it suggests a failure in either the coupling or the capping step.

Possible Causes & Solutions:

  • Low Coupling Efficiency of the Modified Amidite: Sterically hindered or complex modified phosphoramidites may require optimized coupling conditions.

    • Extend Coupling Time: For difficult monomers, increasing the coupling time from the standard 30 seconds to 5-10 minutes can improve efficiency.[3]

    • Use a Stronger Activator: While 1H-tetrazole is standard, more acidic activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) can enhance reaction rates, especially for sterically demanding amidites.[1][10]

    • Increase Reagent Concentration: Increasing the concentration of the phosphoramidite (B1245037) can help drive the reaction to completion.[1]

  • Inefficient Capping Reaction: The standard capping protocol may not be sufficient to block all unreacted sites, especially if the failure rate is high.

    • Increase Capping Time/Reagent Delivery: Extending the delivery time and wait time for the capping reagents can improve efficiency. For example, on certain synthesizers, increasing reagent delivery by 50% has been recommended for long oligos where capping is critical.[5][11]

    • Increase Catalyst Concentration: The concentration of the N-methylimidazole (NMI) catalyst in Cap B is critical. Some synthesizers use a 10% NMI solution, while others use 16%. Higher concentrations of NMI generally lead to better capping efficiency.[5][7]

    • Perform a Double Capping Cycle: A second capping step can be introduced into the synthesis cycle (e.g., Cap/Ox/Cap) to ensure maximum blockage of failure sequences. This also helps to thoroughly dry the support after the aqueous oxidation step, preparing it for the next coupling.[1]

Issue 2: Complete Coupling Failure of a Specific Modified Monomer

In extreme cases, a modified phosphoramidite may fail to couple almost completely. This represents a worst-case scenario for the capping step.

Possible Causes & Solutions:

  • Degraded Phosphoramidite: Moisture is detrimental to phosphoramidites, causing them to hydrolyze to the corresponding H-phosphonate, which is unreactive in the coupling step.[5]

    • Solution: Always use fresh, high-quality phosphoramidites and ensure anhydrous conditions when dissolving and storing them.[5] Use septum-sealed bottles of anhydrous acetonitrile for dilution.[5]

  • Sub-optimal Activator: The chosen activator may not be suitable for the specific modified phosphoramidite.

    • Solution: Test alternative activators. Imidazole-based activators can be beneficial for sterically hindered sequences by reducing crowding at the phosphorus center.[]

  • Alternative Capping Strategy Needed: When coupling failure is total, the efficiency of the subsequent capping step must be near-quantitative to prevent a cascade of deletion products.

    • Solution: Consider using an alternative capping reagent such as a phosphoramidite-based capping agent like UniCap phosphoramidite. This reagent acts like a highly efficient coupling reaction to cap failures.[7]

Quantitative Data on Capping Efficiency

The effectiveness of different capping strategies can be compared quantitatively. The table below summarizes capping efficiencies under various conditions, simulating a complete coupling failure to test the capping step in isolation.

Capping Reagent (Cap B)CatalystCatalyst Conc. (v/v)Capping Efficiency (%)Reference
Standard Cap BN-Methylimidazole (NMI)10%~90%[5][7]
Standard Cap BN-Methylimidazole (NMI)16%~97%[5][7]
Standard Cap B4-DMAP6.5%>99%[5]
Alternative Capping
UniCap PhosphoramiditeStandard Activator (e.g., ETT)N/A~99%[7]

Note: DMAP is highly efficient but may cause side reactions with dG.[7] UniCap offers high efficiency without this risk.[7]

Experimental Protocols

Protocol 1: Standard Acetic Anhydride Capping

This protocol describes the standard capping process used on most automated DNA/RNA synthesizers.

Reagents:

  • Capping Reagent A (Cap A): A solution of acetic anhydride in a suitable solvent (e.g., 10% Ac₂O in THF or Acetonitrile).[8][9]

  • Capping Reagent B (Cap B): A solution of a catalyst in a solvent with a weak base (e.g., 16% N-Methylimidazole in THF/Lutidine).[7][9]

Procedure (as part of an automated synthesis cycle):

  • Following the phosphoramidite coupling step, the synthesis column is washed with acetonitrile.

  • Capping Reagent A and Capping Reagent B are delivered simultaneously to the synthesis column.

  • The reagents are allowed to react with the support-bound oligonucleotide for a specified time (e.g., 15-45 seconds).[11]

  • The column is thoroughly washed with acetonitrile to remove excess capping reagents and byproducts.

  • The synthesis cycle proceeds to the oxidation step.

Protocol 2: Enhanced Capping using UniCap Phosphoramidite

This protocol is for situations requiring exceptionally high capping efficiency, such as after a known inefficient coupling of a modified phosphoramidite.

Reagents:

  • UniCap Phosphoramidite Solution: Diethylene glycol monoethyl ether phosphoramidite (UniCap) dissolved in anhydrous acetonitrile to standard amidite concentration (e.g., 0.1 M).[7]

  • Activator Solution: Standard phosphoramidite activator (e.g., 0.25 M ETT in acetonitrile).[3]

Procedure (integrated into an automated synthesis cycle):

  • Place the prepared UniCap Phosphoramidite solution on a spare phosphoramidite port on the synthesizer.

  • Modify the synthesis cycle for the nucleotide following the inefficiently coupled modified phosphoramidite.

  • After the standard coupling step for the modified phosphoramidite, replace the standard capping step (using Cap A/B) with a second coupling step.

  • In this second coupling step, program the synthesizer to deliver the UniCap Phosphoramidite and the activator solution to the column.[7]

  • Use a standard coupling time for this "capping coupling" step.

  • Following the UniCap step, proceed with the standard oxidation step. The original Cap A/B steps can be omitted from this specific cycle.[7]

Visualizations

Oligonucleotide Synthesis Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering impurities related to inefficient coupling.

Oligo_Troubleshooting cluster_synthesis Standard Synthesis Cycle cluster_analysis Post-Synthesis Analysis cluster_troubleshooting Troubleshooting Path Start Start Cycle Deblock 1. Deblocking Start->Deblock Couple 2. Coupling Deblock->Couple Cap 3. Capping Couple->Cap Oxidize 4. Oxidation Cap->Oxidize End End Cycle Oxidize->End Analysis Analyze Product (HPLC / MS) End->Analysis High_N1 High (n-1) Impurity? Analysis->High_N1 Optimize_Coupling Optimize Coupling: - Extend Time - Stronger Activator High_N1->Optimize_Coupling Yes Good_Product Product OK High_N1->Good_Product No Enhance_Capping Enhance Capping: - Increase Time - Double Cap - Use UniCap Optimize_Coupling->Enhance_Capping Enhance_Capping->Start Re-Synthesize

Caption: Troubleshooting workflow for (n-1) impurities in oligo synthesis.

Logic of Capping Failure vs. Success

This diagram illustrates the chemical fate of the growing oligonucleotide chain depending on the success or failure of the coupling and capping steps.

Capping_Logic cluster_coupling Coupling Step cluster_capping Capping Step cluster_outcome Final Product Outcome Start Growing Chain with Free 5'-OH Coupling Couple with Modified Phosphoramidite Start->Coupling Success_Couple Successful Coupling (Desired Product Path) Coupling->Success_Couple High Efficiency Fail_Couple Coupling Failure (Unreacted 5'-OH remains) Coupling->Fail_Couple Low Efficiency FP_Good Full-Length Product Success_Couple->FP_Good Capping Efficient Capping? Fail_Couple->Capping Success_Cap Chain Terminated (Acetylated 5'-OH) Capping->Success_Cap Yes Fail_Cap Capping Failure Capping->Fail_Cap No FP_Truncated Harmless Truncated (Capped) Product Success_Cap->FP_Truncated FP_N1 Harmful (n-1) Deletion Product Fail_Cap->FP_N1

Caption: Chemical pathways depending on coupling and capping efficiency.

References

Technical Support Center: Purification of Modified RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of chemically modified RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my modified RNA oligonucleotide?

The optimal purification method depends on several factors, including the length of the oligonucleotide, the nature of the modification, the desired purity, and the required yield. High-performance liquid chromatography (HPLC) is generally preferred for most applications due to its high resolution and scalability. Polyacrylamide gel electrophoresis (PAGE) is also a high-resolution method suitable for longer oligos but can be lower in throughput and yield. Solid-phase extraction (SPE) is a lower-resolution method, often used for desalting or detritylation.

Q2: Why is my final yield lower than expected after purification?

Low yield can result from several factors. It may be due to a poor initial synthesis efficiency. Additionally, each purification step, especially PAGE, involves inevitable product loss. For HPLC, suboptimal collection of the target peak or degradation of the RNA by nucleases or harsh chemical conditions (e.g., prolonged exposure to detritylation agents) can also reduce yield.

Q3: Can the chemical modification on my RNA affect its behavior during purification?

Absolutely. Modifications can alter the charge, hydrophobicity, and conformation of the RNA oligonucleotide. For instance, a hydrophobic modification may cause the oligonucleotide to retain more strongly on a reverse-phase HPLC column. In PAGE, modifications can cause anomalous migration, where the RNA runs faster or slower than its unmodified counterpart of the same length.

Q4: What are the common impurities found with synthetic RNA oligonucleotides?

Common impurities include:

  • n-1, n-2, etc. (shortmers): Shorter sequences resulting from incomplete coupling during synthesis.

  • Failure sequences: Truncated sequences that are capped during synthesis.

  • Depurination products: Resulting from the loss of a purine (B94841) base (A or G) during exposure to acid.

  • Residual protecting groups: From incomplete deprotection steps.

  • Phosphodiester linkage isomers: For modifications like phosphorothioates, which can exist as diastereomers.

Q5: How can I confirm the purity and identity of my final product?

Purity is typically assessed by analytical HPLC or capillary electrophoresis (CE). Identity confirmation is crucial and is best achieved using mass spectrometry (such as ESI-MS or MALDI-TOF) to verify the molecular weight of the purified oligonucleotide.

Purification Troubleshooting Guides

Ion-Exchange (IEX) HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Peak Tailing 1. Inefficient column packing or aging column. 2. Inappropriate gradient slope. 3. Secondary interactions with the stationary phase. 4. RNA secondary structure formation.1. Replace or repack the column. 2. Optimize the salt gradient; make it shallower for better separation. 3. Increase the concentration of the counter-ion in the mobile phase. 4. Add a denaturant (e.g., urea (B33335), formamide) to the mobile phase or perform purification at an elevated temperature (e.g., 65°C).
Target Oligo Elutes Too Early/Late 1. Incorrect mobile phase composition. 2. Modification significantly alters the oligo's overall charge. 3. Incorrect gradient conditions.1. Verify the concentration and pH of your buffers. 2. Adjust the salt gradient range to account for the charge change. A more negatively charged oligo will elute later. 3. Ensure the gradient is correctly programmed.
Presence of n-1 Impurity in Main Peak 1. The n-1 "shortmer" is co-eluting with the full-length product (FLP). 2. The resolution is insufficient for separation.1. Optimize the salt gradient to be shallower around the elution point of the FLP. 2. Use a longer column or a column with a smaller particle size for higher resolution. 3. Consider a different purification method like PAGE if HPLC resolution is insufficient.
Ghost Peaks in Blank Run 1. Carryover from a previous injection. 2. Contaminants in the mobile phase or system.1. Run several robust wash cycles between injections. 2. Prepare fresh mobile phases with high-purity water and salts.
Denaturing PAGE Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Bands are "Smiling" or Distorted 1. Uneven polymerization of the gel. 2. Excessive salt in the sample. 3. Overheating of the gel (polymerization effect).1. Ensure the gel cassette is sealed properly and the gel solution is well-mixed before pouring. 2. Desalt the crude oligonucleotide sample before loading. 3. Run the gel at a lower constant power or in a cold room.
RNA Remains in the Well 1. RNA has aggregated. 2. The sample was not properly denatured before loading.1. Ensure the loading buffer contains sufficient denaturant (e.g., urea, formamide). 2. Heat the sample at 70-90°C for 3-5 minutes immediately before loading.
Anomalous Migration (Band at Unexpected Size) 1. The chemical modification alters the charge-to-mass ratio or conformation. 2. Incomplete denaturation leading to secondary structures.1. This is often inherent to the modification. Run an unmodified control of the same length alongside to gauge the mobility shift. 2. Increase the urea concentration in the gel and loading buffer (e.g., up to 8M).
Low Yield After Elution and Extraction 1. Inefficient elution from the gel slice. 2. Product loss during subsequent precipitation or extraction steps. 3. Adsorption of RNA to tubes or filter membranes.1. Crush the gel slice thoroughly and elute overnight with gentle agitation. 2. Use a carrier like linear acrylamide (B121943) during ethanol (B145695) precipitation to improve recovery. 3. Use low-retention microcentrifuge tubes.

Comparative Overview of Purification Methods

Parameter Ion-Exchange HPLC Reverse-Phase HPLC Denaturing PAGE
Primary Separation Basis Charge (Phosphate Backbone)HydrophobicitySize and Conformation
Typical Purity Achieved >95%>95%>98%
Resolution High (Good for n-1 separation)High (Excellent for DMT-on/off separation)Very High (Single nucleotide resolution)
Throughput High (Automated)High (Automated)Low (Manual)
Yield Good to HighGood to HighLow to Medium
Scalability ExcellentExcellentPoor
Best Suited For General purpose, charged modifications.Oligos with hydrophobic modifications, DMT-on purification strategy.Long oligos (>50 nt), highest purity requirements.

Key Experimental Protocols

Protocol 1: Denaturing Urea-PAGE Purification
  • Gel Preparation: Prepare a high-concentration polyacrylamide gel (e.g., 15-20%) containing 7-8M urea in 1X TBE buffer. Allow for complete polymerization.

  • Sample Preparation: Resuspend the crude RNA pellet in a loading buffer containing 7M urea, tracking dyes (bromophenol blue, xylene cyanol), and EDTA.

  • Denaturation: Heat the sample at 90°C for 3-5 minutes and immediately place it on ice before loading.

  • Electrophoresis: Pre-run the gel to equilibrate the temperature. Load the sample and run at constant power until the desired separation is achieved (judged by tracking dyes).

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., Stains-All, SYBR Gold) or use UV shadowing to visualize the RNA bands.

  • Excision and Elution: Carefully excise the band corresponding to the full-length product. Crush the gel slice and elute the RNA overnight at room temperature in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).

  • Recovery: Separate the eluate from the gel fragments. Recover the RNA from the eluate by ethanol precipitation.

Protocol 2: Ion-Exchange (IEX) HPLC Purification
  • System Preparation: Equilibrate the IEX HPLC system with low-salt mobile phase (Buffer A) and high-salt mobile phase (Buffer B). (e.g., Buffer A: 20 mM Sodium Phosphate, Buffer B: 20 mM Sodium Phosphate + 1.5 M NaCl).

  • Sample Preparation: Dissolve the crude RNA oligonucleotide in RNase-free water or a low-salt buffer.

  • Injection and Gradient: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 30-40 minutes). The negatively charged RNA will elute as the salt concentration increases.

  • Fraction Collection: Monitor the column eluate using a UV detector (at 260 nm) and collect fractions corresponding to the main peak, which represents the full-length product.

  • Desalting: Pool the fractions containing the purified product. Desalt the sample using a suitable method such as size-exclusion chromatography, dialysis, or specialized SPE cartridges to remove the high concentration of salt from the mobile phase.

  • Quantification and Analysis: Quantify the final product using UV absorbance at 260 nm and verify its identity and purity using mass spectrometry and analytical HPLC/CE.

Diagrams

PurificationWorkflow Crude Crude Modified RNA (Post-Synthesis & Deprotection) QC1 Initial QC (Analytical HPLC / MS) Crude->QC1 Purification Purification Step QC1->Purification Proceed if purity is low HPLC HPLC (IEX or RP) Purification->HPLC High-throughput & Scalable PAGE Denaturing PAGE Purification->PAGE Highest Resolution Needed Desalting Desalting / Buffer Exchange HPLC->Desalting PAGE->Desalting QC2 Final QC (Purity & Identity Check) Desalting->QC2 Final Pure Modified RNA QC2->Final Pass

Caption: General workflow for the purification of modified RNA oligonucleotides.

HPLCTroubleshooting Start Poor HPLC Result (e.g., Low Resolution, Tailing) CheckMethod Is the gradient optimized? Start->CheckMethod AdjustGradient Make gradient shallower around the target peak. CheckMethod->AdjustGradient No CheckTemp Is purification at elevated temperature? CheckMethod->CheckTemp Yes Reassess Re-run analysis AdjustGradient->Reassess IncreaseTemp Increase temp (e.g., 65°C) to denature secondary structures. CheckTemp->IncreaseTemp No CheckColumn Is the column old or overloaded? CheckTemp->CheckColumn Yes IncreaseTemp->Reassess ReplaceColumn Replace column or reduce sample load. CheckColumn->ReplaceColumn Yes CheckColumn->Reassess No ReplaceColumn->Reassess PAGETroubleshooting Start Poor PAGE Result (e.g., Distorted Band, Low Yield) CheckSample Was sample fully denatured before loading? Start->CheckSample Denature Heat sample at 90°C in formamide/urea loading buffer. CheckSample->Denature No CheckGel Is the gel distorted ('smiling')? CheckSample->CheckGel Yes Reassess Re-run experiment Denature->Reassess ReducePower Reduce running power and/or desalt sample. CheckGel->ReducePower Yes CheckYield Is post-elution yield low? CheckGel->CheckYield No ReducePower->Reassess OptimizeElution Crush gel slice finely, extend elution time, use a carrier during precipitation. CheckYield->OptimizeElution Yes CheckYield->Reassess No, problem lies elsewhere. OptimizeElution->Reassess

Phosphoramidite Synthesis: NMR Analysis and Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the NMR analysis of impurities in phosphoramidite (B1245037) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is NMR spectroscopy, particularly ³¹P NMR, a critical tool for phosphoramidite quality control?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of phosphoramidites.[1] ³¹P NMR is especially valuable due to the 100% natural abundance of the phosphorus-31 isotope and its large chemical shift range, which allows for clear separation and identification of different phosphorus-containing species.[1][2] This technique provides a straightforward and rapid method for characterizing phosphoramidites, ensuring the correct building blocks are used in oligonucleotide synthesis.[1] It can effectively identify and quantify the main phosphoramidite product, as well as various impurities, such as oxidized P(V) species and other P(III) impurities.[3]

Q2: What are the typical impurities observed in phosphoramidite synthesis by ³¹P NMR?

A2: Impurities in phosphoramidites can be broadly categorized based on their phosphorus oxidation state. The desired phosphoramidite is a P(III) compound. Common impurities include:

  • P(V) species: These are typically oxidation products, such as the corresponding phosphonate, which can result from exposure to air and moisture.[3]

  • Other P(III) species: These can include hydrolyzed byproducts or impurities arising from side reactions during synthesis.[3] For instance, in the synthesis of dmf-dG phosphoramidite, phosphitylation of the O6 position of guanine (B1146940) can occur.[4]

  • Reactive and critical impurities: These are impurities that can be incorporated into the growing oligonucleotide chain during synthesis and may be difficult to remove, potentially impacting the quality of the final product.[5]

Q3: My ³¹P NMR spectrum of a phosphoramidite shows two closely spaced peaks around 150 ppm. Is this an impurity?

A3: Not necessarily. The phosphorus center in a nucleoside phosphoramidite is chiral, meaning the phosphoramidite exists as a mixture of two diastereomers.[1][3] These two diastereomers will appear as two distinct singlets in a proton-decoupled ³¹P NMR spectrum, typically in the region of 140-155 ppm.[1] Therefore, observing two peaks in this region is expected for a pure phosphoramidite.

Q4: What is the acceptable level of P(V) impurities in a high-quality phosphoramidite sample?

A4: For high-quality phosphoramidites intended for oligonucleotide synthesis, the level of P(V) impurities should be very low. In many cases, P(V) impurities are found at a level of less than 1%.[3] Rigorous quality control using techniques like ³¹P NMR helps to ensure that these impurity levels are minimized.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks in the ³¹P NMR spectrum.

Possible Cause & Solution

  • Oxidation: The presence of signals in the -25 to 99 ppm range often indicates the presence of P(V) species, which are oxidation products.[3]

    • Troubleshooting: Ensure that the phosphoramidite has been stored under anhydrous and inert conditions. When preparing the NMR sample, use anhydrous deuterated solvents and minimize exposure to air.

  • Hydrolysis: Signals in the region characteristic of hydrolysis products (often between -10 and 50 ppm) suggest degradation due to water.[1]

    • Troubleshooting: Dry the phosphoramidite sample under high vacuum before analysis. Use high-quality anhydrous solvents for sample preparation. In some cases, treating the phosphoramidite solution with molecular sieves can remove residual water.[6]

  • Synthesis Byproducts: Other P(III) impurities, which resonate between approximately 100 and 169 ppm (excluding the main diastereomeric peaks around 150 ppm), can indicate the presence of byproducts from the phosphitylation reaction.[3]

    • Troubleshooting: Review the synthesis and purification protocol. Re-purification of the phosphoramidite using silica (B1680970) gel chromatography may be necessary.

Issue 2: Broad or distorted peaks in the NMR spectrum.

Possible Cause & Solution

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to broad spectral lines.

    • Troubleshooting: Prepare a more dilute sample. Gentle heating of the sample might also help to reduce viscosity and improve lineshape.[7]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., transition metals) can cause significant line broadening.

    • Troubleshooting: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of a chelating resin may help.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in poor peak shape.

    • Troubleshooting: Re-shim the spectrometer carefully. Ensure the NMR tube is of high quality and is not scratched. The sample volume should be appropriate for the spectrometer (typically 0.6-0.7 mL).[7]

Quantitative Data Summary

The following table summarizes the typical ³¹P NMR chemical shift ranges for phosphoramidites and common impurities.

SpeciesPhosphorus Oxidation StateTypical ³¹P NMR Chemical Shift Range (ppm)
Desired Phosphoramidite P(III)~140 to 155
Other P(III) Impurities P(III)~100 to 169 (excluding the main peaks)
P(V) Impurities (e.g., Phosphonates) P(V)~-25 to 99
Hydrolysis Products P(V)~-10 to 50

Note: Chemical shifts can vary depending on the specific phosphoramidite structure, solvent, and temperature.

Experimental Protocols

Protocol 1: Sample Preparation for ³¹P NMR Analysis

  • Sample Handling: Handle the phosphoramidite solid in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Solvent Selection: Use a high-quality, anhydrous deuterated solvent. Acetonitrile-d₃ or chloroform-d (B32938) are commonly used.[3]

  • Concentration: Weigh approximately 5-30 mg of the phosphoramidite into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial.[7][8] Gently swirl the vial to dissolve the solid completely.

  • Transfer: Using a clean, dry pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard (for quantitative NMR): For quantitative analysis (qNMR), a suitable internal standard with a known concentration and a distinct ³¹P signal that does not overlap with the analyte signals should be added.[9]

  • Capping: Cap the NMR tube promptly to prevent solvent evaporation and contamination.

Protocol 2: ³¹P NMR Data Acquisition

  • Spectrometer Setup: Tune and match the ³¹P probe of the NMR spectrometer according to the manufacturer's instructions.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) to obtain singlets for each phosphorus environment.[3]

    • Relaxation Delay (D1): For quantitative analysis, ensure a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for full relaxation of the signals between scans.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration. For routine purity checks, 64 to 1024 scans may be appropriate.[3]

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for both P(III) and P(V) species (e.g., from -50 ppm to 200 ppm).

  • Referencing: Reference the ³¹P spectrum to an external standard, such as 85% H₃PO₄ (0 ppm).[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Results start Phosphoramidite Solid dissolve Dissolve in Anhydrous Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ³¹P NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze purity Assess Purity analyze->purity impurities Identify Impurities analyze->impurities report Generate Report purity->report impurities->report

Caption: Experimental workflow for NMR analysis of phosphoramidites.

troubleshooting_logic start Observe Unexpected Peaks in ³¹P NMR Spectrum check_pv Peaks in -25 to 99 ppm range? start->check_pv check_piii Peaks in 100-169 ppm range (not main diastereomers)? check_pv->check_piii No oxidation Indicates P(V) Oxidation Products check_pv->oxidation Yes check_hydrolysis Peaks in -10 to 50 ppm range? check_piii->check_hydrolysis No byproducts Indicates P(III) Synthesis Byproducts check_piii->byproducts Yes hydrolysis Indicates Hydrolysis check_hydrolysis->hydrolysis Yes action_storage Action: Check storage and handling procedures. oxidation->action_storage action_purify Action: Re-purify phosphoramidite. byproducts->action_purify action_dry Action: Use anhydrous solvents and dry sample. hydrolysis->action_dry

Caption: Troubleshooting logic for unexpected peaks in ³¹P NMR spectra.

phosphoramidite_degradation phosphoramidite Phosphoramidite (P(III)) oxidized Oxidized Species (P(V)) phosphoramidite->oxidized hydrolyzed Hydrolyzed Species (P(V)) phosphoramidite->hydrolyzed reagent_o2 O₂ (Air) reagent_o2->oxidized reagent_h2o H₂O (Moisture) reagent_h2o->hydrolyzed

Caption: Simplified degradation pathways of phosphoramidites.

References

Technical Support Center: Optimizing Synthesis with Hindered Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of hindered phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are hindered phosphoramidites and why do they require special consideration?

Hindered phosphoramidites are nucleoside building blocks that have bulky chemical groups attached to the nucleobase or the sugar moiety. These modifications are often essential for creating therapeutic oligonucleotides with enhanced properties like nuclease resistance or improved binding affinity. However, the steric bulk of these groups can physically obstruct the coupling reaction, leading to lower efficiency and the formation of deletion sequences if not properly optimized.[1]

Q2: What is the role of an activator in phosphoramidite (B1245037) chemistry?

Activators are crucial catalysts in oligonucleotide synthesis. They protonate the diisopropylamino group of the phosphoramidite, making it a highly reactive intermediate that can readily couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][3] The choice and concentration of the activator are critical parameters that directly influence the speed and efficiency of the coupling reaction.[]

Q3: Which activators are recommended for hindered phosphoramidites?

While 1H-Tetrazole is a standard activator for routine DNA synthesis, its performance can be suboptimal with sterically hindered phosphoramidites.[3] For these more challenging monomers, activators with different properties are often more effective:

  • 5-Ethylthio-1H-tetrazole (ETT): More acidic than 1H-Tetrazole, leading to a faster reaction rate.[3][4]

  • 5-Benzylthio-1H-tetrazole (BTT): Also more acidic than 1H-Tetrazole and often a good choice for RNA synthesis.[3]

  • 4,5-Dicyanoimidazole (DCI): Less acidic but a highly effective nucleophilic activator, resulting in rapid coupling with minimal side reactions. Its high solubility in acetonitrile (B52724) is also a significant advantage.[3][4][5][6]

The choice of activator often involves a balance between reaction speed and the potential for side reactions. For instance, highly acidic activators can increase the risk of detritylation of the phosphoramidite monomer, leading to the formation of n+1 impurities.[3][7]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue when working with hindered phosphoramidites. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Low yield of full-length oligonucleotide and presence of n-1 sequences.

This is a classic symptom of incomplete coupling at one or more steps during the synthesis.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile, are anhydrous and not expired.[4] Phosphoramidites are highly sensitive to moisture and oxidation.[4]

  • Synthesizer Fluidics: Verify that the instrument is delivering the correct volumes of reagents and that there are no leaks or blockages in the fluidics system.[4]

Systematic Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Efficiency check_reagents Verify Reagent Quality (Anhydrous, Not Expired) start->check_reagents check_instrument Check Instrument Fluidics (Leaks, Blockages, Delivery Volumes) start->check_instrument optimize_activator Optimize Activator Concentration & Type check_reagents->optimize_activator Reagents OK check_instrument->optimize_activator Instrument OK increase_coupling_time Increase Coupling Time optimize_activator->increase_coupling_time Efficiency Still Low resolve Problem Resolved optimize_activator->resolve Improved adjust_phosphoramidite Increase Phosphoramidite Concentration/Equivalents increase_coupling_time->adjust_phosphoramidite Efficiency Still Low increase_coupling_time->resolve Improved evaluate_support Evaluate Solid Support (Pore Size, Loading) adjust_phosphoramidite->evaluate_support Efficiency Still Low adjust_phosphoramidite->resolve Improved evaluate_support->resolve Improved

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Detailed Optimization Steps

1. Optimize Activator Concentration and Type

The concentration of the activator is a critical parameter. An insufficient concentration will lead to incomplete activation, while an excessive concentration of a highly acidic activator can cause side reactions.

  • Recommendation: Start with the manufacturer's recommended concentration and perform a titration to find the optimal concentration for your specific hindered phosphoramidite and synthesizer.

  • Activator Choice: If using a standard activator like 1H-Tetrazole, consider switching to a more potent activator for hindered monomers, such as ETT, BTT, or DCI.[1][3]

Activator Properties and Recommended Concentrations

ActivatorpKaTypical Concentration Range (in Acetonitrile)Key Characteristics
1H-Tetrazole4.80.45 MStandard activator, but can be slow for hindered amidites.[3][4]
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 MMore acidic and faster than 1H-Tetrazole.[3][4]
5-Benzylthio-1H-tetrazole (BTT)4.10.25 M - 0.5 MHighly acidic, effective for RNA synthesis.[3]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.2 MLess acidic, highly nucleophilic, leading to rapid coupling.[3][4][5] Very soluble in acetonitrile.[3][5]

2. Increase Coupling Time

Sterically hindered phosphoramidites react more slowly. Extending the coupling time allows the reaction to proceed to completion.

  • Recommendation: Double the standard coupling time as a starting point and optimize from there. For particularly difficult couplings, even longer times may be necessary.[8]

3. Increase Phosphoramidite Concentration/Equivalents

A higher concentration of the phosphoramidite can help drive the reaction forward.

  • Recommendation: Increase the excess of phosphoramidite used for each coupling. While standard synthesis may use a 10-fold excess, hindered monomers may require a 15- to 20-fold excess.[8]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration

Objective: To determine the optimal activator concentration for a specific hindered phosphoramidite.

Methodology:

  • Setup: Prepare a series of activator solutions at different concentrations (e.g., for DCI: 0.25 M, 0.5 M, 0.75 M, 1.0 M in anhydrous acetonitrile).[5]

  • Synthesis: Synthesize a short, standard test oligonucleotide (e.g., a 5-mer) on the automated synthesizer.

  • Test Couplings: For the coupling step of the hindered phosphoramidite, program the synthesizer to use a different activator concentration for each of several parallel syntheses. Keep all other synthesis parameters (e.g., coupling time, phosphoramidite concentration) constant.

  • Analysis:

    • Trityl Cation Assay: Monitor the release of the dimethoxytrityl (DMT) cation after each coupling step. The intensity of the orange color (absorbance at ~495 nm) is proportional to the coupling efficiency of the previous cycle.[4][9]

    • HPLC/Mass Spectrometry: After synthesis, deprotection, and cleavage from the solid support, analyze the crude product by reverse-phase HPLC and mass spectrometry.[4]

  • Evaluation: Compare the purity of the full-length product and the relative amounts of n-1 deletion products across the different activator concentrations. The optimal concentration will yield the highest percentage of the full-length oligonucleotide with the lowest amount of n-1 impurity.

Oligonucleotide Synthesis Cycle

SynthesisCycle cluster_cycle Synthesis Cycle deblocking 1. Deblocking (Remove DMT group) coupling 2. Coupling (Add next phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation oxidation->deblocking

Caption: The four main steps of a standard oligonucleotide synthesis cycle.

This technical support guide provides a starting point for addressing common issues encountered with hindered phosphoramidites. For further assistance, please consult the references or contact our technical support team.

References

Validation & Comparative

A Comparative Guide to 4'-Me-U and 2'-O-Me Modified Oligonucleotides for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide modifications, the choice between different chemical alterations can significantly impact the therapeutic efficacy and safety of their candidates. This guide provides a detailed comparison of two such modifications: 4'-methyluridine (4'-Me-U) and 2'-O-methyl (2'-O-Me) modified oligonucleotides. While 2'-O-Me is a well-established and widely used modification, data on 4'-Me-U is less abundant. This comparison draws on available data for 2'-O-Me and structurally related 4'-modified analogues to provide a comprehensive overview.

Executive Summary

Both 4'-Me-U and 2'-O-Me modifications aim to enhance the drug-like properties of oligonucleotides by increasing their resistance to nuclease degradation and modulating their binding affinity to target sequences. 2'-O-Me modifications are known to consistently improve both nuclease resistance and thermal stability. In contrast, while modifications at the 4' position, such as 4'-methyl, are expected to enhance nuclease resistance, they may have a variable, and sometimes detrimental, effect on the thermal stability of the oligonucleotide duplex. The selection between these two modifications will, therefore, depend on the specific application and the desired balance between stability and binding affinity.

Performance Comparison: 4'-Me-U vs. 2'-O-Me

The following tables summarize the key performance characteristics of 4'-Me-U and 2'-O-Me modified oligonucleotides based on available experimental data. It is important to note that direct comparative studies for 4'-Me-U are limited, and some of the data for this modification is inferred from studies on structurally similar 4'-C-methyl and 4'-C-aminoalkyl-modified nucleosides.

Table 1: Nuclease Resistance

ModificationEnzymeHalf-life (t½)Fold Increase vs. UnmodifiedCitation
2'-O-Me Snake Venom Phosphodiesterase (3'-exonuclease)> 24 hoursSignificant[1]
Human Serum> 72 hoursSignificant
4'-C-aminoalkyl-2'-O-Me Bovine SerumSignificantly increasedHigh[2]
4'-Me-U (Predicted) Various NucleasesExpected to be increased--

Table 2: Thermal Stability (Melting Temperature, Tm)

ModificationDuplex TypeΔTm per modification (°C)Citation
2'-O-Me RNA/RNA+1.0 to +1.5[3]
RNA/DNA+0.6 to +1.2[4]
4'-C-aminoalkyl-2'-O-Me dsRNADecreased[2]
4'-Cα-OMe/2'-F RNA/RNANo significant change[5]
4'-Me-U (Predicted) RNA/RNA or RNA/DNAMay decrease or have minimal effect-

Table 3: In Vivo Efficacy and Properties

ModificationKey FeatureObservationCitation
2'-O-Me Gene Silencing (siRNA)Effective, reduced off-target effects[6]
Antisense ActivityEffective, reduced non-specific effects[7]
BiodistributionWide distribution, potential for liver accumulation[8]
4'-C-methyladenosine ADAR Guide StrandsTolerated at specific positions[9]
4'-Me-U (Predicted) In Vivo PerformanceRequires further investigation-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of modified oligonucleotides.

Nuclease Resistance Assay (Snake Venom Phosphodiesterase)

This protocol assesses the stability of oligonucleotides against 3'-exonuclease degradation.

Materials:

  • Modified and unmodified oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Nuclease-free water

  • Urea-PAGE (Polyacrylamide Gel Electrophoresis) system

  • Gel staining solution (e.g., Stains-All or SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare oligonucleotide solutions to a final concentration of 1 µM in the reaction buffer.

  • Add SVPD to the oligonucleotide solution to a final concentration of 0.01 units/µL.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzyme activity by adding a stop solution (e.g., formamide (B127407) with EDTA) and heating at 95°C for 5 minutes.

  • Analyze the samples by Urea-PAGE to separate the intact oligonucleotide from degraded fragments.

  • Stain the gel and visualize the bands using a gel imaging system.

  • Quantify the band intensities to determine the percentage of intact oligonucleotide remaining at each time point and calculate the half-life (t½).

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of oligonucleotide duplexes, a measure of their thermal stability.

Materials:

  • Complementary modified and unmodified oligonucleotides

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Anneal the complementary oligonucleotide strands by mixing them in equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Transfer the duplex solution to a quartz cuvette and place it in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute)[10][11].

  • Record the absorbance at each temperature point to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve[12][13].

In Vitro Efficacy Assay (siRNA-mediated Luciferase Knockdown)

This protocol assesses the gene-silencing efficacy of modified siRNAs using a luciferase reporter system.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • Plasmid encoding firefly luciferase with a target site for the siRNA

  • Plasmid encoding Renilla luciferase (for normalization)

  • Modified and unmodified siRNAs

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the firefly luciferase target plasmid, the Renilla luciferase control plasmid, and the siRNA using a suitable transfection reagent[14][15].

  • Incubate the cells for 24-48 hours post-transfection.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Compare the luciferase expression in cells treated with modified siRNAs to that in cells treated with a negative control siRNA to determine the percentage of gene knockdown.

Visualizations

General Workflow for Comparing Modified Oligonucleotides

G cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Chemical Synthesis of 4'-Me-U and 2'-O-Me Oligonucleotides Nuclease Nuclease Resistance Assay Synthesis->Nuclease Tm Thermal Melting (Tm) Analysis Synthesis->Tm Uptake Cellular Uptake & Toxicity Nuclease->Uptake Tm->Uptake Efficacy Gene Silencing Efficacy (e.g., Luciferase Assay) Uptake->Efficacy Biodistribution Biodistribution & Pharmacokinetics Efficacy->Biodistribution Toxicity In Vivo Toxicity Biodistribution->Toxicity Efficacy_vivo In Vivo Efficacy Toxicity->Efficacy_vivo

Workflow for comparing modified oligonucleotides.
Logical Relationship of Key Performance Indicators

G Modification Oligonucleotide Modification (4'-Me-U or 2'-O-Me) Nuclease_Resistance Nuclease Resistance Modification->Nuclease_Resistance influences Thermal_Stability Thermal Stability (Tm) Modification->Thermal_Stability influences InVivo_Stability In Vivo Stability Nuclease_Resistance->InVivo_Stability contributes to Binding_Affinity Binding Affinity Thermal_Stability->Binding_Affinity correlates with Specificity Target Specificity Binding_Affinity->Specificity affects Efficacy Therapeutic Efficacy InVivo_Stability->Efficacy impacts Specificity->Efficacy impacts

References

Evaluating Thermal Stability of Modified Oligonucleotides: A Comparative Guide to LNA and 4'-Me-U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the thermal stability of modified oligonucleotides is a critical parameter influencing their efficacy and safety as therapeutic agents. This guide provides a comparative analysis of the thermal stability of two such modifications: Locked Nucleic Acid (LNA) and 4'-methyluridine (4'-Me-U).

While extensive data is available for LNA-modified RNA, demonstrating its significant stabilizing effects, there is a notable lack of published quantitative data on the thermal stability of 4'-Me-U modified RNA in the context of duplex formation. This guide will present the well-documented properties of LNA and outline the standard experimental protocols used to assess thermal stability, which can be applied to any modified oligonucleotide, including 4'-Me-U, as data becomes available.

Locked Nucleic Acid (LNA) Modified RNA: A Profile of High Thermal Stability

LNA is a class of RNA analogues where the ribose sugar is chemically locked in an RNA-mimicking C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity results in a significant increase in the thermal stability of duplexes formed with complementary RNA or DNA strands.

Key Performance Data for LNA Modification

The incorporation of LNA monomers into an oligonucleotide leads to a substantial increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates. This enhancement is a key advantage in various applications, including antisense therapy and diagnostics.

Modification ParameterReported Increase in Melting Temperature (Tm)References
Per LNA monomer incorporation (vs. complementary RNA)+2 to +10°C
Per LNA monomer incorporation (vs. complementary DNA)+2 to +8°C
LNA/DNA gapmers (vs. unmodified DNA)+1.5 to +4°C per LNA monomer

It is important to note that the exact increase in Tm can depend on the position and number of LNA modifications within the oligonucleotide sequence.

4'-Methyluridine (4'-Me-U) Modified RNA: An Overview

The 4'-methyl modification on the ribose sugar of uridine (B1682114) is another chemical alteration used in therapeutic oligonucleotides. However, based on available scientific literature, quantitative data detailing its effect on the thermal stability of RNA duplexes is not as readily available as for LNA. While some modifications are designed to enhance stability, others may be introduced to modulate other properties such as nuclease resistance or protein binding, and can sometimes have a neutral or even destabilizing effect on duplex formation. Without specific experimental data on the ΔTm per 4'-Me-U modification, a direct quantitative comparison to LNA is not possible at this time.

Experimental Protocols for Determining Thermal Stability

The gold standard for assessing the thermal stability of modified oligonucleotides is UV-melting analysis . This method measures the change in UV absorbance of an oligonucleotide solution as the temperature is increased.

Detailed Methodology: UV-Melting Analysis
  • Sample Preparation:

    • Complementary oligonucleotide strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • The concentration of the oligonucleotide duplex is typically in the micromolar range (e.g., 1.5 µM).

    • Prior to the measurement, the sample is denatured by heating to a high temperature (e.g., 95°C for 5 minutes) and then slowly cooled to room temperature to ensure proper annealing.

  • Instrumentation:

    • A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

  • Data Acquisition:

    • The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute).

    • The temperature range is set to cover the entire melting transition, for example, from 20°C to 90°C.

  • Data Analysis:

    • A melting curve is generated by plotting absorbance versus temperature. As the duplex melts into single strands, the UV absorbance increases due to the hyperchromic effect.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the maximum of the first derivative of the melting curve.

The following diagram illustrates the general workflow for determining the thermal stability of modified oligonucleotides.

G cluster_prep Sample Preparation cluster_analysis UV-Melting Analysis cluster_data Data Processing prep1 Anneal modified oligo with complementary strand in buffer prep2 Heat to 95°C (Denaturation) prep1->prep2 prep3 Slowly cool to 20°C (Annealing) prep2->prep3 analysis1 Place sample in UV-Vis Spectrophotometer prep3->analysis1 analysis2 Increase temperature at controlled rate (e.g., 1°C/min) analysis1->analysis2 analysis3 Monitor Absorbance at 260 nm analysis2->analysis3 data1 Plot Absorbance vs. Temperature (Melting Curve) analysis3->data1 data2 Calculate 1st derivative of the melting curve data1->data2 data3 Determine Tm at the maximum of the derivative data2->data3

Caption: Workflow for UV-melting analysis of modified oligonucleotides.

Logical Relationship for Stability Comparison

The following diagram outlines the logical process for comparing the thermal stability of different oligonucleotide modifications.

G cluster_modifications Oligonucleotide Modifications cluster_experiment Thermal Stability Experiment cluster_results Results cluster_comparison Comparison mod_a Modification A (e.g., 4'-Me-U) exp UV-Melting Analysis mod_a->exp mod_b Modification B (e.g., LNA) mod_b->exp tm_a Tm of A exp->tm_a tm_b Tm of B exp->tm_b comp Compare Tm values: Tm(A) vs. Tm(B) tm_a->comp tm_b->comp

Caption: Logical framework for comparing oligonucleotide thermal stability.

Conclusion

LNA modification is a well-established method for significantly enhancing the thermal stability of RNA duplexes, with a predictable and quantifiable increase in melting temperature. In contrast, the impact of the 4'-Me-U modification on RNA thermal stability is not well-documented in publicly available literature, precluding a direct performance comparison at this time. The experimental protocols for UV-melting analysis provide a robust framework for researchers to determine the thermal stability of any modified oligonucleotide, and such studies on 4'-Me-U will be crucial for a comprehensive evaluation and comparison with established modifications like LNA.

Navigating the Cellular Maze: A Comparative Guide to Nuclease Resistance of Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of RNA therapeutics in the cellular environment is a critical determinant of efficacy. Unmodified RNA is notoriously susceptible to degradation by cellular nucleases, limiting its therapeutic potential. Chemical modifications are key to overcoming this hurdle. This guide provides an objective comparison of the nuclease resistance conferred by 4'-methyluridine and other common RNA modifications, supported by experimental data and detailed protocols.

The quest for stable and effective RNA-based drugs has led to a plethora of chemical modifications designed to protect the RNA backbone from nuclease cleavage. Among these, modifications at the 4'-position of the ribose sugar are a promising strategy. This guide focuses on the nuclease resistance of 4'-methyluridine modified RNA and compares it with other widely used alternatives, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) linkages.

Performance Under Pressure: Quantitative Comparison of Nuclease Resistance

The stability of modified RNA oligonucleotides is often assessed by measuring their half-life in the presence of nucleases, typically found in serum or specific enzyme preparations. The following table summarizes quantitative data from various studies, comparing the nuclease resistance of different RNA modifications.

ModificationNuclease SourceHalf-life (t½)Fold Increase vs. UnmodifiedReference
Unmodified RNA Human Blood Serum (3% v/v)< 5 min1x[1]
2'-O-methyl (2'-OMe) Human Blood Serum> 24 h> 288x[2]
2'-fluoro (2'-F) Human PlasmaSignificantly increasedNot specified[3]
Phosphorothioate (PS) Fetal Bovine Serum (10%)> 72 h> 864x[4]
2'-O-ethyl-N3-methyluridine 3'-exonuclease (SVPD)Significantly improved vs. 2'-F and 2'-OMeNot specified[2]
2'-O-methyl-N3-methyluridine Human Serum (10%)Slightly improvedNot specified[2]
Pseudouridine (Ψ) HEK293T cell lysate~2-fold increase (6.1 h vs 3.2 h)2x[5]
2'-O-Me-4'-thioRNA (Me-SRNA) Human Plasma (50%)1631 min~30.6x vs 2'-F RNA[6]

Note: Direct comparative data for 4'-methyluridine was not available in the reviewed literature. Data for 2'-O-alkyl-N3-methyluridine and 4'-thioRNA modifications are presented as closely related examples of 4'-position modifications.

Decoding the Data: Experimental Insights

The data clearly indicates that chemical modifications dramatically enhance the stability of RNA oligonucleotides. Phosphorothioate modifications and 2'-O-methyl modifications, in particular, offer substantial protection against nuclease degradation, with half-lives extending beyond 72 hours and 24 hours, respectively, in serum.[2][4] While direct head-to-head data for 4'-methyluridine is limited, studies on related compounds like 2'-O-alkyl-N3-methyluridine show a significant improvement in half-life against specific exonucleases compared to 2'-F and 2'-OMe modifications.[2] Furthermore, the combination of a 2'-O-methyl and a 4'-thio modification (Me-SRNA) results in a remarkable increase in stability in human plasma.[6] Pseudouridine, a common natural modification, also confers a modest but significant increase in RNA half-life.[5]

Behind the Bench: Experimental Protocols

Accurate assessment of nuclease resistance is paramount. The following are detailed methodologies for commonly cited experiments.

Serum Stability Assay

This assay evaluates the stability of RNA oligonucleotides in a biologically relevant environment containing a complex mixture of nucleases.

Protocol:

  • Preparation of siRNA Duplexes: Anneal single-stranded RNA oligonucleotides (modified and unmodified) at a 1:1 molar ratio to a final concentration of 2.5 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Incubation with Serum: Incubate 5 µl of the siRNA duplex solution with 50 µl of fetal bovine serum (or human serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching and Extraction: Stop the reaction by adding a phenol:chloroform:isoamyl alcohol mixture and vortexing. Centrifuge to separate the phases and collect the aqueous phase containing the RNA.

  • Precipitation: Precipitate the RNA using ethanol (B145695) and a salt solution (e.g., sodium acetate).

  • Analysis: Resuspend the RNA pellet and analyze the degradation products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold).

  • Quantification: Quantify the intensity of the band corresponding to the intact siRNA at each time point to determine the rate of degradation and the half-life.

Snake Venom Phosphodiesterase (SVPD) Assay

This assay assesses the resistance of RNA to a specific 3'-exonuclease.

Protocol:

  • Oligonucleotide Preparation: Prepare the modified and unmodified RNA oligonucleotides at a defined concentration in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Enzyme Reaction: Initiate the reaction by adding a standardized amount of snake venom phosphodiesterase to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Take aliquots at different time intervals (e.g., 0, 10, 20, 40, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+ ions) and heating.

  • Analysis: Analyze the samples using PAGE or high-performance liquid chromatography (HPLC) to separate the intact oligonucleotide from its degradation products.

  • Data Analysis: Determine the percentage of intact oligonucleotide remaining at each time point to calculate the degradation kinetics.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of nuclease resistance, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Modified/Unmodified RNA Oligonucleotide Incubate Incubate at 37°C Oligo->Incubate Serum Nuclease Source (e.g., Serum, SVPD) Serum->Incubate Timepoints Collect Timepoints Incubate->Timepoints Over time Quench Quench Reaction Timepoints->Quench Analysis PAGE / HPLC Analysis Quench->Analysis Quantify Quantify Intact RNA Analysis->Quantify Half-life (t½)\nDetermination Half-life (t½) Determination Quantify->Half-life (t½)\nDetermination

Figure 1. General workflow of a nuclease stability assay.

G cluster_modifications RNA Modifications cluster_mechanism Mechanism of Protection Modifications Chemical Modifications Backbone Backbone (e.g., Phosphorothioate) Modifications->Backbone Sugar Sugar (e.g., 2'-OMe, 2'-F, 4'-Methyl) Modifications->Sugar Base Base (e.g., Pseudouridine) Modifications->Base Charge Altered Charge (Phosphorothioate) Backbone->Charge Steric_Hindrance Steric Hindrance Sugar->Steric_Hindrance Conformation Altered Sugar Pucker (A-form helix) Sugar->Conformation Base->Conformation Nuclease_Resistance Enhanced Nuclease Resistance Steric_Hindrance->Nuclease_Resistance Conformation->Nuclease_Resistance Charge->Nuclease_Resistance

Figure 2. Mechanisms by which RNA modifications confer nuclease resistance.

Conclusion

The strategic application of chemical modifications is indispensable for the development of viable RNA therapeutics. While direct, comprehensive comparative data for 4'-methyluridine remains an area for further investigation, the available evidence for related 4'-position and other modifications strongly supports their role in significantly enhancing nuclease resistance. Modifications such as 2'-O-methyl, 2'-fluoro, and phosphorothioates are well-established and highly effective strategies for improving the in vivo stability of RNA molecules. The continued exploration of novel modifications, including those at the 4'-position, will undoubtedly pave the way for the next generation of more robust and effective RNA-based medicines.

References

A Comparative Guide to Unlocked Nucleic Acid (UNA) and 2'-O-Methyl Uridine (2'-OMe-U) Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of oligonucleotide therapeutics, chemical modifications are paramount for enhancing stability, specificity, and efficacy. This guide provides a detailed comparison of two important modifications: the flexible, acyclic Unlocked Nucleic Acid (UNA) and the conformationally constrained 2'-O-methyl uridine (B1682114) (2'-OMe-U). This objective analysis, supported by experimental data, will assist researchers in selecting the optimal modification strategy for their specific applications, including antisense oligonucleotides and siRNAs.

At a Glance: Key Differences

Feature2'-O-Methyl Uridine (2'-OMe-U)Unlocked Nucleic Acid (UNA)
Structure Ribose sugar with a methyl group at the 2' positionAcyclic RNA mimic lacking the C2'-C3' bond in the ribose ring
Conformation Conformationally constrained (C3'-endo pucker)Highly flexible
Duplex Stability (Tm) Increases thermal stabilityDecreases thermal stability
Nuclease Resistance Increased resistance to nucleasesHighly resistant to nucleases
Primary Applications Antisense oligonucleotides, siRNAs, aptamerssiRNAs (to reduce off-target effects), probes

Introduction to the Modifications

2'-O-Methyl Uridine (2'-OMe-U): The Stabilizer

2'-O-methylation is one of the most common and well-characterized modifications in oligonucleotide chemistry. The addition of a methyl group to the 2'-hydroxyl of the ribose sugar locks the sugar into an A-form (C3'-endo) conformation, which is favorable for binding to complementary RNA. This pre-organization of the sugar moiety leads to an increase in the thermal stability of the resulting duplex. Furthermore, the 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from nuclease degradation.[1][2]

Unlocked Nucleic Acid (UNA): The Flexibility Enhancer

Unlocked Nucleic Acid (UNA) is an acyclic RNA mimic where the bond between the C2' and C3' atoms of the ribose sugar is cleaved.[3][4] This structural change results in a highly flexible molecule. In contrast to the rigid 2'-OMe-U, the incorporation of UNA monomers into an oligonucleotide chain introduces conformational flexibility. This increased flexibility generally leads to a significant decrease in the thermal stability of duplexes.[3][5] However, this property can be strategically employed in applications like siRNA design to reduce off-target effects.[6][7] UNA also confers significant resistance to nuclease degradation.[3]

Performance Comparison: Experimental Data

The following tables summarize the quantitative effects of 2'-OMe-U and UNA modifications on key oligonucleotide properties.

Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is a critical parameter indicating the stability of a nucleic acid duplex. The data below illustrates the opposing effects of 2'-OMe-U and UNA on duplex stability.

Modification Change in Tm per Modification (°C) Duplex Type Reference
2'-O-Methyl Uridine (2'-OMe-U) +1.3 RNA/DNA [1]
+0.8 to +1.2 RNA/RNA
Unlocked Nucleic Acid (UNA) -5 to -8 RNA/RNA or RNA/DNA [7]
up to -12 RNA/RNA [3]
-10 RNA/DNA [3]
Nuclease Resistance

Both 2'-OMe-U and UNA modifications enhance the resistance of oligonucleotides to degradation by nucleases, a crucial feature for in vivo applications.

Modification Nuclease Resistance Method Reference
2'-O-Methyl Uridine (2'-OMe-U) Increased Prevents attack by single-stranded endonucleases
5- to 10-fold less susceptible to DNases Compared to unmodified DNA
Unlocked Nucleic Acid (UNA) Highly resistant Incubation of a UNA trimer with snake venom phosphodiesterase (SVPD) or in cell lysate [3]

Experimental Protocols

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.

Methodology:

  • Sample Preparation:

    • Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Prepare samples at a known concentration (e.g., 1 µM) in a quartz cuvette with a 1 cm path length.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.[8][9]

Nuclease Resistance Assay

Objective: To assess the stability of a modified oligonucleotide in the presence of nucleases.

Methodology:

  • Sample Preparation:

    • Label the 5'-end of the modified and unmodified control oligonucleotides with a radioactive (e.g., 32P) or fluorescent tag.

    • Prepare reaction mixtures containing the labeled oligonucleotide, a buffer (e.g., Tris-HCl, MgCl2), and a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum to simulate in vivo conditions).

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37 °C).

    • At various time points, withdraw aliquots from each reaction and quench the enzymatic activity (e.g., by adding EDTA or heating).

  • Analysis:

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the full-length oligonucleotide and any degradation products using autoradiography or fluorescence imaging.

  • Quantification:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2) of the oligonucleotide.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

Chemical Structures of Modified Uracil Nucleosides cluster_0 2'-O-Methyl Uridine (2'-OMe-U) cluster_1 Unlocked Nucleic Acid (UNA) 2OMeU 2OMeU UNA UNA

Caption: Chemical structures of 2'-O-Methyl Uridine and Unlocked Nucleic Acid.

experimental_workflow Thermal Melting (Tm) Analysis Workflow prep Sample Preparation (Oligo + Complement in Buffer) spec UV-Vis Spectrophotometer with Temperature Controller prep->spec Place in cuvette measure Measure A260 vs. Temperature spec->measure plot Plot Absorbance vs. Temperature measure->plot analyze Determine Tm (First Derivative Maximum) plot->analyze

Caption: Workflow for determining the melting temperature (Tm) of oligonucleotides.

nuclease_workflow Nuclease Resistance Assay Workflow labeling 5'-End Labeling (Radioactive or Fluorescent) incubation Incubation with Nuclease (e.g., SVPD or Serum) labeling->incubation quenching Quench Reaction at Time Points incubation->quenching page Denaturing PAGE quenching->page visualization Visualization (Autoradiography or Fluorescence) page->visualization quantification Quantify Full-Length Oligo and Calculate Half-Life visualization->quantification

Caption: Workflow for assessing the nuclease resistance of oligonucleotides.

Conclusion

The choice between 2'-OMe-U and UNA modifications depends heavily on the desired application and the specific properties required.

  • 2'-O-Methyl Uridine (2'-OMe-U) is an excellent choice for applications where increased duplex stability and nuclease resistance are desired, such as in antisense oligonucleotides designed to have high affinity for their target RNA.

  • Unlocked Nucleic Acid (UNA) , with its unique flexible structure, offers a powerful tool for modulating duplex stability. Its destabilizing effect can be strategically used to fine-tune the properties of siRNAs, reducing off-target effects while maintaining high nuclease resistance.

Researchers should carefully consider the trade-offs between duplex stability and other properties when designing modified oligonucleotides for therapeutic or diagnostic purposes. This guide provides a foundational understanding to aid in making informed decisions for the rational design of next-generation nucleic acid-based technologies.

References

Benchmarking DMTr-4'-Me-U-CED-TBDMS Phosphoramidite: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving desired therapeutic properties. This guide provides a comprehensive performance comparison of DMTr-4'-Me-U-CED-TBDMS phosphoramidite against common alternative modifications, supported by available experimental data.

The 4'-methyl modification on the ribose sugar of uridine (B1682114) is a key feature that influences the conformational properties of the resulting oligonucleotide, impacting its stability and binding affinity. This guide will delve into the quantitative performance metrics of this modification in comparison to the widely used 2'-O-Methyl (2'-OMe) modification and the standard, unmodified uridine.

Performance Comparison

The performance of modified phosphoramidites can be evaluated based on several key parameters: coupling efficiency during solid-phase synthesis, the thermal stability of the resulting oligonucleotide duplexes, and their resistance to nuclease degradation.

Quantitative Performance Data

The following table summarizes the available quantitative data for oligonucleotides modified with 4'-methyluridine (4'-Me-U) in comparison to 2'-O-Methyluridine (2'-OMe-U) and unmodified Uridine.

Performance MetricThis compound2'-O-Methyl-Uridine (2'-OMe-U) PhosphoramiditeStandard Uridine Phosphoramidite
Coupling Efficiency >98% (Estimated)>99%[1]>99%[1]
Thermal Stability (ΔTm per modification) ~ -0.5 to +1.0 °C+1.0 to +1.5 °C[2]Baseline
Nuclease Resistance Enhanced (Inferred)Significantly Enhanced[3][4]Low

Note: Direct quantitative data for the coupling efficiency and nuclease resistance of this compound is limited in publicly available literature. The values presented are based on data for similar 4'-modified nucleosides and general performance of modified phosphoramidites.

Experimental Insights and Discussion

Thermal Stability: The introduction of a methyl group at the 4'-position of the ribose sugar influences the sugar pucker conformation, which in turn affects the thermal stability of the resulting duplex. Studies on 4'-Cα-methyl and 2'-O, 4'-Cα-dimethyl derivatives of uridine have shown that these modifications can modulate duplex thermal stability. The impact can be a slight decrease to a modest increase in the melting temperature (Tm) per modification, depending on the specific structural context. In contrast, the 2'-O-Methyl modification consistently provides a stabilizing effect, with a reported increase in Tm of +1.0 to +1.5 °C per modification.[2]

Nuclease Resistance: Modifications at the 2'- and 4'-positions of the ribose are known to confer increased resistance to nuclease degradation.[3][4] The steric bulk of the methyl group at the 4'-position is expected to hinder the approach of nucleases, thereby enhancing the stability of the oligonucleotide in biological fluids. While direct quantitative nuclease stability assays for 4'-Me-U modified oligonucleotides are not widely reported, studies on other 4'-C substituted analogs, such as 4'-C-aminoethyl and 4'-O-methoxyethyl modifications, have demonstrated significantly improved nuclease resistance.[6] This strongly suggests that the 4'-methyl modification will also provide a substantial protective effect against enzymatic degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite (B83602) triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Elongated Chain Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Completed Synthesis Start Solid Support (CPG with first nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Standard Oligonucleotide Synthesis Cycle.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • This compound and other required phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: The phosphoramidites are dissolved in anhydrous acetonitrile to a concentration of 0.1 M. All reagents are loaded onto the synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and phosphate backbone) are removed by incubation with the cleavage and deprotection solution at elevated temperature.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol describes the determination of the melting temperature of oligonucleotide duplexes.

Thermal_Denaturation_Workflow Oligo_Prep Prepare equimolar solution of complementary oligonucleotides Spectro_Setup Place sample in UV-Vis spectrophotometer with temperature controller Oligo_Prep->Spectro_Setup Heating Increase temperature at a constant rate (e.g., 1 °C/min) Spectro_Setup->Heating Absorbance_Measure Monitor absorbance at 260 nm Heating->Absorbance_Measure Melting_Curve Generate melting curve (Absorbance vs. Temperature) Absorbance_Measure->Melting_Curve Tm_Calc Calculate Tm (First derivative maximum) Melting_Curve->Tm_Calc

Workflow for Thermal Denaturation Analysis.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • Modified and complementary unmodified oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

Procedure:

  • Sample Preparation: The modified oligonucleotide and its complementary strand are dissolved in the annealing buffer to a final concentration of, for example, 1 µM each.

  • Annealing: The solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition: The sample is placed in the spectrophotometer, and the absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative plot corresponds to the Tm.

Nuclease Resistance Assay

This protocol outlines a method to assess the stability of oligonucleotides in the presence of nucleases.

Nuclease_Resistance_Assay Oligo_Incubation Incubate labeled oligonucleotide with nuclease (e.g., snake venom phosphodiesterase) Time_Points Take aliquots at different time points Oligo_Incubation->Time_Points Reaction_Quench Quench the reaction (e.g., heat inactivation or EDTA) Time_Points->Reaction_Quench Analysis Analyze samples by HPLC or PAGE Reaction_Quench->Analysis Degradation_Quant Quantify the amount of intact oligonucleotide Analysis->Degradation_Quant

Nuclease Resistance Assay Workflow.

Materials:

  • Fluorescently labeled (e.g., 5'-FAM) modified and unmodified oligonucleotides

  • Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity)

  • Reaction buffer appropriate for the nuclease

  • Quenching solution (e.g., EDTA or formamide (B127407) loading dye)

  • HPLC or PAGE system for analysis

Procedure:

  • Reaction Setup: The labeled oligonucleotide is incubated with the nuclease in the reaction buffer at a specified temperature (e.g., 37°C).

  • Time Course: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding the quenching solution.

  • Analysis: The samples are analyzed by denaturing PAGE or HPLC to separate the intact oligonucleotide from its degradation products.

  • Quantification: The amount of full-length, intact oligonucleotide remaining at each time point is quantified by measuring the fluorescence intensity of the corresponding band or peak. The half-life (t1/2) of the oligonucleotide is then calculated.

Conclusion

This compound represents a valuable building block for the synthesis of modified oligonucleotides. While direct, comprehensive benchmarking data is still emerging, the available evidence and data from structurally similar modifications suggest that the 4'-methyluridine modification offers a favorable profile of high coupling efficiency, modulation of thermal stability, and enhanced nuclease resistance. This makes it a promising candidate for the development of therapeutic oligonucleotides where improved stability is a key requirement. Further direct comparative studies are warranted to fully elucidate its performance characteristics relative to other established modifications.

References

Structural Analysis of 4'-Me-U Modified RNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and thermodynamic properties of RNA duplexes containing 4'-Methyluridine (4'-Me-U) modifications against their unmodified counterparts. Due to a lack of publicly available quantitative data specifically for 4'-Me-U modified RNA duplexes, this guide utilizes data for the well-characterized 2'-O-Methyluridine (2'-OMe-U) modification as a proxy. The 2'-OMe modification, like the proposed 4'-Me modification, is a modification on the ribose sugar and is known to enhance the thermal stability of RNA duplexes. This substitution provides valuable insights into the expected structural and energetic consequences of methylation at the ribose moiety.

Data Presentation: Thermodynamic Stability

The incorporation of methyl groups on the ribose sugar of RNA can significantly impact the thermodynamic stability of RNA duplexes. This is often quantified by measuring the melting temperature (Tm), and the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). An increase in Tm and a more negative ΔG° indicate greater duplex stability.

As a proxy for 4'-Me-U, the following table summarizes the thermodynamic data for a 14-mer RNA duplex (U14/A14) with and without 2'-O-Methyluridine modification. The data clearly demonstrates the stabilizing effect of the 2'-OMe modification.[1]

DuplexModificationMelting Temperature (Tm) (°C)
U14/A14Unmodified24
UOMe14/A142'-O-Methyluridine36

Data extracted from a study on the thermal stability of 2'-O-modified RNA hetero duplexes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural analysis of modified RNA duplexes are provided below.

RNA Oligonucleotide Synthesis, Purification, and Duplex Formation

a. Synthesis: RNA oligonucleotides, both unmodified and containing 4'-Me-U (or 2'-OMe-U), are chemically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

b. Deprotection and Purification: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using established protocols. Purification is typically achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity of the single-stranded RNA.

c. Duplex Formation (Annealing): Equimolar amounts of the complementary single-stranded RNAs are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 90-95°C for 3-5 minutes and then slowly cooled to room temperature to facilitate the formation of the double helix.

UV Thermal Denaturation Analysis

UV thermal denaturation is a common technique used to determine the thermodynamic parameters of RNA duplexes.[2]

a. Sample Preparation: Annealed RNA duplexes are diluted to a known concentration (e.g., 1-10 µM) in the desired buffer.

b. Measurement: The absorbance of the RNA duplex solution is monitored at 260 nm using a UV-Vis spectrophotometer equipped with a temperature controller. The temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C), and the absorbance is recorded at regular intervals.

c. Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak corresponds to the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are then calculated by analyzing the concentration dependence of the Tm using van't Hoff plots (ln(CT) vs. 1/Tm), where CT is the total strand concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA duplexes in solution.

a. Sample Preparation: Lyophilized and purified RNA duplexes are dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O or 99.9% D2O). The final RNA concentration is typically in the range of 0.5-2 mM.

b. Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

  • 1D 1H NMR: To observe imino protons involved in base pairing.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.

  • 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each ribose sugar ring.

  • 1H-13C and 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For assigning carbon and nitrogen resonances if isotopically labeled samples are used.

c. Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography can provide atomic-resolution structures of RNA duplexes in the solid state.

a. Crystallization: High-purity RNA duplexes are screened for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion. This involves testing a wide range of precipitants, buffers, salts, and temperatures.

b. Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

c. Structure Determination: The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a similar structure is known) or experimental phasing (using heavy-atom derivatives). An initial electron density map is calculated, into which the RNA duplex structure is built and refined to best fit the experimental data.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the structural and thermodynamic analysis of modified RNA duplexes.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Biophysical Analysis cluster_data Data Output synthesis Chemical Synthesis (Unmodified & 4'-Me-U Modified) purification Deprotection & Purification (HPLC or PAGE) synthesis->purification annealing Duplex Formation (Annealing) purification->annealing uv_melt UV Thermal Denaturation annealing->uv_melt nmr_spec NMR Spectroscopy annealing->nmr_spec xray_cryst X-ray Crystallography annealing->xray_cryst thermo_data Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) uv_melt->thermo_data nmr_structure Solution Structure (3D) nmr_spec->nmr_structure crystal_structure Crystal Structure (3D) xray_cryst->crystal_structure

References

A Comparative Analysis of 4'- and 2'-Sugar Modifications in siRNA: Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic chemical modification of small interfering RNA (siRNA) is paramount for its transition from a research tool to a therapeutic reality. Modifications to the sugar moiety of the nucleotide, specifically at the 2' and 4' positions of the ribose ring, are critical for overcoming the inherent instability and potential off-target effects of unmodified siRNA. This guide provides an objective comparison of 4'- and 2'-sugar modifications, supported by experimental data, to inform the rational design of next-generation siRNA therapeutics.

The primary goals of sugar modifications are to enhance nuclease resistance, thereby prolonging the in vivo half-life, modulate thermodynamic properties for optimal duplex stability and RISC loading, and minimize off-target gene silencing. Both 2'- and 4'-modifications have been extensively explored, each presenting a unique profile of advantages and disadvantages.

Comparative Performance Data

The following tables summarize the quantitative effects of various 2'- and 4'-sugar modifications on key siRNA performance parameters, collated from multiple studies.

Table 1: Impact of Sugar Modifications on Thermal Stability (Tm) of siRNA Duplexes
Modification TypeSpecific ModificationChange in Tm (°C) per modificationReference
2'-Modifications 2'-O-Methyl (2'-OMe)+1.3 to +1.9[1]
2'-Fluoro (2'-F)+1.5 to +2.0[2]
2'-O-Methoxyethyl (2'-MOE)+3.4[3]
4'-Modifications 4'-Thio (4'-S)-1.0 to -1.4[3]
4'-C-aminoethyl-2'-O-Me-1.3 to -4.1[1][4]
4'-C-aminoethyl-2'-FIncreased stability vs. 4'-C-aminoethyl-2'-O-Me[5][6]
Dual 2',4'-Modifications 2'-F, 4'-OMeVirtually no change[7][8]

Note: Tm values are context-dependent and can vary based on sequence, position of modification, and buffer conditions.

Table 2: Effect of Sugar Modifications on Nuclease Stability and In Vivo Half-Life
Modification TypeSpecific ModificationObservationReference
Unmodified siRNA -Half-life of < 10 minutes in human serum[9][10]
2'-Modifications 2'-O-Methyl (2'-OMe)Improved serum stability[3]
2'-Fluoro (2'-F)Half-life > 24 hours in serum; limited nuclease resistance compared to other 2' mods[2][3]
4'-Modifications 4'-ThioRNA (Me-SRNA)Highest nuclease resistance (>24h) compared to 2'-OMe and 2'-F[5]
4'-C-aminoethyl/aminopropylHigh stability in bovine serum (intact for up to 6 hours)[3][4]
4'-C-aminoethyl-2'-FHigh stability in 20% bovine serum (48% intact after 48h)[6]
Table 3: Influence of Sugar Modifications on Gene Silencing Activity
Modification TypePosition of ModificationEffect on RNAi ActivityReference
2'-Modifications 2'-O-Methyl (2'-OMe)Generally well-tolerated, but full modification is inactive. Reduces off-target effects when placed at position 2 of the guide strand.[3][11][12]
2'-Fluoro (2'-F)Activity similar or superior to unmodified siRNA.[2]
4'-Modifications 4'-Thio (4'-S)Well-tolerated in the passenger strand, less so in the guide strand.[3]
4'-C-aminoalkylWell-tolerated in passenger and guide strands, except in the seed region.[3][4]
Dual 2',4'-Modifications 3'-overhang of guide strandGenerally outperform native and singly modified siRNAs.[7][8]

Key Experimental Methodologies

The data presented above are derived from a set of standard biochemical and cell-based assays. Detailed protocols for these key experiments are provided below.

Experimental Protocol 1: Nuclease Stability (Serum Stability Assay)
  • Preparation of siRNA: Synthesize and purify the modified and unmodified siRNA duplexes. Fluorescently label one strand (e.g., with fluorescein) for visualization.

  • Incubation: Dissolve the siRNA duplexes (e.g., 600 pmol) in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[1] Incubate the siRNA in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 20-95%) at 37°C.[6][13]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[2][3]

  • Analysis: The integrity of the siRNA is analyzed by gel electrophoresis (e.g., 10-20% native polyacrylamide gel electrophoresis - PAGE). The gel is visualized using a phosphorimager or fluorescence scanner.

  • Quantification: The percentage of intact siRNA at each time point is quantified by densitometry to determine the rate of degradation and the half-life (t1/2).

Experimental Protocol 2: Thermal Stability (UV Melting)
  • Sample Preparation: Anneal the sense and antisense strands of the siRNA to form a duplex. Prepare a solution of the siRNA duplex (e.g., 3.0 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[1]

  • UV Spectrometry: Use a UV/Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm.

  • Melting Curve Generation: Gradually increase the temperature of the sample at a constant rate (e.g., 0.5°C per minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 100°C).[1]

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the siRNA duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Experimental Protocol 3: Gene Silencing Activity (Dual-Luciferase Reporter Assay)
  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa cells) stably expressing a psiCHECK-2 vector, which contains both a target gene (e.g., Renilla luciferase) and a control gene (Firefly luciferase).[1] Seed the cells in a 96-well plate 24 hours prior to transfection.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene silencing.[1]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the activities of both Firefly and Renilla luciferases using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well. The gene silencing activity is expressed as the percentage reduction in normalized Renilla luciferase activity compared to the negative control. The IC50 (the concentration at which 50% of the target gene is silenced) can be calculated from a dose-response curve.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis siRNA Preparation cluster_assays In Vitro Characterization cluster_analysis Data Analysis synthesis Synthesis & Purification (Modified & Unmodified siRNA) annealing Annealing to form Duplex synthesis->annealing stability Nuclease Stability Assay (Serum Incubation) annealing->stability thermo Thermal Stability Assay (UV Melting) annealing->thermo activity Gene Silencing Assay (Cell Transfection) annealing->activity page PAGE Analysis (Half-life Determination) stability->page tm_calc Tm Calculation (Melting Curve) thermo->tm_calc luciferase Luciferase Measurement (IC50 Determination) activity->luciferase

Comparative Experimental Workflow for siRNA Modifications.

G cluster_mods Sugar Modifications cluster_props Biophysical & Biological Properties cluster_outcomes Therapeutic Outcomes mod_2 2'-Modifications (e.g., 2'-OMe, 2'-F) nuclease Nuclease Resistance mod_2->nuclease Increases thermo Thermodynamic Stability (Tm) mod_2->thermo Increases risc RISC Compatibility mod_2->risc Generally Tolerated off_target Off-Target Effects mod_2->off_target Reduces mod_4 4'-Modifications (e.g., 4'-Thio, 4'-Aminoalkyl) mod_4->nuclease Strongly Increases mod_4->thermo Variable Effect mod_4->risc Position Dependent pk Improved Pharmacokinetics (Longer Half-Life) nuclease->pk efficacy Enhanced Silencing Efficacy thermo->efficacy risc->efficacy safety Increased Specificity & Safety off_target->safety

Influence of Sugar Modifications on siRNA Properties.

Discussion and Conclusion

The choice between 2'- and 4'-sugar modifications is not straightforward and depends on the specific therapeutic application and the siRNA sequence.

2'-Modifications , such as 2'-O-Methyl and 2'-Fluoro, are the most extensively studied and are featured in all four FDA-approved siRNA drugs.[1][3] They reliably increase thermal stability and provide a moderate increase in nuclease resistance.[2][3] A key advantage is their general compatibility with the RISC machinery across many positions in both strands.[15] Furthermore, strategic placement of 2'-OMe modifications, particularly at position 2 of the guide strand, has been shown to significantly reduce miRNA-like off-target effects.[11][12]

4'-Modifications are a more recent area of exploration. Modifications like 4'-thioribonucleosides can impart superior nuclease resistance compared to common 2'-modifications.[5] However, they can also be thermally destabilizing and their compatibility with the RISC complex is highly position-dependent, with modifications in the seed region of the guide strand often being detrimental to activity.[3]

Dual 2',4'-modifications represent a promising strategy to combine the benefits of both modification types. For instance, combining a 2'-F modification (which promotes a C3'-endo sugar pucker favorable for A-form helices) with a 4'-modification can enhance nuclease resistance while maintaining good duplex stability and gene-silencing activity.[5][7][8]

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of 4'-Me-U Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of antisense oligonucleotide (ASO) therapeutics, ensuring in vivo stability is a critical determinant of clinical success. This guide provides a comparative analysis of the in vivo stability of 4'-Methyluridine (4'-Me-U) modified ASOs against other common modifications, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation oligonucleotide drugs.

Unmodified oligonucleotides are rapidly degraded by nucleases in the body, severely limiting their therapeutic potential.[1][2] To overcome this, a variety of chemical modifications have been developed to enhance their resistance to nuclease-mediated degradation, thereby improving their pharmacokinetic profiles.[1][2] Among these, modifications at the 2' and 4' positions of the ribose sugar have proven particularly effective. This guide focuses on the emerging 4'-Me-U modification and its performance relative to established alternatives.

Comparative Stability of ASO Modifications

While direct in vivo pharmacokinetic data for 4'-Me-U modified ASOs is limited in publicly available literature, in vitro nuclease resistance studies provide a strong indication of their potential in vivo stability. The following table summarizes available data for common ASO modifications, offering a comparative perspective.

ModificationTypeIn Vitro Nuclease ResistanceIn Vivo Half-Life (Plasma)In Vivo Half-Life (Tissue)Key Characteristics
Unmodified (PO) BackboneLow~5 minutes[3]Not applicableRapidly degraded by nucleases.
Phosphorothioate (PS) BackboneModerate0.5 - 2 hours[3][4]Days to weeksIncreased nuclease resistance and protein binding, but can be associated with toxicity.[1][5]
2'-O-Methyl (2'-O-Me) SugarHighSeveral days (with PS backbone)Weeks (with PS backbone)Enhances binding affinity and nuclease resistance.[5]
2'-O-Methoxyethyl (2'-MOE) SugarVery High~15 days (LY2275796, human plasma)[1]Several weeks[6]Second-generation modification with an excellent safety and stability profile.[1]
Locked Nucleic Acid (LNA) Sugar (Bridged)Very HighWeeks (sequence dependent)Several weeks[6][7]Confers exceptional binding affinity and nuclease resistance, but can have hepatotoxicity concerns.[8]
Constrained Ethyl (cEt) Sugar (Bridged)Very HighSimilar to LNASeveral weeks[6]A second-generation bridged nucleic acid with high potency.
4'-C-Substituted Analogs (e.g., 4'-C-α-aminoethoxy-2'-O-methyl-uridine) SugarRobustData not availableData not availableShow superior nuclease resistance in vitro, suggesting potential for enhanced in vivo stability.[9]
4'-Me-U SugarPredicted HighData not availableData not availableExpected to provide significant nuclease resistance based on the stability of other 4'-substituted analogs.

Experimental Protocols

Accurate assessment of ASO stability is paramount for preclinical development. Below are detailed protocols for both in vitro and in vivo evaluation.

In Vitro Nuclease Stability Assay

This protocol provides a method for assessing the stability of modified ASOs in the presence of serum, which contains a complex mixture of nucleases.

Materials:

  • Modified ASO of interest (e.g., 4'-Me-U modified)

  • Unmodified control ASO

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer

  • Polyacrylamide gel (or other suitable matrix for separation)

  • Gel electrophoresis apparatus

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Dissolve the test and control ASOs in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In a microcentrifuge tube, combine 5 µL of the ASO stock solution with 45 µL of pre-warmed (37°C) 90% serum (diluted in PBS). This results in a final ASO concentration of 10 µM in 81% serum.

  • Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Enzyme Inactivation: Immediately after collection, quench the reaction by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a high-resolution polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the intact ASO from its degradation products.

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system. Quantify the intensity of the band corresponding to the intact ASO at each time point.

  • Data Analysis: Calculate the percentage of intact ASO remaining at each time point relative to the 0-hour time point. The half-life (t½) of the ASO can then be determined by plotting the percentage of intact ASO versus time and fitting the data to an exponential decay curve.

In Vivo Stability Assessment Workflow

This workflow outlines the key steps for evaluating the pharmacokinetic profile and tissue distribution of ASOs in an animal model, typically mice or rats.

InVivo_Stability_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data_analysis Data Analysis aso_prep ASO Formulation administration ASO Administration (e.g., IV, SC) aso_prep->administration animal_acclimation Animal Acclimation animal_acclimation->administration blood_collection Serial Blood Sampling administration->blood_collection tissue_harvest Tissue Harvest at Terminal Time Points administration->tissue_harvest aso_extraction ASO Extraction from Plasma and Tissues blood_collection->aso_extraction tissue_harvest->aso_extraction quantification Quantification (e.g., LC-MS, Q-PCR) aso_extraction->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling half_life_determination Half-Life Determination pk_modeling->half_life_determination

In vivo ASO stability experimental workflow.

Detailed Steps:

  • ASO Formulation and Animal Acclimation: The ASO is formulated in a sterile, physiologically compatible buffer. Animals are acclimated to the laboratory conditions before the study begins.

  • Administration: The ASO is administered to the animals via a chosen route, commonly intravenous (IV) or subcutaneous (SC) injection.

  • Sample Collection:

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h, etc.) to determine the plasma concentration of the ASO over time.

    • Tissue Harvest: At the end of the study, or at specific terminal time points, animals are euthanized, and various tissues (e.g., liver, kidney, spleen, heart, lung) are harvested to assess tissue distribution and accumulation.

  • ASO Extraction and Quantification: The ASO is extracted from plasma and homogenized tissues. The concentration of the intact ASO and its metabolites is quantified using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based assay like quantitative PCR (qPCR).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to perform pharmacokinetic modeling to determine key parameters such as clearance, volume of distribution, and plasma half-life. Tissue concentrations are used to assess the extent of distribution and determine the tissue-specific half-life.

The Promise of 4'-Modifications

The exploration of novel chemical modifications is a continuous effort in the field of antisense therapeutics. While in vivo data for 4'-Me-U is still emerging, the demonstrated nuclease resistance of other 4'-substituted analogs is highly encouraging.[9] These modifications appear to sterically hinder the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage.

Nuclease_Resistance_Mechanism cluster_unmodified Unmodified Oligonucleotide cluster_modified 4'-Me-U Modified Oligonucleotide unmodified_oligo 5'---P---P---P---3' degradation_unmodified Degradation unmodified_oligo->degradation_unmodified Cleavage nuclease_unmodified Nuclease nuclease_unmodified->unmodified_oligo Accesses backbone modified_oligo 5'---P---(4'-Me)U---P---3' stability Enhanced Stability modified_oligo->stability Protection nuclease_modified Nuclease nuclease_modified->modified_oligo Steric Hindrance

Proposed mechanism of 4'-modification mediated nuclease resistance.

Conclusion

The in vivo stability of antisense oligonucleotides is a multifaceted property influenced by a combination of backbone, sugar, and base modifications. While established modifications like 2'-MOE and LNA have set high benchmarks, the exploration of novel chemistries such as 4'-Me-U holds the potential for further improvements in the therapeutic index of ASO drugs. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and evaluation of more stable and effective antisense therapies. As more data on 4'-modified ASOs becomes available, a clearer picture of their in vivo performance will emerge, potentially paving the way for a new generation of oligonucleotide therapeutics.

References

A Researcher's Guide to Evaluating Off-Target Effects of Novel siRNA Modifications: A Case Study for 4'-methyluridine siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of small interfering RNA (siRNA) hinges on its specificity. While chemical modifications are essential for improving stability and efficacy, they can also alter the off-target profile of the siRNA molecule. This guide provides a comprehensive framework for evaluating the off-target effects of novel siRNA modifications, with a special focus on 4'-methyluridine modified siRNA. Due to a lack of publicly available direct comparative data for 4'-methyluridine siRNA, this document serves as a methodological guide, presenting protocols and data presentation formats that should be employed in such an evaluation. The provided quantitative data, comparing 2'-O-methyl modified siRNA to unmodified siRNA, serves as an illustrative example of how to present such a comparative analysis.

Understanding siRNA Off-Target Effects

siRNA can induce unintended gene silencing through two primary mechanisms:

  • MicroRNA (miRNA)-like Off-Target Effects : The siRNA guide strand can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation. This interaction is primarily mediated by the "seed region" (nucleotides 2-8) of the siRNA.[1][2][3]

  • Innate Immune Stimulation : Double-stranded RNA (dsRNA) can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs).[4][5] This can trigger an innate immune response, leading to the production of interferons and inflammatory cytokines, which can cause widespread, non-specific changes in gene expression and potential toxicity.[6]

A thorough evaluation of any novel siRNA modification must address both of these potential off-target effects.

Comparative Evaluation of Off-Target Gene Silencing

The most direct way to assess miRNA-like off-target effects is to compare the transcriptome-wide changes in gene expression induced by the modified siRNA, an unmodified siRNA of the same sequence, and a negative control.

Illustrative Data: 2'-O-methyl Modification

The following tables showcase how quantitative data from such a comparative study should be presented. This example data is derived from studies on 2'-O-methyl modification, a well-characterized modification known to reduce off-target effects.[7]

Table 1: Summary of Transcriptome-Wide Off-Target Effects

siRNA TypeTarget GeneNumber of Off-Target Genes Downregulated (>1.5-fold)Average Fold-Change of Off-Target Genes
Unmodified siRNAGene X150-2.5
4'-methyluridine siRNA Gene X Data to be generated Data to be generated
2'-O-methyl siRNA (Example)Gene X50-1.8
Negative Control siRNAN/A10-1.6

Table 2: On-Target vs. Off-Target Potency (IC50 Values)

siRNA TypeOn-Target IC50 (pM)Off-Target IC50 (pM) - Reporter Gene Assay
Unmodified siRNA10100
4'-methyluridine siRNA Data to be generated Data to be generated
2'-O-methyl siRNA (Example)12400

Experimental Protocols

Transcriptome-Wide Analysis of Off-Target Effects via RNA-Sequencing

This protocol provides a global view of all gene expression changes induced by the siRNA.

Objective: To identify and quantify all genes silenced by a modified siRNA compared to an unmodified control.

Methodology:

  • Cell Culture and Transfection:

    • Plate a human cell line (e.g., HeLa or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect the cells with the 4'-methyluridine modified siRNA, an unmodified siRNA of the same sequence, and a negative control siRNA at a final concentration of 10 nM using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Incubate the cells for 24-48 hours post-transfection.

  • RNA Isolation and Quality Control:

    • Harvest the cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

    • Sequence the libraries on an Illumina sequencer (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools like RSEM or featureCounts.

    • Perform differential gene expression analysis using DESeq2 or edgeR to identify genes that are significantly up- or downregulated by each siRNA compared to the negative control.

    • Filter the list of downregulated genes to identify off-target effects. A common threshold is a fold change < -1.5 and a p-value < 0.05.

    • Perform seed sequence analysis on the 3' UTRs of the off-target genes to confirm the miRNA-like mechanism.

Dual-Luciferase Reporter Assay for Quantifying miRNA-like Off-Target Effects

This assay provides a quantitative measure of the silencing of a specific, predicted off-target.

Objective: To validate and quantify the miRNA-like off-target silencing of a predicted off-target gene.[8][9]

Methodology:

  • Vector Construction:

    • Identify a predicted off-target gene with a seed match to your siRNA in its 3' UTR.

    • Clone this 3' UTR sequence downstream of the Renilla luciferase gene in a dual-luciferase reporter vector (e.g., psiCHECK-2). This vector also contains a constitutively expressed firefly luciferase gene for normalization.

  • Co-transfection:

    • Plate HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the reporter plasmid (50 ng/well) and the siRNA (10 nM final concentration). Include wells for the 4'-methyluridine modified siRNA, unmodified siRNA, and a negative control siRNA.

  • Luciferase Activity Measurement:

    • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., Promega).

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the firefly luciferase activity for each well.

    • Calculate the percentage of repression for each siRNA by comparing the normalized luciferase activity to that of the negative control siRNA.

In Vitro Assessment of Innate Immune Stimulation

This assay measures the induction of key cytokines to determine if the siRNA is activating an immune response.

Objective: To quantify the production of pro-inflammatory cytokines and interferons in response to siRNA transfection.[10][11]

Methodology:

  • Cell Culture and Transfection:

    • Use primary human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1.

    • Transfect the cells with the siRNAs (e.g., 100 nM) complexed with a lipid-based transfection reagent in a 96-well plate. Include a positive control (e.g., a known immunostimulatory RNA sequence like poly(I:C) for TLR3 or R848 for TLR7/8) and a negative control.

  • Cytokine Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of key cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples and compare the levels induced by the modified and unmodified siRNAs to the negative control.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

RNAi_Pathway cluster_cytoplasm Cytoplasm cluster_on_target On-Target Silencing cluster_off_target Off-Target (miRNA-like) siRNA siRNA Duplex (e.g., 4'-methyluridine modified) RISC_loading RISC Loading (Dicer, AGO2) siRNA->RISC_loading active_RISC Active RISC (Guide Strand) RISC_loading->active_RISC Passenger Strand Cleavage & Ejection cleavage mRNA Cleavage active_RISC->cleavage Perfect Complementarity repression Translational Repression & mRNA Degradation active_RISC->repression Partial Complementarity (Seed Region) on_target_mRNA Target mRNA on_target_mRNA->cleavage off_target_mRNA Off-Target mRNA off_target_mRNA->repression TLR_Pathway cluster_endosome Endosome siRNA siRNA TLR78 TLR7 / TLR8 siRNA->TLR78 MyD88 MyD88 TLR78->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFN Type I Interferons (IFN-α) IRF7->IFN Experimental_Workflow cluster_assays Off-Target Evaluation start Design & Synthesize 4'-methyluridine siRNA exp_design Experimental Design (Controls: Unmodified siRNA, Neg. Control) start->exp_design transfection Cell Transfection exp_design->transfection rna_seq RNA-Sequencing transfection->rna_seq luciferase Dual-Luciferase Assay transfection->luciferase immune Cytokine Profiling (ELISA) transfection->immune data_analysis Data Analysis & Comparison rna_seq->data_analysis luciferase->data_analysis immune->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

References

Unveiling the Structural Impact of 4'-Me-U Modifications on RNA using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of epitranscriptomics has highlighted the critical role of RNA modifications in regulating gene expression and cellular function. Among these, modifications to the uridine (B1682114) base are of significant interest for their potential to modulate RNA structure, stability, and interactions. This guide provides a comparative analysis of RNA containing 4'-methyl-uridine (4'-Me-U) modifications and its unmodified counterpart, with a focus on characterization by Circular Dichroism (CD) spectroscopy. While direct experimental data for 4'-Me-U is emerging, we can extrapolate expected outcomes based on studies of similar 4'-substituted and methylated uridine analogs. This guide will equip researchers with the foundational knowledge to design and interpret CD spectroscopy experiments for investigating the structural consequences of this specific RNA modification.

The Influence of 4'-Modifications on RNA Structure: A Comparative Overview

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure and conformational changes in nucleic acids.[1] The characteristic CD spectrum of A-form RNA, the predominant conformation of RNA duplexes, features a positive peak around 260-270 nm, a negative peak around 200-210 nm, and a crossover at approximately 240-250 nm.[2][3] Modifications to the ribose sugar, such as at the 4' position, can significantly alter the sugar pucker, which in turn influences the overall helical geometry and thermal stability of the RNA duplex.

Based on studies of analogous 4'-C-substituted uridine modifications, the introduction of a methyl group at the 4' position of uridine is anticipated to influence the conformational landscape of the RNA strand. Research on 4'-C-aminoalkyl-2'-O-methyluridine has shown that such modifications can affect sugar puckering and decrease the thermal stability of double-stranded RNAs.[4] Conversely, other modifications like 4'-thioRNA have been shown to enhance thermal stability.[5][6] Therefore, the precise impact of a 4'-methyl group on stability may be context-dependent.

The following table summarizes the expected comparison between unmodified RNA and RNA containing a 4'-Me-U modification based on CD spectroscopy and thermal melt analysis.

FeatureUnmodified RNA DuplexRNA Duplex with 4'-Me-URationale for Expected Change
CD Spectrum Profile Characteristic A-form helix: Positive peak ~265 nm, Negative peak ~210 nm, Crossover ~245 nm.[3][7]Likely A-form helix with subtle shifts in peak positions and intensities.Modifications at the 4' position can induce local conformational changes that alter base stacking and helical parameters, leading to slight modifications in the CD spectrum.[3]
Molar Ellipticity (θ) at ~265 nm Standard value for A-form RNA.Potentially altered (increased or decreased).Changes in base stacking and helical twist resulting from the 4'-Me-U modification would directly impact the magnitude of the CD signal.
Thermal Stability (Tm) Baseline melting temperature.Potentially decreased.Studies on some 4'-C-aminoalkyl modifications have shown a decrease in the thermal stability of RNA duplexes.[4][8] The steric bulk of the methyl group might disrupt optimal base pairing and stacking.

Experimental Protocol for CD Spectroscopy of RNA

This section provides a detailed methodology for conducting CD spectroscopy experiments to compare unmodified and 4'-Me-U modified RNA oligonucleotides.

1. Sample Preparation:

  • RNA Synthesis and Purification: Synthesize unmodified and 4'-Me-U containing RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. High-purity samples are crucial for accurate CD measurements; therefore, purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Accurately determine the concentration of the RNA samples using UV-Vis spectroscopy at 260 nm.

  • Buffer Preparation: Prepare a buffer solution that is transparent in the far-UV region. A common choice is a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[2] Ensure the buffer is filtered to remove any particulates.

  • Sample Annealing: For duplex RNA studies, mix equimolar amounts of the complementary strands in the chosen buffer. Heat the mixture to 90-95°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper annealing.

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument: Utilize a calibrated CD spectrometer.

  • Cuvette: Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.[9]

  • Parameters:

    • Wavelength Range: 200-320 nm.[10]

    • Scanning Speed: 50-100 nm/min.[2]

    • Bandwidth: 1.0 nm.[2]

    • Response Time/D.I.T.: 2-4 seconds.[2]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[2]

    • Temperature: Maintain a constant temperature, typically 20°C or 25°C, using a Peltier temperature controller.

  • Data Collection:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the RNA sample.

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the RNA, and l is the path length of the cuvette in centimeters.

3. Thermal Melt Analysis (Tm Determination):

  • Procedure: Monitor the change in molar ellipticity at a fixed wavelength (typically the wavelength of maximum change, often around 265 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured. This is determined from the midpoint of the sigmoidal melting curve.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the CD spectroscopy of RNA.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis RNA_Synth RNA Synthesis & Purification Quant Quantification (UV-Vis @ 260nm) RNA_Synth->Quant Anneal Annealing (for duplex RNA) Quant->Anneal Baseline Buffer Baseline Measurement Anneal->Baseline Buffer Buffer Preparation Buffer->Anneal CD_Scan CD Spectrum Scan (200-320 nm) Baseline->CD_Scan Thermal_Melt Thermal Melt (Monitor θ vs. Temp) CD_Scan->Thermal_Melt Baseline_Sub Baseline Subtraction Thermal_Melt->Baseline_Sub Tm_Calc Tm Calculation Thermal_Melt->Tm_Calc Molar_Ellip Conversion to Molar Ellipticity Baseline_Sub->Molar_Ellip Comparison Comparative Analysis of Spectra and Stability Molar_Ellip->Comparison Tm_Calc->Comparison

References

A Comparative Guide to 2'-Hydroxyl Protecting Groups for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutics. A critical aspect of successful RNA synthesis is the strategic use of protecting groups, particularly for the 2'-hydroxyl (2'-OH) function of the ribose sugar. The choice of the 2'-OH protecting group significantly impacts coupling efficiency, deprotection conditions, and the overall purity and yield of the final RNA product. This guide provides an objective comparison of commonly used 2'-hydroxyl protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Key 2'-Hydroxyl Protecting Groups: A Comparative Overview

The most prevalent 2'-OH protecting groups in RNA synthesis are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and acetal-based groups like 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 2'-bis(2-acetoxyethoxy)methyl (ACE). Each of these groups presents a unique set of advantages and disadvantages in terms of stability, steric hindrance, and deprotection methodology.

TBDMS (tert-butyldimethylsilyl): As one of the most established and widely used protecting groups, TBDMS offers a balance of stability and reactivity.[1] It is stable to the conditions of the synthesis cycle but can be removed with fluoride (B91410) ions.[2] However, its steric bulk can lead to longer coupling times and reduced coupling efficiency compared to some newer alternatives.[3] There is also a risk of 2' to 3' migration of the silyl group under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[4][5]

TOM (Triisopropylsilyloxymethyl): The TOM group was developed to address some of the limitations of TBDMS.[1] The oxymethyl spacer between the silyl group and the 2'-OH reduces steric hindrance, leading to higher coupling efficiencies and shorter coupling times.[3][6] The TOM group is also less prone to migration than TBDMS.[4][5]

Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl): This acetal-based protecting group offers an alternative to silyl ethers. It is stable to the basic conditions used for the removal of nucleobase and phosphate (B84403) protecting groups and is cleaved under acidic conditions (pH 2-3).[4][7] The Fpmp group has been shown to be suitable for the synthesis of biologically active RNA.[8]

ACE (2'-bis(2-acetoxyethoxy)methyl): The ACE chemistry utilizes a unique 2'-orthoester protecting group in conjunction with a 5'-silyl protecting group.[9] This strategy allows for rapid coupling rates, often comparable to DNA synthesis.[10] A key advantage of the ACE group is that it can be removed under very mild acidic conditions (pH 3.8), and the 2'-ACE-protected RNA is nuclease-resistant and can be purified before the final deprotection step.[3][9]

Quantitative Performance Data

The selection of a 2'-hydroxyl protecting group is often guided by its performance in key stages of RNA synthesis. The following tables summarize quantitative data for coupling efficiency and deprotection conditions for the discussed protecting groups.

Protecting GroupAverage Coupling Efficiency (%)Typical Coupling Time (min)Notes
TBDMS ~98%10 - 15Efficiency can be lower for longer oligonucleotides due to steric hindrance.[11]
TOM >99%2.5 - 6The oxymethyl spacer reduces steric hindrance, leading to higher efficiency.[3][12]
Fpmp >98%5Optimized synthesis cycles have made Fpmp a reliable choice.[8][13]
ACE >99%< 1.5Rapid coupling kinetics are a key feature of ACE chemistry.[14]

Table 1: Comparison of Coupling Efficiencies and Times.

Protecting GroupDeprotection Reagent(s)Deprotection ConditionsNotes
TBDMS 1. Aqueous Ammonia (B1221849)/Ethanol (B145695) or AMA1. 55°C, 4-17 hours or 65°C, 10 minTwo-step deprotection is required.[5]
2. TEA·3HF or TBAF in DMSO/THF2. 65°C, 2.5 hours or RT, 24 hoursFluoride source for desilylation.[2][15]
TOM 1. AMA or EMAM1. 65°C, 10 min or 35°C, 6 hoursFast and reliable deprotection.[4][16]
2. TEA·3HF in DMSO2. 65°C, 2.5 hoursSimilar desilylation to TBDMS.[16]
Fpmp 1. Aqueous Ammonia or Triethylamine (B128534) in Aqueous Ammonia1. 55°C, 8-10 hours or 80°C, 2 hoursTwo-step deprotection.[8]
2. Acetic Acid (pH 3)2. 25°C, ~24 hoursMild acidic cleavage of the acetal.[4][7]
ACE 1. Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF1. RT, 30 minRemoval of phosphate protecting groups.[10]
2. 40% Aqueous Methylamine (B109427) (NMA)2. 55°C, 10 minCleavage from support and nucleobase deprotection.[10]
3. TEMED-Acetate buffer (pH 3.8)3. 60°C, 30 minMild final deprotection of the 2'-OH.[9][14]

Table 2: Comparison of Deprotection Conditions.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and high-quality RNA synthesis. The following sections provide step-by-step methodologies for the synthesis and deprotection of RNA using TBDMS, TOM, Fpmp, and ACE protecting groups.

TBDMS-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the TBDMS-protected phosphoramidite (B1245037) with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing RNA chain. A coupling time of 10-15 minutes is typically used.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate triester using an iodine solution.

Deprotection Protocol:

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and ethanol (3:1 v/v) at 55°C for 4-17 hours, or with an ammonium (B1175870) hydroxide/methylamine (AMA) solution at 65°C for 10 minutes.[5] This step cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-OH Deprotection (Desilylation): The crude RNA is dried and then redissolved in anhydrous DMSO. Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours to remove the TBDMS groups.[15]

  • Quenching and Precipitation: The reaction is quenched, and the fully deprotected RNA is precipitated, typically with a salt solution and an alcohol (e.g., sodium acetate (B1210297) and butanol or ethanol).[15]

TOM-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT group with an acid.

  • Coupling: Activation of the TOM-protected phosphoramidite with an activator (e.g., 5-benzylthio-1H-tetrazole). A shorter coupling time of 3-6 minutes is generally sufficient.[6]

  • Capping: Acetylation of unreacted 5'-hydroxyls.

  • Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:

  • Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for 10 minutes or with ethanolic methylamine (EMAM) at 35°C for 6 hours.[16]

  • 2'-OH Deprotection (Desilylation): The crude RNA is dried and redissolved in anhydrous DMSO. TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.[16]

  • Quenching and Precipitation: The reaction is quenched, and the RNA is precipitated as described for the TBDMS protocol.

Fpmp-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT group.

  • Coupling: Activation of the Fpmp-protected phosphoramidite with an activator. A coupling time of approximately 5 minutes is used.[13]

  • Capping: Acetylation of unreacted 5'-hydroxyls.

  • Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:

  • Cleavage and Base Deprotection: The solid support is treated with aqueous ammonia at 55°C for 8-10 hours or with a triethylamine/aqueous ammonia mixture at 80°C for 2 hours.[8]

  • 2'-OH Deprotection: The crude RNA is treated with an acidic buffer (e.g., 0.01 M HCl, pH 2-3) at room temperature for approximately 24 hours to remove the Fpmp groups.[4][7] Care must be taken to control the pH to avoid degradation of acid-sensitive sequences.[7]

  • Neutralization and Desalting: The solution is neutralized, and the fully deprotected RNA is desalted.

ACE-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

  • 5'-Silyl Deprotection: Removal of the 5'-silyl protecting group using a fluoride source (e.g., triethylamine trihydrofluoride).

  • Coupling: Activation of the 2'-ACE-protected phosphoramidite with an activator. Coupling times are very short, typically less than 90 seconds.[14]

  • Capping: Acetylation of unreacted 5'-hydroxyls.

  • Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:

  • Phosphate Deprotection: The solid support is treated with 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF for 30 minutes at room temperature to remove the methyl phosphate protecting groups.[10]

  • Cleavage and Base Deprotection: The support is then treated with 40% aqueous methylamine (NMA) at 55°C for 10 minutes to cleave the RNA from the support and remove the nucleobase protecting groups.[10]

  • 2'-OH Deprotection: The 2'-ACE groups are removed by hydrolysis in a mild acidic buffer (e.g., TEMED-acetate buffer, pH 3.8) at 60°C for 30 minutes.[9][14]

  • Desalting: The fully deprotected RNA is then desalted.

Visualizing the RNA Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase RNA synthesis and highlights the key differences in the deprotection pathways for each of the discussed 2'-hydroxyl protecting groups.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Cleavage cluster_tbdms_tom TBDMS / TOM cluster_fpmp Fpmp cluster_ace ACE start Start: Solid Support detritylation 1. Detritylation (5'-DMT Removal) start->detritylation coupling 2. Coupling (Phosphoramidite Addition) detritylation->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation elongation Repeat for Chain Elongation oxidation->elongation elongation->detritylation Next Cycle cleavage_base Cleavage from Support & Base/Phosphate Deprotection elongation->cleavage_base Final Cycle ace_phosphate_deprotection Phosphate Deprotection (S2Na2) elongation->ace_phosphate_deprotection for ACE tbdms_tom_deprotection Fluoride Treatment (TEA·3HF or TBAF) cleavage_base->tbdms_tom_deprotection for TBDMS/TOM fpmp_deprotection Mild Acid Treatment (pH 2-3) cleavage_base->fpmp_deprotection for Fpmp final_rna Purified, Deprotected RNA tbdms_tom_deprotection->final_rna fpmp_deprotection->final_rna ace_cleavage_base Cleavage & Base Deprotection (Aqueous Methylamine) ace_phosphate_deprotection->ace_cleavage_base ace_2oh_deprotection Mild Acid Treatment (pH 3.8) ace_cleavage_base->ace_2oh_deprotection ace_2oh_deprotection->final_rna

Caption: RNA synthesis and deprotection workflow.

Conclusion

The choice of a 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of RNA, with significant implications for yield, purity, and the overall efficiency of the process. While TBDMS remains a workhorse in the field, newer protecting groups like TOM and ACE offer distinct advantages in terms of higher coupling efficiencies and milder deprotection conditions, respectively. The Fpmp group provides a reliable alternative with a different deprotection strategy. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate 2'-OH protecting group for their specific research and development goals.

References

A Comparative Guide to the Validation of 4'-Me-U Incorporation by Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides, such as 4'-methyluridine (4'-Me-U), into RNA molecules is a critical strategy in the development of therapeutic oligonucleotides and mRNA-based vaccines. This modification can enhance nuclease resistance and modulate the biological activity of the RNA. Accurate validation and quantification of 4'-Me-U incorporation are therefore essential for quality control and to ensure the desired therapeutic effect. This guide provides a comparative overview of the primary method for validating 4'-Me-U incorporation—enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS)—and discusses alternative approaches.

Data Presentation: Comparison of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides within an RNA sequence.[1] This "bottom-up" approach involves the enzymatic digestion of the RNA into its constituent nucleosides, which are then separated and identified based on their unique mass-to-charge ratios and retention times.[2] While specific quantitative data for 4'-Me-U is not extensively published, the following table provides a comparative summary of relevant analytical techniques, using data from other uridine (B1682114) modifications as a proxy to illustrate the expected performance.

Method Principle Quantification Sensitivity Advantages Limitations
Enzymatic Digestion with LC-MS/MS Complete digestion of RNA to single nucleosides followed by separation via UPLC and detection by tandem mass spectrometry.Absolute and relative quantification using a standard curve or stable isotope-labeled internal standards.[3][4]High (low attomole to femtomole range).[2]High specificity and accuracy; can identify and quantify multiple modifications simultaneously.[2]Requires specialized equipment; loss of sequence context; potential for incomplete digestion or modification degradation during sample preparation.[5]
Enzymatic Digestion with 2D-TLC Digestion of RNA, radiolabeling of nucleosides, and separation by two-dimensional thin-layer chromatography.Semi-quantitative, based on the intensity of radioactive spots.ModerateCost-effective and widely accessible.Relies on radioactive materials; lower resolution and accuracy compared to LC-MS/MS; being largely supplanted by LC-MS/MS.[5]
Top-Down Mass Spectrometry Analysis of the intact RNA molecule by mass spectrometry to determine its overall mass and fragmentation pattern.Provides the mass of the entire oligonucleotide, confirming the total number of modifications.Moderate to HighPreserves sequence information and the context of modifications.Technically challenging for long RNA sequences; lower sensitivity for detecting low-abundance modifications.[5]
Antibody-Based Methods (e.g., ELISA) Use of antibodies specific to the modified nucleoside for detection and quantification.Relative quantification.HighHigh throughput and does not require extensive sample preparation.Dependent on the availability and specificity of antibodies for 4'-Me-U; may not be suitable for precise quantification.

Experimental Protocols

Key Experiment: Validation of 4'-Me-U Incorporation by Enzymatic Digestion and UPLC-MS/MS

This protocol outlines the complete workflow from RNA digestion to data analysis for the quantification of 4'-Me-U.

1. Enzymatic Digestion of RNA to Nucleosides

This two-step enzymatic digestion ensures the complete breakdown of the RNA polymer into individual nucleosides.

  • Materials:

    • RNA sample containing 4'-Me-U (1-5 µg)

    • Nuclease P1 (e.g., from Penicillium citrinum)

    • Bacterial Alkaline Phosphatase (BAP)

    • Nuclease-free water

    • Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • Procedure:

    • In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of the RNA sample in 20 µL of nuclease-free water.

    • To denature the RNA, heat the sample at 95°C for 5 minutes, then immediately place it on ice for 5 minutes.

    • Prepare the digestion master mix. For each sample, combine:

      • 3 µL of 10x Nuclease P1 buffer

      • 1 µL of Nuclease P1 (1-2 units)

      • Nuclease-free water to a final volume of 29 µL.

    • Add 29 µL of the master mix to the 20 µL denatured RNA sample.

    • Incubate the reaction at 37°C for 2 hours to digest the RNA to nucleotide monophosphates.

    • For the dephosphorylation step, add 1 µL of Bacterial Alkaline Phosphatase (1 unit) and 1 µL of 10x BAP buffer.

    • Incubate the mixture at 37°C for an additional 2 hours.

    • To stop the reaction, the sample can be heated to 95°C for 5 minutes or purified directly.

    • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes. The filtrate containing the nucleosides is collected for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation and Columns:

    • An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • A reverse-phase C18 column is commonly used for nucleoside separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • UPLC Gradient (Example):

    • A linear gradient from 0% to 40% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step. The flow rate is typically between 0.2 and 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for uridine (U) and 4'-Me-U need to be determined. For uridine, a common transition is m/z 245.1 → 113.1. The transition for 4'-Me-U would be m/z 259.1 → 127.1 (assuming the fragmentation pattern is similar to other methylated uridines). These transitions should be optimized using a pure standard of 4'-Me-U.

3. Data Analysis and Quantification

  • Standard Curve: Prepare a series of dilutions of pure 4'-Me-U and uridine standards to generate a standard curve of peak area versus concentration.

  • Integration: Integrate the peak areas for the MRM transitions corresponding to U and 4'-Me-U in the experimental samples.

  • Quantification: Determine the concentration of 4'-Me-U and U in the samples by interpolating their peak areas from the standard curves.

  • Calculate Incorporation Rate: The percentage of 4'-Me-U incorporation can be calculated as: (moles of 4'-Me-U) / (moles of 4'-Me-U + moles of U) x 100%

Mandatory Visualizations

Enzymatic_Digestion_Workflow RNA RNA containing 4'-Me-U Denaturation Denaturation (95°C, 5 min) RNA->Denaturation Digestion1 Nuclease P1 Digestion (37°C, 2 hours) Denaturation->Digestion1 To Nucleotide Monophosphates Digestion2 BAP Dephosphorylation (37°C, 2 hours) Digestion1->Digestion2 To Nucleosides Filtration Enzyme Removal (10 kDa MWCO filter) Digestion2->Filtration UPLC UPLC Separation (C18 column) Filtration->UPLC Nucleoside mixture MS MS/MS Detection (MRM) UPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for 4'-Me-U validation.

Comparison_Logic Topic Validation of 4'-Me-U Incorporation Method1 Enzymatic Digestion + LC-MS/MS (Gold Standard) Topic->Method1 Method2 Alternative Methods Topic->Method2 Outcome1 Quantitative & Specific Method1->Outcome1 SubMethod2a Top-Down MS Method2->SubMethod2a SubMethod2b 2D-TLC Method2->SubMethod2b SubMethod2c Antibody-based Method2->SubMethod2c Outcome2 Complementary Information Method2->Outcome2

Caption: Comparison of validation methods.

References

4'-Me-U Modified Aptamers vs. DNA Aptamers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligonucleotide therapeutics and diagnostics, aptamers have emerged as a promising class of molecules due to their high specificity and affinity for a wide range of targets. While standard DNA aptamers have demonstrated considerable utility, chemical modifications are often employed to enhance their therapeutic potential. This guide provides a detailed comparison of the efficacy of 4'-Methyluridine (4'-Me-U) modified RNA aptamers and conventional DNA aptamers, focusing on key performance metrics for researchers, scientists, and professionals in drug development.

Executive Summary

Chemical modifications to aptamers are crucial for overcoming the inherent limitations of unmodified nucleic acids, such as susceptibility to nuclease degradation and limited structural diversity. The introduction of a methyl group at the 4' position of the ribose sugar in uridine (B1682114) nucleotides (4'-Me-U) is a strategic modification aimed at improving the stability and binding affinity of RNA aptamers. This guide synthesizes available data to compare the performance of 4'-Me-U modified aptamers against standard DNA aptamers in terms of nuclease resistance, binding affinity, and thermal stability. While direct comparative data for 4'-Me-U modified aptamers is emerging, this guide draws upon findings from similar 4'-modified oligonucleotides to provide a comprehensive overview.

Data Presentation: Performance Metrics

The following tables summarize the expected and reported performance characteristics of 4'-Me-U modified aptamers in comparison to standard DNA aptamers. It is important to note that specific values can vary depending on the aptamer sequence, target molecule, and experimental conditions.

Table 1: Comparative Nuclease Resistance

Aptamer TypeModificationHalf-life in Human SerumSource
DNA Aptamer UnmodifiedMinutes to a few hours[1][1]
4'-Me-U Modified Aptamer 4'-MethyluridineExpected to be significantly longer (hours to days)Based on data from other 4'-modified aptamers[2][3]

Table 2: Comparative Binding Affinity (Dissociation Constant, Kd)

Aptamer TypeModificationTypical Kd RangeSource
DNA Aptamer UnmodifiedHigh pM to low µM[4][4]
4'-Me-U Modified Aptamer 4'-MethyluridineExpected to be in the low nM to pM rangeBased on data from other 4'-modified aptamers[3][5][6][7]

Table 3: Comparative Thermal Stability (Melting Temperature, Tm)

Aptamer TypeModificationΔTm per Modification (°C)Source
DNA Duplex UnmodifiedBaseline[8][9][10]
4'-Me-U Modified Duplex 4'-MethyluridineExpected to show a modest increaseBased on general effects of sugar modifications[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of aptamer performance. Below are standard protocols for key experiments cited in this guide.

Protocol 1: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for 4'-Me-U Modified Aptamers

The SELEX process is the cornerstone of aptamer discovery. For generating 4'-Me-U modified aptamers, the standard RNA SELEX protocol is adapted to utilize a modified T7 RNA polymerase capable of incorporating 4'-Me-U triphosphate (4'-Me-UTP).

1. Library Preparation:

  • A single-stranded DNA (ssDNA) library is synthesized, containing a central random region of 20-80 nucleotides flanked by constant regions for primer annealing. 2. In Vitro Transcription with 4'-Me-UTP:
  • The ssDNA library is amplified by PCR to generate a double-stranded DNA (dsDNA) template.
  • The dsDNA template is then used for in vitro transcription using a mutant T7 RNA polymerase that can efficiently incorporate 4'-Me-UTP alongside the other three standard ribonucleoside triphosphates (ATP, GTP, CTP). 3. Selection:
  • The resulting pool of 4'-Me-U modified RNA is incubated with the target molecule (e.g., a protein immobilized on magnetic beads).
  • Unbound sequences are washed away. 4. Elution and Reverse Transcription:
  • Bound RNA molecules are eluted.
  • The eluted RNA is reverse transcribed to cDNA using a reverse transcriptase. 5. PCR Amplification:
  • The cDNA is amplified by PCR to enrich the population of binding sequences. 6. Iterative Rounds:
  • The enriched dsDNA is used as a template for the next round of in vitro transcription.
  • Multiple rounds (typically 8-15) of selection and amplification are performed to isolate high-affinity aptamers. 7. Sequencing and Characterization:
  • The final enriched pool is sequenced to identify individual aptamer candidates.
  • Selected aptamers are synthesized and characterized for binding affinity and specificity.

Protocol 2: Nuclease Resistance Assay in Human Serum

This assay evaluates the stability of aptamers in a biologically relevant environment.

1. Aptamer Preparation:

  • Synthesize and purify the 4'-Me-U modified RNA aptamer and the corresponding unmodified DNA aptamer.
  • Label the 5' end of each aptamer with a radioactive (e.g., 32P) or fluorescent tag for visualization. 2. Incubation in Serum:
  • Incubate a fixed concentration of the labeled aptamer in 50-90% human serum at 37°C.
  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). 3. Analysis:
  • Quench the reaction at each time point by adding a stop solution (e.g., containing EDTA and a denaturing agent).
  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). 4. Quantification:
  • Visualize the bands corresponding to the full-length aptamer using autoradiography or fluorescence imaging.
  • Quantify the band intensity at each time point.
  • Calculate the percentage of intact aptamer remaining over time and determine the half-life (t1/2).

Protocol 3: Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique for quantifying the binding kinetics and affinity of aptamers to their targets.

1. Surface Preparation:

  • Immobilize the target protein onto a sensor chip surface. 2. Aptamer Injection:
  • Prepare a series of dilutions of the 4'-Me-U modified aptamer and the DNA aptamer in a suitable running buffer.
  • Inject the aptamer solutions over the sensor surface at a constant flow rate. 3. Data Collection:
  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the aptamer to the immobilized target.
  • After the association phase, flow running buffer over the surface to monitor the dissociation of the aptamer-target complex. 4. Data Analysis:
  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
  • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Mandatory Visualizations

Diagram 1: SELEX Workflow for 4'-Me-U Modified Aptamers

SELEX_Workflow cluster_0 SELEX Cycle cluster_1 Analysis ssDNA ssDNA Library PCR1 PCR Amplification ssDNA->PCR1 1. dsDNA dsDNA Template PCR1->dsDNA 2. IVT In Vitro Transcription (with 4'-Me-UTP) dsDNA->IVT 3. RNA_pool 4'-Me-U RNA Pool IVT->RNA_pool 4. Selection Incubation with Target RNA_pool->Selection 5. Bound Bound Aptamers Selection->Bound 6. Elution Elution Bound->Elution 7. RT Reverse Transcription Elution->RT 8. cDNA cDNA RT->cDNA 9. PCR2 PCR Amplification cDNA->PCR2 10. PCR2->dsDNA Enrichment Sequencing Sequencing & Analysis PCR2->Sequencing 11.

Caption: SELEX workflow for generating 4'-Me-U modified RNA aptamers.

Diagram 2: Conceptual Comparison of Aptamer Properties

Aptamer_Comparison cluster_props center Aptamer Efficacy DNA DNA Aptamer Nuclease_Res Nuclease Resistance DNA->Nuclease_Res Lower Binding Binding Affinity DNA->Binding Variable MeU 4'-Me-U Aptamer MeU->Nuclease_Res Higher MeU->Binding Potentially Higher

Caption: Conceptual comparison of DNA and 4'-Me-U modified aptamers.

Conclusion

The modification of aptamers with 4'-Me-U represents a promising strategy to enhance their therapeutic and diagnostic potential. Based on data from related 4'-modified oligonucleotides, it is anticipated that 4'-Me-U modified aptamers will exhibit superior nuclease resistance and potentially higher binding affinity compared to their unmodified DNA counterparts. While further direct comparative studies are needed to fully elucidate the quantitative advantages, the rationale for employing 4'-Me-U modifications in aptamer development is strong. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, enabling researchers to make informed decisions in the design and selection of next-generation aptamer-based technologies.

References

A Researcher's Guide to Quality Assessment of 4'-Me-U Phosphoramidite Across Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidite (B1245037) building blocks is paramount. The 4'-C-methyl-uridine (4'-Me-U) modification is increasingly utilized to enhance the nuclease resistance and binding affinity of siRNA and antisense oligonucleotides, making the selection of a high-quality phosphoramidite critical for therapeutic efficacy and experimental reproducibility. This guide provides a framework for the cross-supplier comparison of 4'-Me-U phosphoramidite quality, complete with supporting experimental protocols and data presentation templates.

Key Quality Parameters for Comparison

The quality of a phosphoramidite is determined by several key parameters, which are typically reported in the supplier's Certificate of Analysis (CoA). When comparing 4'-Me-U phosphoramidite from different vendors, it is crucial to scrutinize the following specifications. While direct head-to-head comparative studies are not always publicly available, researchers can compile this information from CoAs provided with purchased lots.

Table 1: Representative Cross-Supplier Comparison of 4'-Me-U Phosphoramidite Quality Specifications

ParameterSupplier A (Typical Specs)Supplier B (Typical Specs)Supplier C (Typical Specs)Test Method
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, ³¹P NMR, ESI-MS
Purity by RP-HPLC ≥ 99.0%≥ 98.5%≥ 99.0%Reverse-Phase HPLC
Purity by ³¹P NMR ≥ 99.0%≥ 98.0%≥ 99.0%Phosphorus-31 NMR
Major Impurities P(V) species < 0.5%P(V) species < 1.0%P(V) species < 0.5%³¹P NMR
Water Content ≤ 0.2%≤ 0.3%≤ 0.2%Karl Fischer Titration
Coupling Efficiency ≥ 98.0%≥ 98.0%≥ 99.0%Trityl Cation Assay
Appearance White to off-white powderWhite powderWhite to off-white powderVisual Inspection
Solubility Clear, colorless solution in AcetonitrileClear, colorless solution in AcetonitrileClear, colorless solution in AcetonitrileVisual Inspection

Note: The data presented in this table are representative examples based on industry standards for high-quality phosphoramidites and do not reflect the actual specifications of any particular supplier, as this information is often proprietary and lot-specific.

The Role of 4'-Me-U Modification in Oligonucleotide Therapeutics

The 4'-Me-U modification is a strategic chemical alteration applied to the sugar moiety of a nucleotide. This modification is particularly valuable in the context of RNA interference (RNAi) and antisense oligonucleotide (ASO) technology. By introducing a methyl group at the 4' position of the ribose sugar, the conformation of the sugar is locked into a C3'-endo pucker, which mimics the structure of RNA. This pre-organization of the sugar conformation enhances the binding affinity of the modified oligonucleotide to its target mRNA sequence.

Furthermore, the 4'-methyl group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases. This increased stability extends the half-life of the oligonucleotide therapeutic in vivo, leading to a more sustained gene silencing effect. The primary application of 4'-Me-U modified oligonucleotides is therefore not to interact with a specific signaling pathway directly, but to enhance the potency and durability of oligonucleotide-based drugs that modulate gene expression through mechanisms like RNAi.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA with 4'-Me-U Modification RISC_loading RISC Loading siRNA->RISC_loading incorporation RISC_active Activated RISC RISC_loading->RISC_active unwinding Cleavage mRNA Cleavage RISC_active->Cleavage binding mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing Experimental_Workflow cluster_workflow Phosphoramidite Quality Control Workflow start Receive 4'-Me-U Phosphoramidite from Supplier dissolve Dissolve in Anhydrous Acetonitrile start->dissolve hplc Purity Analysis (RP-HPLC) dissolve->hplc nmr Identity & Impurity Analysis (³¹P NMR) dissolve->nmr kf Water Content (Karl Fischer) dissolve->kf synthesis Oligonucleotide Synthesis dissolve->synthesis decision Pass/Fail Decision hplc->decision nmr->decision kf->decision coupling Coupling Efficiency (Trityl Assay) synthesis->coupling coupling->decision accept Accept Lot decision->accept Pass reject Reject Lot decision->reject Fail

The Impact of 4'-Methyluridine on RNA-Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between RNA and RNA-binding proteins (RBPs) is fundamental to the regulation of gene expression. Post-transcriptional modifications of RNA nucleosides add a significant layer of complexity and control to these interactions. The introduction of modified nucleotides, such as 4'-methyluridine, into RNA sequences can alter their structural and chemical properties, thereby influencing their binding affinity for specific proteins. This guide provides a comparative analysis of the hypothetical impact of 4'-methyluridine on RNA-protein binding, using the well-characterized interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) as a model system.

Unveiling the Role of 4'-Methyluridine

4'-methyluridine is a chemically modified nucleoside where a methyl group is introduced at the 4' position of the ribose sugar of uridine. This modification can induce a conformational bias in the sugar pucker, which in turn can affect the local RNA backbone structure. Such structural alterations may have profound effects on the recognition and binding by RBPs, potentially leading to either enhanced or diminished binding affinity. Understanding these effects is crucial for the development of RNA-based therapeutics and for elucidating the regulatory roles of RNA modifications.

Comparative Analysis of Binding Affinity: A Case Study of HuR and ARE-RNA

To illustrate the potential impact of 4'-methyluridine, we present a hypothetical comparative analysis of the binding affinity of the HuR protein to an ARE-containing RNA sequence. HuR is a critical RBP that binds to AREs in the 3'-untranslated regions (3'-UTRs) of many short-lived mRNAs, such as those encoding cytokines and proto-oncogenes, and stabilizes them.[1][2][3] Alterations in this binding affinity could have significant consequences for mRNA stability and subsequent protein expression.

Hypothetical Quantitative Data

The following table summarizes hypothetical dissociation constants (Kd) for the interaction between HuR and an ARE-RNA probe, with and without the 4'-methyluridine modification. A lower Kd value indicates a higher binding affinity.

RNA ProbeModification StatusDissociation Constant (Kd) (nM)Fold Change in Affinity
ARE-RNAUnmodified Uridine15.2 ± 1.8-
ARE-RNA4'-Methyluridine5.8 ± 0.92.6x increase

This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

The following is a detailed protocol for an Electrophoretic Mobility Shift Assay (EMSA), a common technique used to study RNA-protein interactions in vitro and to determine binding affinities.

I. Materials and Reagents
  • RNA Probes:

    • Unmodified ARE-RNA oligonucleotide (e.g., 5'-UUUAUUUAUGUUUAUUU-3'), labeled with a non-radioactive tag (e.g., biotin) at the 3' end.

    • 4'-methyluridine modified ARE-RNA oligonucleotide (same sequence as above with specified uridines replaced by 4'-methyluridine), labeled with biotin (B1667282) at the 3' end.

  • Protein: Recombinant human HuR protein, purified.

  • Binding Buffer (10X): 100 mM HEPES (pH 7.3), 200 mM KCl, 10 mM MgCl2, 10 mM DTT, 50% glycerol (B35011).

  • Yeast tRNA: 1 mg/mL solution (as a non-specific competitor).

  • Loading Dye (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% glycerol in water.

  • Native Polyacrylamide Gel: 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.

  • Running Buffer: 0.5X TBE buffer.

  • Transfer Buffer: 0.5X TBE buffer.

  • Membrane: Positively charged nylon membrane.

  • Detection Reagents: Streptavidin-HRP conjugate and a suitable chemiluminescent substrate.

II. Experimental Procedure
  • RNA Probe Preparation: Dilute the biotin-labeled RNA probes to a working concentration of 100 fmol/µL in RNase-free water.

  • Binding Reactions:

    • Set up a series of 20 µL binding reactions in RNase-free microcentrifuge tubes.

    • To each tube, add:

      • 2 µL of 10X Binding Buffer.

      • 1 µL of 1 mg/mL yeast tRNA.

      • A serial dilution of recombinant HuR protein (e.g., 0, 1, 5, 10, 25, 50, 100, 200 nM final concentrations).

      • RNase-free water to a volume of 19 µL.

    • Incubate the reactions for 10 minutes at room temperature to allow for non-specific binding to the competitor tRNA.

    • Add 1 µL of the respective biotin-labeled RNA probe (unmodified or 4'-methyluridine modified) to each reaction tube (final concentration: 5 fmol/µL).

    • Incubate the reactions for 30 minutes at room temperature to allow for the formation of RNA-protein complexes.

  • Gel Electrophoresis:

    • Add 4 µL of 6X Loading Dye to each binding reaction.

    • Load the samples onto a 6% native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.

  • Transfer to Membrane:

    • Transfer the separated RNA-protein complexes from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus according to the manufacturer's instructions.

  • Detection:

    • Crosslink the RNA to the membrane using a UV crosslinker.

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate the membrane with a streptavidin-HRP conjugate for 1 hour.

    • Wash the membrane several times with a wash buffer.

    • Apply a chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the free probe and the shifted RNA-protein complex using densitometry software.

    • Calculate the fraction of bound RNA at each protein concentration.

    • Plot the fraction of bound RNA against the protein concentration and fit the data to a binding curve (e.g., using the Hill equation) to determine the dissociation constant (Kd).

EMSA_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation Separation & Transfer cluster_detection Detection & Analysis RNA_Probe Biotin-labeled RNA Probe (Unmodified or 4'-Me-U) Incubation Incubate RNA Probe with varying [HuR] RNA_Probe->Incubation HuR_Protein Recombinant HuR Protein HuR_Protein->Incubation Electrophoresis Native PAGE Incubation->Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Detection Chemiluminescent Detection Transfer->Detection Analysis Quantify Bands & Calculate Kd Detection->Analysis

Fig. 1: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Potential Impact on Cellular Signaling

The stability of many mRNAs is regulated by the binding of HuR to AREs. A change in binding affinity due to a modification like 4'-methyluridine could significantly alter this regulation. For instance, an increased binding affinity, as suggested in our hypothetical data, could lead to enhanced stabilization of the target mRNA. This would result in increased protein expression, which could have downstream effects on various cellular processes, including cell proliferation, inflammation, and stress response.

The diagram below illustrates a hypothetical signaling pathway where the increased binding of HuR to a 4'-methyluridine modified mRNA (e.g., an mRNA encoding a pro-inflammatory cytokine) leads to its stabilization and subsequent biological effects.

Signaling_Pathway cluster_rna_mod RNA Modification cluster_protein_binding Protein Binding cluster_mrna_stability mRNA Stability cluster_protein_expression Protein Expression cluster_cellular_response Cellular Response Unmodified_RNA Unmodified Uridine in ARE-mRNA HuR HuR Protein Unmodified_RNA->HuR Normal Affinity Modified_RNA 4'-Methyluridine in ARE-mRNA Modified_RNA->HuR Increased Affinity Normal_Stability Normal mRNA Stability HuR->Normal_Stability Increased_Stability Increased mRNA Stability HuR->Increased_Stability Normal_Protein Normal Protein Levels Normal_Stability->Normal_Protein Increased_Protein Increased Protein Levels Increased_Stability->Increased_Protein Normal_Response Normal Cellular Response Normal_Protein->Normal_Response Exaggerated_Response Exaggerated Inflammatory Response Increased_Protein->Exaggerated_Response

References

Safety Operating Guide

Navigating the Safe Disposal of DMTr-4'-Me-U-CED-TBDMS Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037). Adherence to these protocols is crucial for mitigating risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

DMTr-4'-Me-U-CED-TBDMS phosphoramidite is a hazardous substance that demands careful handling. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood. The use of personal protective equipment (PPE) is mandatory and includes:

  • Safety goggles or glasses compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.

  • Chemical-resistant gloves.

  • A lab coat.

In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[1] Collect the absorbed material in a sealed, appropriately labeled container for disposal.[1] The affected surface should then be decontaminated with alcohol.[1] It is critical to prevent the chemical from entering drains or waterways.[1]

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite to a less reactive H-phosphonate species.[1] This is followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]

Deactivation Protocol Parameters

ParameterGuidelineRationale
Dissolution Solvent Anhydrous Acetonitrile (B52724) (ACN)To dissolve solid waste or rinse residues from empty containers.[1]
Quenching Solution 5% aqueous solution of sodium bicarbonateTo hydrolyze the phosphoramidite and neutralize acidic byproducts.[1]
Ratio of Waste Solution to Quenching Solution Approximately 1:10 (v/v)A significant excess ensures the complete hydrolysis of the phosphoramidite.[1]
Reaction Time Minimum of 24 hoursAn extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[1]
Reaction Temperature Room TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.[1]
Waste Container Material Polypropylene (B1209903) (PP) or High-Density Polyethylene (HDPE)These materials show good to excellent resistance to acetonitrile.[3][4][5][6][7][8][9][10][11]

Experimental Protocol for Deactivation of this compound Waste

This protocol is designed for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (ACN)

  • 5% aqueous solution of sodium bicarbonate

  • Appropriately labeled hazardous waste container (Polypropylene or HDPE)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Dissolution:

    • For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile.[1]

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • In a suitable container, slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[1] A 10-fold excess by volume of the bicarbonate solution is recommended.[1]

  • Reaction:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1] Ensure the container is made of a compatible material such as polypropylene or HDPE.

  • Final Disposal:

    • The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never dispose of this waste down the drain or in the regular trash.[12][13]

Disposal Workflow for this compound

cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal A Identify Waste (Solid or Residue) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Dissolve in Anhydrous Acetonitrile B->C E Slowly Add Phosphoramidite Solution to Bicarbonate (1:10 v/v) with Stirring C->E D Prepare 5% Aqueous Sodium Bicarbonate Solution D->E F Stir at Room Temperature for at least 24 hours E->F G Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container (PP or HDPE) F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Proper Disposal H->I

Caption: Logical workflow for the safe disposal of phosphoramidite waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Phosphoramidites are reactive chemical entities sensitive to moisture and oxidation, necessitating careful handling in a controlled environment.[1][2] Adherence to these protocols is crucial for the well-being of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037), a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][3]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMinimum requirement for all lab activities. Goggles provide a better seal against splashes. A face shield should be worn over safety glasses or goggles during procedures with a high splash risk.[4][5][6]
Body Protection Laboratory CoatA long-sleeved lab coat is essential to protect skin and clothing from potential splashes.[5][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement.[4][6] For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always inspect gloves for any tears or punctures before use.
Respiratory Protection NIOSH-approved RespiratorTo be used as conditions warrant, particularly if handling the powder outside of a certified chemical fume hood.[8]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

All procedures involving DMTr-4'-Me-U-CED-TBDMS phosphoramidite should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

1. Preparation and Weighing:

  • Ensure the chemical fume hood is clean and functioning correctly.

  • Before opening, allow the vial of the phosphoramidite to equilibrate to room temperature to prevent moisture condensation.

  • Carefully open the container and promptly weigh the desired amount of the solid phosphoramidite.

2. Dissolution:

  • Phosphoramidites are typically dissolved in anhydrous acetonitrile (B52724).[2][9] Use a freshly opened bottle or a properly stored dry solvent.

  • Slowly add the solvent to the solid phosphoramidite with gentle swirling or stirring to ensure complete dissolution.

3. Use in Synthesis:

  • If using an automated synthesizer, follow the manufacturer's instructions for loading the phosphoramidite solution.

  • For manual operations, use appropriate glassware and techniques to transfer the solution.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand.[1]

  • Collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate the affected area with alcohol.[1]

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Equilibrate Vial to Room Temperature prep2 Work in Fume Hood prep1->prep2 prep3 Wear Full PPE prep2->prep3 handle1 Weigh Solid Phosphoramidite prep3->handle1 handle2 Dissolve in Anhydrous Acetonitrile handle1->handle2 spill1 Alert Personnel handle1->spill1 If Spill Occurs handle3 Use in Synthesis (Automated or Manual) handle2->handle3 disp1 Deactivate Waste via Hydrolysis handle3->disp1 spill2 Absorb with Inert Material spill1->spill2 spill3 Collect in Sealed Container spill2->spill3 spill4 Decontaminate Area spill3->spill4 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Dispose via EHS Office disp2->disp3

Safe Handling Workflow for this compound

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of phosphoramidite waste is crucial to prevent environmental contamination and ensure laboratory safety. The primary method for deactivating phosphoramidite waste is through controlled hydrolysis.[1]

Experimental Protocol for Deactivation of Phosphoramidite Waste:

This protocol is intended for small quantities of expired or unused solid phosphoramidite waste or residues in empty containers.[1]

Materials:

  • Phosphoramidite waste

  • Anhydrous Acetonitrile

  • 5% aqueous solution of sodium bicarbonate

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood while wearing all required PPE.

  • Dissolution:

    • For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] The weak basic solution helps to neutralize any acidic byproducts.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never pour chemical waste down the drain.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。